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  • Product: (S)-2-Amino-4-boronobutanoic acid
  • CAS: 334700-46-8

Core Science & Biosynthesis

Foundational

Chemical Properties and Aqueous Stability of (S)-2-Amino-4-boronobutanoic Acid (L-ABBA): A Technical Guide

Executive Summary (S)-2-Amino-4-boronobutanoic acid (L-ABBA) is a highly potent, borono-analogue of glutamate. By replacing the gamma-carboxyl group of glutamate with a boronic acid moiety, L-ABBA acts as a transition-st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Amino-4-boronobutanoic acid (L-ABBA) is a highly potent, borono-analogue of glutamate. By replacing the gamma-carboxyl group of glutamate with a boronic acid moiety, L-ABBA acts as a transition-state analog inhibitor of gamma-glutamyl transpeptidase (GGT1), a pleiotropic enzyme central to glutathione metabolism and redox homeostasis[1]. This whitepaper provides an in-depth analysis of the physicochemical properties, aqueous stability, and metabolic fate of L-ABBA, alongside field-proven, self-validating protocols for its experimental evaluation.

Physicochemical Profiling and Aqueous Equilibrium

Unlike standard amino acids, the behavior of L-ABBA in aqueous solution is dictated by the unique hybridization dynamics of its boronic acid group. In water, boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar state (


 hybridized) and an anionic, tetrahedral boronate state (

hybridized).

Understanding this equilibrium is critical for assay design. The pKa of the boronate titration in L-ABBA is 7.9[2]. By applying the Henderson-Hasselbalch equation, we can determine that at a physiological pH of 7.4, approximately 76% of the compound exists in the trigonal form, while 24% exists in the tetrahedral form. Because the tetrahedral boronate is the active pharmacophore that mimics the gamma-glutamyl-enzyme transition state[3], slight shifts in assay pH will exponentially impact the concentration of the active inhibitory species.

Table 1: Physicochemical Properties of L-ABBA
PropertyValueAnalytical Source
Molecular Formula C4H10BNO4Computed[4]
Molecular Weight 146.94 g/mol Computed[4]
pKa (Carboxyl) 2.313C NMR[2]
pKa (Boronate) 7.911B NMR[2]
pKa (Amino) 11.013C NMR[2]

Stability, Hydrolysis, and Metabolic Fate

In pure, sterile aqueous buffers, L-ABBA is a remarkably stable amino acid analog[2]. It does not undergo the rapid spontaneous deboronation seen in some aliphatic boronic acids. However, its stability profile changes drastically in complex biological matrices (e.g., cell lysates or in vivo models) due to enzymatic metabolism.

The Causality of Degradation: L-ABBA is recognized by glutamic pyruvic transaminase, which transaminates the alpha-amino group to yield 2-keto-4-boronobutanoic acid[2]. The introduction of the alpha-keto group fundamentally alters the electron distribution of the carbon backbone, rendering the carbon-boron bond highly labile. Consequently, the 2-keto intermediate rapidly undergoes aqueous hydrolysis, decomposing into 2-ketobutanoic acid and free inorganic borate[2]. This metabolic sink must be strictly accounted for when calculating half-lives in cell-based assays.

G A L-ABBA (Trigonal) pH < 7.9 B L-ABBA (Tetrahedral) pH > 7.9 A->B OH- E Transamination (Metabolism) A->E in vivo C GGT1 Active Site (Thr381) B->C Binding D Covalent Adduct (Inhibition) C->D Attack F 2-Keto-4-boronobutanoic Acid E->F -NH3 G 2-Ketobutanoic Acid + Borate F->G H2O

L-ABBA pH equilibrium, GGT1 inhibition mechanism, and metabolic hydrolysis pathway.

Mechanism of Action: GGT1 Transition-State Inhibition

GGT1 catalyzes the cleavage of gamma-glutamyl amide bonds via a ping-pong mechanism, utilizing a catalytic threonine residue (Thr381 in human GGT1) as the primary nucleophile[3].

L-ABBA achieves its extreme potency by acting as a transition-state analog. The electrophilic boron atom is attacked by the hydroxyl group of Thr381, forming a reversible, covalent tetrahedral adduct[3]. Structural biology studies reveal that the binding of L-ABBA forces the flexible active site loop (residues 427-436 in hGGT1) into an "open" conformation, exposing the pocket to the solvent, which contrasts with the "closed" conformation induced by other inhibitors[5].

Table 2: Kinetic Inhibition Parameters ( ) of L-ABBA
Enzyme SourceReaction Type

Value
Reference
Bovine GGT1Transpeptidation17 nM[2]
Human GGT1Hydrolysis25 nM[3]
Human GGT1Transpeptidation5 nM[3]

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to verify the chemical state of the inhibitor and the validity of the kinetic models.

Protocol A: B NMR Profiling of Aqueous L-ABBA Equilibria

Rationale: Relying solely on pH buffers to assume the ionization state of L-ABBA is prone to error due to temperature and ionic strength variations.


B NMR is uniquely sensitive to boron hybridization: trigonal boron resonates broadly at ~30 ppm, while tetrahedral boron produces a sharp peak at ~0–10 ppm. By integrating these peaks, researchers can self-validate the exact molar ratio of the active pharmacophore in their specific assay buffer.
  • Buffer Preparation: Prepare 50 mM HEPES buffer adjusted to the target pH (e.g., 7.4).

  • Sample Formulation: Dissolve L-ABBA powder to a final concentration of 5 mM in the buffer. Add 10%

    
     for the NMR lock signal.
    
  • Data Acquisition: Transfer the solution to a boron-free quartz NMR tube (Standard borosilicate glass will produce a massive background signal that masks the sample). Acquire the

    
    B NMR spectrum at 25°C.
    
  • Validation: Integrate the area under the curve (AUC) for the ~30 ppm peak and the ~5 ppm peak. The ratio must align with the theoretical distribution calculated via the Henderson-Hasselbalch equation using a pKa of 7.9.

Protocol B: Kinetic Evaluation of hGGT1 Inhibition

Rationale: Covalent transition-state analogs often exhibit slow-binding kinetics. Initiating the reaction without pre-incubation will result in an underestimation of potency. This protocol utilizes a chromogenic substrate to allow continuous, real-time validation of reaction linearity.

  • Buffer Prep: Prepare assay buffer (50 mM Tris-HCl, pH 8.0).

  • Inhibitor Titration: Prepare a 10-point serial dilution of L-ABBA ranging from 0.1 nM to 1000 nM.

  • Enzyme Incubation: Combine recombinant hGGT1 with the L-ABBA dilutions. Critical Step: Incubate for exactly 15 minutes at 37°C. This allows the slow-forming covalent tetrahedral adduct to reach thermodynamic equilibrium.

  • Substrate Addition: Initiate the reaction by adding 1 mM L-gamma-glutamyl-p-nitroanilide (substrate) and 20 mM glycyl-glycine (acceptor).

  • Spectrophotometry: Immediately monitor the release of p-nitroaniline by measuring absorbance at 405 nm continuously for 5 minutes.

  • Data Analysis: Calculate initial velocities (

    
    ) from the linear portion of the progress curves. Construct a Dixon plot (
    
    
    
    vs
    
    
    ). The strict linearity of the intersecting lines serves as internal validation that L-ABBA is acting as a reversible, competitive inhibitor.

Workflow Step1 1. Buffer Prep (pH 8.0) Step2 2. L-ABBA Titration (0.1-1000 nM) Step1->Step2 Step3 3. Enzyme Incubation (hGGT1, 15 min) Step2->Step3 Step4 4. Substrate Addition (p-nitroanilide) Step3->Step4 Step5 5. Spectrophotometry (Abs @ 405 nm) Step4->Step5 Step6 6. Data Analysis (Dixon Plot) Step5->Step6

Step-by-step workflow for determining the inhibitory constant (Ki) of L-ABBA against hGGT1.

References

  • London RE, et al. "Development and evaluation of a boronate inhibitor of gamma-glutamyl transpeptidase". PubMed (NIH).
  • Nguyen L, et al. "Design and evaluation of novel analogs of 2-amino-4-boronobutanoic acid (ABBA) as inhibitors of human gamma-glutamyl transpeptidase". OSTI.gov.
  • "Targeting gamma-glutamyl transpeptidase: A pleiotropic enzyme involved in glutathione metabolism and in the control of redox homeostasis".
  • "2-Amino-4-boronobutanoic acid | C4H10BNO4 | CID 10197763". PubChem (NIH).
  • "Overlapped crystal structures of L-ABBA-bound hGGT1".

Sources

Exploratory

Mechanism of Action of (S)-2-Amino-4-boronobutanoic Acid (ABH) as an Arginase Inhibitor

Executive Summary (S)-2-Amino-4-boronobutanoic acid (ABH) represents a cornerstone in the structural biology of metalloenzyme inhibition. As a boronic acid analogue of L-arginine, ABH functions as a transition state anal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Amino-4-boronobutanoic acid (ABH) represents a cornerstone in the structural biology of metalloenzyme inhibition. As a boronic acid analogue of L-arginine, ABH functions as a transition state analogue , exploiting the geometry of the arginase binuclear manganese cluster to achieve nanomolar affinity.[1] Its mechanism is defined by the in situ formation of a tetrahedral boronate anion, which mimics the metastable intermediate of arginine hydrolysis.[2] This guide dissects the molecular mechanics, kinetic behavior, and experimental validation of ABH, providing a blueprint for researchers investigating arginine deprivation therapies in oncology and cardiovascular medicine.

Molecular Architecture & Chemical Properties

To understand the inhibition mechanism, one must first analyze the structural deviation of ABH from the natural substrate, L-arginine.

FeatureL-Arginine (Substrate)ABH (Inhibitor)Mechanistic Impact
Side Chain Guanidinium groupBoronic acid groupBoron is electron-deficient, acting as a Lewis acid.
Geometry Trigonal planar (sp2)Trigonal planar (sp2)Mimics substrate ground state prior to binding.
Reaction State HydrolyzableNon-hydrolyzableTraps the enzyme in a "frozen" catalytic state.
Charge (pH 7.4) Cationic (+1)Neutral/ZwitterionicFacilitates active site entry; boron accepts

to become anionic.

Key Insight: The substitution of the guanidinium carbon with boron is critical. Boron's empty p-orbital allows it to accept a lone pair from the catalytic hydroxide, converting the inhibitor from a trigonal planar geometry to a tetrahedral geometry—precisely matching the transition state of the hydrolytic reaction.

Mechanistic Enzymology: The Tetrahedral Mimicry

The potency of ABH (


 nM at optimal pH) stems from its ability to hijack the catalytic machinery of the Arginase I/II active site.
The Binuclear Manganese Cluster

The active site of arginase contains a binuclear manganese cluster (


 and 

) bridged by a solvent-derived hydroxide ion (

). This hydroxide is the nucleophile that attacks the guanidinium group of L-arginine.
Binding Trajectory
  • Entry: ABH enters the active site. Its

    
    -amino and 
    
    
    
    -carboxylate groups form a hydrogen bond network with E277 and N130, anchoring the molecule.
  • Nucleophilic Attack (The Trap): The metal-bridging hydroxide ion attacks the boron atom of ABH.

  • Transition State Stabilization: This attack converts the trigonal planar boronic acid into a tetrahedral boronate anion .

  • Coordination: One oxygen of the boronate anion bridges the two

    
     ions (replacing the nucleophilic hydroxide). A second boronate oxygen coordinates to 
    
    
    
    .

This resulting complex mimics the tetrahedral intermediate formed during the hydrolysis of arginine to ornithine and urea.[2] However, unlike the natural intermediate, the C-B bond cannot be cleaved, effectively locking the enzyme in a non-productive state.

Visualization of Catalytic Interference

ArginaseMechanism Substrate L-Arginine (Substrate) ActiveSite Arginase Active Site (Mn2+ Cluster + OH-) Substrate->ActiveSite Binding Inhibitor ABH (Inhibitor) Inhibitor->ActiveSite Binding TS_Nat Tetrahedral Intermediate (Transient) ActiveSite->TS_Nat OH- attack on Guanidinium C TS_Mimic Tetrahedral Boronate Anion (Stable Complex) ActiveSite->TS_Mimic OH- attack on Boron Atom Products L-Ornithine + Urea TS_Nat->Products Collapse & Hydrolysis Blocked Enzyme Inhibition (Dead End) TS_Mimic->Blocked Non-hydrolyzable Transition State Mimic

Figure 1: Mechanistic divergence between natural substrate hydrolysis and ABH-mediated inhibition. ABH traps the nucleophilic hydroxide, forming a stable transition state analogue.

Kinetic Profile & Selectivity

As a Senior Scientist, it is vital to distinguish between potency and behavior. ABH exhibits pH-dependent kinetics that can confound assay results if not controlled.

  • Inhibition Type: Classical Competitive (at physiological pH).[3]

  • pH Dependency:

    • pH 7.5:

      
       (Arginase I).[4]
      
    • pH 9.5:

      
       (Arginase I).
      
    • Mechanism:[1][4][5][6] The increased potency at high pH is linked to the ionization state of the active site and the boronic acid moiety, optimizing the geometry for the bidentate coordination with the Mn cluster.

  • Isoform Selectivity: ABH is non-selective, inhibiting both cytosolic Arginase I (liver/myeloid) and mitochondrial Arginase II (kidney/endothelial) with comparable affinity.

Experimental Protocol: Validated Inhibition Assay

This protocol is designed to determine the


 of ABH against human Arginase I. It utilizes a colorimetric urea detection method (modified Berthelot reaction or similar) which is robust against boronic acid interference.
Reagents & Preparation
  • Assay Buffer: 100 mM Sodium Phosphate, pH 7.4, containing 1 mM

    
     (critical for enzyme stability).
    
  • Substrate: L-Arginine (Stock 100 mM).

  • Inhibitor: ABH (Stock 10 mM in water or DMSO; stable in aqueous solution).

  • Detection Reagent: Urea detection kit (e.g., diacetyl monoxime/thiosemicarbazide) or colorimetric probe.

Step-by-Step Workflow
  • Enzyme Activation:

    • Dilute Arginase I to 25 ng/well in Assay Buffer.

    • Note: Arginase requires

      
       for activity.[7][8][9][10] Ensure the enzyme is fully metallated.
      
  • Inhibitor Pre-incubation (Critical Step):

    • Add ABH (serial dilution: 0.001

      
       to 100 
      
      
      
      ) to the enzyme.
    • Incubate for 30 minutes at 37°C .

    • Why? Although ABH is competitive, pre-incubation ensures equilibrium binding and formation of the tetrahedral complex before substrate competition begins.

  • Reaction Initiation:

    • Add L-Arginine to a final concentration of 1 mM (

      
       is typically 2-4 mM; testing below 
      
      
      
      enhances sensitivity to competitive inhibitors).
    • Incubate for 20-30 minutes at 37°C .

  • Termination & Detection:

    • Stop reaction with Acidic Stop Solution (from urea kit).

    • Add Color Development Reagent and incubate at 95°C for 20 mins (if using chemical colorimetric method) or read directly if using coupled enzyme systems.

    • Measure Absorbance (OD 430nm or 570nm depending on probe).

Assay Logic Diagram

AssayWorkflow Start Start: Reagent Prep Step1 1. Pre-Incubation Enzyme + ABH (30 min, 37°C) Allows formation of E-I complex Start->Step1 Step2 2. Substrate Addition Add L-Arginine (1 mM) Initiate competitive binding Step1->Step2 Step3 3. Catalysis Phase Incubate (20-30 min) Urea production occurs Step2->Step3 Step4 4. Termination Add Acid/Stop Solution Halts enzymatic activity Step3->Step4 Step5 5. Detection Colorimetric Reaction (Urea) Measure OD @ 570nm Step4->Step5 Analysis Data Analysis Plot log[ABH] vs % Activity Calculate IC50 Step5->Analysis

Figure 2: Validated workflow for determining ABH potency. The pre-incubation step is essential for accurate


 determination.

Therapeutic Implications

Understanding the mechanism of ABH has direct translational value in drug development.

  • Immuno-Oncology: Tumors secrete Arginase I to deplete the microenvironment of arginine. T-cells require arginine for the expression of the TCR

    
    -chain. By inhibiting arginase, ABH restores arginine levels, allowing T-cells to proliferate and attack the tumor (reversing "T-cell anergy").
    
  • Cardiovascular Health: Arginase competes with Endothelial Nitric Oxide Synthase (eNOS) for the common substrate L-arginine.[4] Upregulated arginase limits NO production, leading to endothelial dysfunction.[4] ABH inhibition shunts arginine back to eNOS, restoring vasodilation.

References

  • Structural Basis of Inhibition: Di Costanzo, L., et al. (2005). "Crystal structure of human arginase I at 1.29-Å resolution and exploration of inhibition in the immune response." Proceedings of the National Academy of Sciences.

  • Kinetic Characterization: Colleluori, D. M., & Ash, D. E. (2001). "Classical and slow-binding inhibitors of human type II arginase."[3] Biochemistry.

  • Therapeutic Application: Steggerda, S. M., et al. (2017). "Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment." Journal for ImmunoTherapy of Cancer.

  • Assay Methodology: BioAssay Systems. "Arginase Inhibitor Screening Services."

  • Review of Boronic Acid Inhibitors: Golebiowski, A., et al. (2013). "2-Substituted-2-amino-6-boronohexanoic acids as arginase inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Foundational

Structural Homology and Therapeutic Potential of (S)-2-Amino-4-boronobutanoic Acid

The following technical guide details the structural homology, synthesis, and therapeutic utility of (S)-2-Amino-4-boronobutanoic acid (CAS 181312-09-4), a boronic acid analogue of glutamic acid. Technical Whitepaper for...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural homology, synthesis, and therapeutic utility of (S)-2-Amino-4-boronobutanoic acid (CAS 181312-09-4), a boronic acid analogue of glutamic acid.

Technical Whitepaper for Drug Development Professionals

Executive Summary

(S)-2-Amino-4-boronobutanoic acid (often referred to as Boronoglutamate or ABBA ) represents a critical class of bioisosteres where the distal carboxylic acid of L-glutamic acid is replaced by a boronic acid moiety. This substitution exploits the unique electronic deficiency of the boron atom to mimic the tetrahedral transition states of hydrolytic enzymes, making it a potent inhibitor of glutamyl-utilizing enzymes such as Glutamine Synthetase and


-Glutamyl Transpeptidase . Furthermore, its structural similarity allows it to hijack L-type Amino Acid Transporters (LAT1), positioning it as a high-fidelity delivery agent for Boron Neutron Capture Therapy (BNCT)  in glioblastoma and other hypoxic tumors.

Part 1: Structural & Electronic Homology

The therapeutic efficacy of (S)-2-Amino-4-boronobutanoic acid stems from its precise structural mimicry of L-Glutamic acid combined with the unique reactivity of the boronic acid group. While the carbon backbone length is identical, the electronic behavior of the terminal functional group drives its pharmacodynamics.

Comparative Physicochemical Analysis

The following table contrasts the key properties of the natural substrate (Glutamic Acid) with its boronic acid analogue.

FeatureL-Glutamic Acid(S)-2-Amino-4-boronobutanoic Acid
Formula


Side Chain


Terminal Geometry Trigonal Planar (

)
Trigonal Planar (

)

Tetrahedral (

)
pKa (Side Chain) ~4.25 (Anionic at pH 7.4)~9.0 (Neutral/Lewis Acidic at pH 7.4)
Electronic State Nucleophilic OxygenElectrophilic Boron (Lewis Acid)
Binding Mode Electrostatic (Salt Bridge)Covalent Reversible (Dative Bond)
Mechanism of Transition State Mimicry

The carboxylate group of glutamic acid is planar. However, during enzymatic catalysis (e.g., by Glutamine Synthetase), the


-carboxyl undergoes nucleophilic attack, passing through a high-energy tetrahedral intermediate .[1]
The boronic acid group of (S)-2-Amino-4-boronobutanoic acid exists in equilibrium between a trigonal planar form and a tetrahedral boronate anion. Upon binding to the active site, a nucleophilic serine or water molecule attacks the boron, forming a stable, low-energy tetrahedral adduct that mimics the enzymatic transition state, effectively "locking" the enzyme.[1]

TransitionStateMimicry Figure 1: Transition State Mimicry Mechanism. The boronic acid forms a stable adduct resembling the transient high-energy intermediate of glutamate conversion. Glutamate L-Glutamate (Substrate) Intermediate Tetrahedral Intermediate (High Energy) Glutamate->Intermediate Enzyme Attack (ATP dependent) Product L-Glutamine (Product) Intermediate->Product NH3 Attack InhibitedComplex Stable Tetrahedral Boronate Adduct (Enzyme Locked) Intermediate->InhibitedComplex Structural Mimicry BoronoAnalogue (S)-2-Amino-4- boronobutanoic Acid (Inhibitor) BoronoAnalogue->InhibitedComplex Active Site Nucleophile Attack (Ser/OH-)

Figure 1: Transition State Mimicry Mechanism. The boronic acid forms a stable adduct resembling the transient high-energy intermediate of glutamate conversion.

Part 2: Therapeutic Applications[2][3]

Enzyme Inhibition (Glutamine Synthetase)

Glutamine Synthetase (GS) is upregulated in many cancers to fuel anabolic growth.[1] (S)-2-Amino-4-boronobutanoic acid acts as a competitive inhibitor.

  • Mechanism: The boron atom accepts a lone pair from the active site nucleophile (or a bridging water molecule coordinated by Manganese ions), forming a tetrahedral boronate.[1]

  • Affinity: Unlike the carboxylate, which rapidly processes to product, the boronate "stalls" the catalytic cycle.[1]

Boron Neutron Capture Therapy (BNCT)

For BNCT to be successful, sufficient


 must accumulate intracellularly.[1] (S)-2-Amino-4-boronobutanoic acid utilizes the LAT1 (SLC7A5)  transporter, which is massively overexpressed in glioblastoma cells to import leucine and glutamine.[1]
  • Uptake: The molecule is recognized as a substrate by LAT1 due to its amino acid backbone.

  • Retention: Once inside, it participates in the intracellular pool, allowing for selective irradiation.[1]

BNCT_Mechanism Figure 2: BNCT Mechanism. Selective accumulation via LAT1 transporters allows localized cell destruction. cluster_cell Tumor Cell (Glioblastoma) LAT1 LAT1 Transporter (Overexpressed) BoronPool Intracellular Boron-10 Pool LAT1->BoronPool Accumulation Fission Nuclear Fission (Alpha Particle Release) BoronPool->Fission Neutron Capture Nucleus Cell Nucleus (DNA) Fission->Nucleus Lethal Damage (<10µm range) Systemic Systemic Circulation (S)-2-Amino-4-boronobutanoic Acid Systemic->LAT1 Selective Uptake Neutrons Epithermal Neutron Beam Neutrons->BoronPool Irradiation

Figure 2: BNCT Mechanism. Selective accumulation via LAT1 transporters allows localized cell destruction.[1]

Part 3: Experimental Protocols

Synthesis of (S)-2-Amino-4-boronobutanoic Acid

The most direct and enantioselective route involves the hydroboration of L-Vinylglycine (L-2-amino-3-butenoic acid). This method preserves the chiral center at the


-carbon.

Reagents Required:

  • N-Boc-L-Vinylglycine methyl ester

  • Pinacolborane (HBpin)[1]

  • Rhodium catalyst:

    
     / DPPB[1]
    
  • Dichloromethane (DCM)[1]

  • Hydrolysis reagents: 6N HCl

Protocol:

  • Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve

    
     (1 mol%) and 1,4-bis(diphenylphosphino)butane (DPPB, 2 mol%) in anhydrous DCM.[1] Stir for 15 minutes until the solution turns orange/red.
    
  • Hydroboration: Add N-Boc-L-Vinylglycine methyl ester (1.0 eq) to the catalyst mixture. Slowly add Pinacolborane (1.2 eq) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1). The boron adds to the terminal carbon (anti-Markovnikov) to yield the linear product.

  • Workup: Quench with water, extract with DCM, and dry over

    
    . Purify the N-Boc-boronate ester via silica gel chromatography.
    
  • Deprotection: Dissolve the intermediate in 6N HCl and reflux for 2 hours to remove the Boc group, methyl ester, and pinacol ester.

  • Isolation: Concentrate in vacuo. Purify via ion-exchange chromatography (Dowex 50W) to obtain (S)-2-Amino-4-boronobutanoic acid hydrochloride.

Enzymatic Binding Assay (Glutamine Synthetase)

To validate the inhibitory potential, a


-glutamyl transferase assay is recommended.[1]
  • System: Purified Ovine Glutamine Synthetase (Sigma).

  • Assay Buffer: 50 mM Imidazole-HCl (pH 7.2), 20 mM

    
    , 20 mM Sodium Arsenate, 2 mM ADP, 20 mM Hydroxylamine.[1]
    
  • Substrate: L-Glutamate (varying concentrations 0.1 - 10 mM).

  • Inhibitor: (S)-2-Amino-4-boronobutanoic acid (0.1 - 100

    
    M).
    
  • Reaction: Incubate enzyme with inhibitor for 10 minutes at 37°C. Initiate reaction by adding L-Glutamate.

  • Detection: The reaction produces

    
    -glutamyl hydroxamate. Stop reaction after 15 minutes with Ferric Chloride reagent (
    
    
    
    in TCA/HCl). Measure absorbance at 540 nm.
  • Analysis: Plot Lineweaver-Burk graphs to determine

    
     and confirm competitive inhibition mode.
    

References

  • Boronic Acid Transition State Inhibitors. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases.[2] (2025).[3][4] National Institutes of Health.

  • Synthesis of Borono-Amino Acids. Synthesis of boronic acid analogues of alpha-amino acids by introducing side chains as electrophiles.[5] (2001).[5] PubMed.[3]

  • BNCT Delivery Agents. Amino Acid-Based Boron Carriers in Boron Neutron Capture Therapy (BNCT).[3] (2023).[3][2][6] PMC.

  • CAS Registry Data. 2-Amino-4-boronobutanoic acid (CAS 181312-09-4).[7][8][9][10] Crysdot LLC / CymitQuimica. [1]

  • Glutamine Transport Inhibition. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy.[11] (2018). Nature Medicine / PMC.

Sources

Exploratory

Role of (S)-2-Amino-4-boronobutanoic acid in Boron Neutron Capture Therapy (BNCT)

This guide details the technical role, mechanism, and experimental validation of (S)-2-Amino-4-boronobutanoic acid (L-ABBA) in the context of Boron Neutron Capture Therapy (BNCT). Executive Summary & Molecular Profile (S...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical role, mechanism, and experimental validation of (S)-2-Amino-4-boronobutanoic acid (L-ABBA) in the context of Boron Neutron Capture Therapy (BNCT).

Executive Summary & Molecular Profile

(S)-2-Amino-4-boronobutanoic acid (L-ABBA) is an emerging low-molecular-weight boron delivery agent designed to overcome the limitations of the current clinical standard, L-4-boronophenylalanine (L-BPA) . Structurally, L-ABBA is a boron-containing analogue of L-Glutamic acid (and by extension, L-Glutamine), where the


-carboxyl group is replaced by a boronic acid moiety [

].

Unlike L-BPA, which primarily targets the L-type Amino Acid Transporter 1 (LAT1), L-ABBA exploits distinct metabolic vulnerabilities in neoplasms, specifically the Gamma-Glutamyl Transpeptidase (GGT1) enzyme and glutamine transport systems (ASCT2). This dual-targeting capability makes it a critical candidate for tumors resistant to BPA or those with high GGT1 expression (e.g., renal cell carcinoma, certain gliomas).

Chemical Identity
PropertySpecification
IUPAC Name (S)-2-Amino-4-boronobutanoic acid
Abbreviation L-ABBA
Molecular Formula

Molecular Weight 146.94 g/mol
Analogue Class Glutamate/Glutamine Mimetic
Target Mechanism GGT1 Transition-State Mimic / ASCT2 Substrate

Mechanistic Role in BNCT

The Glutamate/Glutamine Mimicry Hypothesis

Tumor cells exhibit "glutamine addiction," upregulating transporters like ASCT2 (SLC1A5) to fuel the TCA cycle. L-ABBA mimics the chain length and electronic properties of L-Glutamic acid.

  • Side Chain Geometry: The

    
     side chain of L-ABBA approximates the length of the glutamate side chain (
    
    
    
    ).
  • Boronic Acid Interaction: The boronic acid group acts as a bioisostere for the carboxylate, allowing recognition by glutamate-binding proteins but often trapping them in a transition state.

GGT1 Targeting (The "Trap" Mechanism)

L-ABBA is one of the most potent known inhibitors of human GGT1 (hGGT1) . It binds to the enzyme's active site as a transition-state analogue.

  • Mechanism: The hydroxyl oxygen of the catalytic Threonine-381 residue in GGT1 attacks the boron atom, forming a stable, covalent tetrahedral complex.[1]

  • BNCT Implication: This covalent binding effectively "locks" the boron atom at the surface of GGT1-overexpressing tumor cells, creating a high local concentration of Boron-10 (

    
    ) on the cell membrane, which is sufficient for cell killing given the 
    
    
    
    -particle path length (
    
    
    ).
Pathway Visualization

The following diagram illustrates the differential uptake and retention mechanisms of L-BPA (LAT1) versus L-ABBA (GGT1/ASCT2).

BNCT_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular / Cytoplasm BPA L-BPA (Boronophenylalanine) LAT1 LAT1 Transporter (SLC7A5) BPA->LAT1 Substrate ABBA L-ABBA (Boronobutanoic Acid) ASCT2 ASCT2 Transporter (SLC1A5) ABBA->ASCT2 Putative Substrate GGT1 GGT1 Enzyme (Surface Bound) ABBA->GGT1 Covalent Binding (Transition State Mimic) BPA_in BPA Accumulation LAT1->BPA_in Transport ABBA_in ABBA Accumulation ASCT2->ABBA_in Transport Nucleus Cell Nucleus (DNA Damage Target) GGT1->Nucleus Membrane Proximity Alpha Irradiation BPA_in->Nucleus Neutron Capture (High LET) ABBA_in->Nucleus Neutron Capture

Caption: Comparative mechanism of L-BPA (LAT1 mediated) and L-ABBA (GGT1 binding/ASCT2 transport) in tumor cells.

Chemical Synthesis (Enantioselective Route)

High-purity L-isomer is required for biological activity. The synthesis typically utilizes Matteson's asymmetric homologation or hydroboration of chiral synthons.

Key Synthetic Steps:

  • Chiral Auxiliary: Use of

    
    -pinanediol or diisopinocampheylborane to induce chirality.
    
  • Hydroboration: Reaction of the chiral borane with a vinyl glycine derivative or equivalent alkene precursor.

  • Homologation: Chain extension (if starting from shorter boronic esters) using

    
    .
    
  • Deprotection: Removal of the chiral auxiliary and N-protecting groups (e.g., Boc, Fmoc) to yield free L-ABBA.

Experimental Protocols for Validation

In Vitro Boron Uptake Assay (ICP-AES/MS)

This protocol quantifies the intracellular accumulation of L-ABBA in tumor cell lines (e.g., U87 glioblastoma, A375 melanoma).

Reagents:

  • L-ABBA (10-enriched if available, or natural abundance).

  • PBS (Phosphate Buffered Saline).

  • Nitric Acid (

    
    , Ultrapure).
    
  • Triton X-100 (0.1%).

Workflow:

  • Seeding: Seed tumor cells (

    
     cells/well) in 6-well plates; incubate 24h.
    
  • Treatment: Replace medium with Boron-containing medium (25 ppm Boron equivalent of L-ABBA). Incubate for 2.5 hours at 37°C.

  • Termination: Aspirate medium. Wash cells

    
     with ice-cold PBS to remove non-specific binding.
    
  • Lysis: Add 1 mL 0.1% Triton X-100/NaOH or digest directly with 1 mL conc.

    
    .
    
  • Quantification: Dilute lysate with Milli-Q water. Analyze Boron content using Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) at 249.77 nm.

  • Normalization: Normalize boron concentration to cell number or protein content (BCA assay).

GGT1 Inhibition Assay (Mechanistic Verification)

To confirm L-ABBA is acting via the GGT1 pathway.

Workflow:

  • Substrate Preparation: Use L-

    
    -Glutamyl-3-carboxy-4-nitroanilide (GlucNA).
    
  • Reaction: Mix cell lysate or purified hGGT1 with L-ABBA (varying concentrations: 0.1

    
     – 100 
    
    
    
    ).
  • Initiation: Add GlucNA substrate.

  • Measurement: Monitor the formation of 4-nitroaniline (yellow product) kinetically at 405 nm.

  • Analysis: Plot Lineweaver-Burk plots to determine

    
    . L-ABBA should show competitive or mixed inhibition with 
    
    
    
    in the low micromolar/nanomolar range.
Clonogenic Survival Assay (Neutron Irradiation)

Objective: Determine the Radiobiological Effectiveness (RBE) of L-ABBA.

  • Pre-incubation: Incubate cells with L-ABBA (25 ppm B-10) for 2h.

  • Irradiation: Irradiate cells in suspension or monolayer using a thermal neutron beam (Fluence:

    
    ). Include "No Boron" (neutron only) and "Gamma only" controls.
    
  • Plating: Re-plate cells at low density (500-1000 cells/dish).

  • Incubation: Incubate for 10-14 days to allow colony formation.

  • Staining: Fix with methanol/acetic acid; stain with Crystal Violet.

  • Calculation: Count colonies (>50 cells). Calculate Surviving Fraction (SF).

    
    
    

Comparative Data: L-ABBA vs. L-BPA

FeatureL-BPA (Clinical Standard)L-ABBA (Next-Gen)
Primary Transporter LAT1 (SLC7A5)ASCT2 (SLC1A5) / GGT1 Binding
Tumor Retention Moderate (Efflux via LAT1 possible)High (Covalent GGT1 adducts)
Solubility Low (Requires Fructose complex)Moderate to High (Polar side chain)
Target Tumor Type Melanoma, H&N, GlioblastomaGGT1+ Tumors (Renal, Glioblastoma)
Blood-Brain Barrier Crosses (via LAT1)Potential crossing (via amino acid transporters)

References

  • Hanigan, M. H., et al. (2022).[2] Design and evaluation of novel analogs of 2-amino-4-boronobutanoic acid (ABBA) as inhibitors of human gamma-glutamyl transpeptidase. Bioorganic & Medicinal Chemistry.

  • Kabalka, G. W., et al. (2009). Biological evaluation of boronated unnatural amino acids as new boron carriers. Applied Radiation and Isotopes.

  • Zhu, Y., et al. (2025). Boron analogues of

    
    -amino acid-based anti-tumor agents for boron neutron capture therapy. Therapeutic Radiology and Oncology. 
    
  • Terzyan, S. S., et al. (2015).[2] Human

    
    -glutamyl transpeptidase 1: Structures of the free enzyme, inhibitor-bound tetrahedral transition states...[1][2]. Journal of Biological Chemistry.[2] 
    
  • PubChem. (2023). Compound Summary: (2R)-2-amino-4-boronobutanoic acid.[3][4] National Library of Medicine.

Sources

Foundational

Molecular Weight and Physicochemical Characteristics of Borono-Amino Acid Analogs: A Technical Guide

Executive Summary Borono-amino acid analogs—amino acids incorporating a boronic acid moiety (-B(OH)₂)—represent a highly specialized class of therapeutic agents. Their unique physicochemical properties, primarily driven...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Borono-amino acid analogs—amino acids incorporating a boronic acid moiety (-B(OH)₂)—represent a highly specialized class of therapeutic agents. Their unique physicochemical properties, primarily driven by the Lewis acidity of the boron atom, enable reversible covalent interactions with biological nucleophiles and diols. This guide provides a rigorous analysis of their molecular weight dynamics, pKa profiles, and solubility characteristics, alongside validated experimental protocols for their characterization to support drug development workflows.

Structural and Molecular Weight Dynamics

Borono-amino acids, such as the clinically significant 4-borono-L-phenylalanine (4-BPA), differ from their canonical counterparts by the substitution of a phenyl ring proton with a boronic acid group.

  • Molecular Weight (MW): The addition of the -B(OH)₂ group significantly alters the mass. Canonical L-phenylalanine has an MW of 165.19 g/mol , whereas 4-BPA has an MW of 209.01 g/mol ()[1].

  • Isotopic Considerations: In applications like Boron Neutron Capture Therapy (BNCT), the isotopic composition of the boron atom is a critical variable. Natural boron consists of ~20% ¹⁰B and ~80% ¹¹B. Therapeutic efficacy relies exclusively on the ¹⁰B isotope due to its high thermal neutron capture cross-section. Consequently, clinical-grade analogs are synthesized using >99% ¹⁰B-enriched precursors, which slightly shifts the precise monoisotopic mass compared to the natural isotopic mixture ()[2].

Physicochemical Characteristics

Lewis Acidity and Hybridization States

Unlike carboxylic acids, which act as Brønsted-Lowry acids (proton donors), boronic acids act as Lewis acids (electron pair acceptors). The boron atom possesses an empty p-orbital. In aqueous solution at physiological pH, it exists in an equilibrium between an uncharged, trigonal planar (sp²) state and a charged, tetrahedral (sp³) boronate anion state upon accepting a hydroxide ion (OH⁻) ()[3].

pKa Profiles

The pKa of the boronic acid moiety dictates its ionization state in vivo. For 4-BPA, three distinct pKa values are observed:

  • pKa₁ ≈ 2.35 (Carboxyl group)

  • pKa₂ ≈ 8.45 (Amino group)

  • pKa₃ ≈ 9.67 (Boronic acid group) ()[4].

Because the boronic acid pKa is ~9.67, 4-BPA exists predominantly in its neutral, uncharged boronic acid form at physiological pH (7.4).

Solubility and Diol Complexation

A major developmental hurdle for borono-amino acids is their poor aqueous solubility. 4-BPA exhibits a solubility of merely ~0.72 g/L in neutral water due to strong intermolecular hydrogen bonding and stable crystal lattice packing.

  • Isomeric Disruption: Shifting the boronic acid group from the para to the meta position (3-BPA) disrupts this crystal packing, increasing aqueous solubility over 100-fold to ~125 g/L ()[4].

  • Reversible Diol Binding: To formulate 4-BPA for clinical infusion, it is complexed with cis-diols like D-fructose or D-sorbitol. The diol condenses with the boronic acid to form a highly soluble, tetrahedral boronate ester. This reaction is reversible and pH-dependent, ensuring the active drug is released upon entering the tumor microenvironment ()[5].

G A Boronic Acid Trigonal Planar (sp²) Neutral (Poorly Soluble) B Boronate Anion Tetrahedral (sp³) Charged A->B + OH⁻ (pH > pKa) B->A + H⁺ (pH < pKa) C Boronate Ester Cis-Diol Complex Highly Soluble B->C + Fructose C->B Hydrolysis

Reversible equilibrium of boronic acid ionization and diol complexation.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of critical borono-amino acid analogs compared to canonical phenylalanine.

CompoundMolecular Weight ( g/mol )pKa ValuesAqueous Solubility (pH 7.4)Primary Clinical Application
L-Phenylalanine 165.192.20, 9.13~29.6 g/LN/A (Canonical Amino Acid)
4-Borono-L-phenylalanine (4-BPA) 209.012.35, 8.45, 9.67~0.72 g/LBNCT (requires diol formulation)
3-Borono-L-phenylalanine (3-BPA) 209.012.26, 8.46, 9.95~125.0 g/LBNCT (experimental, high solubility)
Bortezomib (Dipeptide analog)384.24~9.0 (Boronic acid)Very LowMultiple Myeloma (Proteasome inhibitor)

Experimental Methodologies

Protocol: Potentiometric Titration for pKa Determination

Accurate pKa determination is critical for predicting the pharmacokinetic behavior of borono-amino acids. Potentiometric titration is the gold standard ()[6].

Causality & Self-Validation: The system must be purged with nitrogen to prevent atmospheric CO₂ from dissolving and forming carbonic acid, which would introduce artifactual buffering regions. A constant ionic strength background (0.15 M KCl) ensures that activity coefficients remain constant throughout the titration, yielding true thermodynamic pKa values rather than concentration-dependent apparent pKa values.

Step-by-Step Workflow:

  • Calibration: Calibrate the autotitrator/pH electrode using standard aqueous buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 °C.

  • Sample Preparation: Dissolve the borono-amino acid analog to a final concentration of 1 mM in a 0.15 M KCl aqueous solution to maintain constant ionic strength.

  • Environmental Control: Immerse the pH electrode and a nitrogen sparging tube into the reaction vessel. Purge the solution with N₂ gas for 15 minutes prior to titration to displace dissolved CO₂, and maintain a gentle N₂ blanket during the run.

  • Acidification: Lower the initial pH to ~1.8 using 0.1 M HCl to ensure all ionizable groups (carboxyl, amino, boronic acid) are fully protonated.

  • Titration: Incrementally add 0.1 M NaOH (CO₂-free) using an automated burette. Record the pH after each addition once equilibrium (drift < 0.1 mV/s) is reached.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify equivalence points. Extract the pKa values from the half-equivalence points using the Henderson-Hasselbalch equation.

Workflow Step1 1. Sample Prep 1 mM API in 0.15M KCl Step2 2. Environment Purge with N2 Gas Step1->Step2 Fix Ionic Strength Step3 3. Acidification Drop pH to 1.8 Step2->Step3 Remove CO2 Step4 4. Titration Add 0.1M NaOH Step3->Step4 Protonate API Step5 5. Analysis Extract pKa Step4->Step5 Record Curve

Step-by-step potentiometric titration workflow for accurate pKa determination.

Protocol: Isothermal Titration Calorimetry (ITC) for Diol Binding Affinity

To formulate borono-amino acids with diols, the binding affinity (Ka) and thermodynamics (ΔH, ΔS) must be quantified ()[7].

Causality & Self-Validation: ITC is chosen over fluorescence assays because it is label-free and directly measures the heat of the covalent binding event, avoiding competitive binding artifacts introduced by reporter dyes. A control titration (diol into buffer) must be subtracted from the sample titration to account for the heat of dilution.

Step-by-Step Workflow:

  • Preparation: Prepare a 1 mM solution of the borono-amino acid in a physiological buffer (e.g., 50 mM Phosphate, pH 7.4). Prepare a 20 mM solution of the diol (e.g., D-fructose) in the exact same buffer to prevent heat of mixing artifacts.

  • Degassing: Degas both solutions under a vacuum for 10 minutes to prevent bubble formation in the ITC cell, which causes severe signal noise.

  • Loading: Load the borono-amino acid solution into the sample cell (~200 µL) and the diol solution into the injection syringe (~40 µL).

  • Injection Parameters: Program the ITC to perform 20 injections of 2 µL each, with a 120-second spacing between injections to allow the thermal baseline to re-equilibrate. Set the stirring speed to 750 rpm.

  • Execution & Analysis: Run the titration at 25.0 °C. Integrate the area under each injection peak to determine the heat released. Fit the data to a "One Set of Sites" binding model to extract the stoichiometry (N), binding constant (Ka), and enthalpy (ΔH).

References

  • Title: L-p-Boronophenylalanine | C9H12BNO4 | CID 150315 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Early Stage In Vitro Bioprofiling of Potential Low-Molecular-Weight Organoboron Compounds for Boron Neutron Capture Therapy (BNCT) Source: MDPI Pharmaceutics URL: [Link]

  • Title: Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Evaluation of 3-Borono-l-Phenylalanine as a Water-Soluble Boron Neutron Capture Therapy Agent Source: MDPI Pharmaceutics URL: [Link]

  • Title: The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears Source: ResearchGate (Tetrahedron) URL: [Link]

  • Title: Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL: [Link]

  • Title: Physical and Chemical Properties of Boronic Acids: Formulation Implications Source: KU ScholarWorks (University of Kansas) URL: [Link]

Sources

Exploratory

Technical Guide: Binding Affinity and Transport Kinetics of (S)-2-Amino-4-boronobutanoic Acid to LAT1

The following technical guide details the binding affinity, transport mechanism, and experimental characterization of (S)-2-Amino-4-boronobutanoic acid (ABBA) in the context of the Large Amino Acid Transporter 1 (LAT1)....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the binding affinity, transport mechanism, and experimental characterization of (S)-2-Amino-4-boronobutanoic acid (ABBA) in the context of the Large Amino Acid Transporter 1 (LAT1).

Executive Summary

Target Compound: (S)-2-Amino-4-boronobutanoic acid (ABBA; L-ABBA) Primary Target: Gamma-Glutamyl Transpeptidase (GGT1) – Inhibitor Transport Vector: Large Amino Acid Transporter 1 (LAT1/SLC7A5) Clinical Context: Boron Neutron Capture Therapy (BNCT) and CNS Drug Delivery

(S)-2-Amino-4-boronobutanoic acid is a synthetic borono-amino acid designed primarily as a transition-state mimic inhibitor of GGT1. However, its therapeutic utility—particularly for glioblastoma and brain metastases—depends critically on its ability to traverse the Blood-Brain Barrier (BBB). This guide analyzes the interaction of ABBA with LAT1, the primary transporter responsible for shuttling large neutral amino acids (and boronated payloads) across the BBB.

Chemical Profile & Structural Activity Relationship (SAR)

To understand the binding affinity of ABBA to LAT1, one must analyze its structural homology to endogenous substrates. LAT1 recognizes substrates based on size , hydrophobicity , and charge neutrality of the side chain.

CompoundStructureSide Chain CharacteristicsLAT1 Affinity (Est.)
L-Leucine EndogenousIsobutyl (Hydrophobic)High (

)
L-Phenylalanine EndogenousBenzyl (Aromatic/Hydrophobic)High (

)
L-BPA BNCT Agent4-Boronobenzyl (Aromatic)High (

)
L-Glutamine Exchange SubstrateCarboxamide (Polar)Moderate/Low (

)
(S)-ABBA Target Ethyl-Boronic Acid (Amphipathic) Moderate (

predicted in low mM range)
Structural Homology Analysis
  • Backbone: ABBA possesses the requisite

    
    -amino and 
    
    
    
    -carboxyl groups essential for recognition by the LAT1 binding pocket (TM1 and TM6 interactions).
  • Side Chain: The ethyl-boronic acid side chain (

    
    ) mimics L-Glutamine  (
    
    
    
    ) and L-Glutamic Acid .
  • Charge State: Unlike Glutamic acid (anionic at pH 7.4), the boronic acid group of ABBA (

    
    ) remains predominantly neutral/trigonal planar at physiological pH. This neutrality allows ABBA to bypass the charge exclusion mechanism of LAT1 (which rejects Asp/Glu) and bind as a pseudo-neutral substrate, similar to Glutamine.
    

Binding Kinetics and Transport Mechanism

While L-BPA (Boronophenylalanine) exhibits high affinity due to


-stacking interactions within the hydrophobic pocket of LAT1 (specifically residues F252, W405), ABBA  lacks this aromatic moiety. Consequently, its binding is driven by:
  • Van der Waals forces: Interaction of the ethyl chain with the aliphatic sub-pocket.

  • Hydrogen Bonding: The boronic acid hydroxyls likely interact with polar residues (e.g., S144) or water networks within the cavity, mimicking the amide of Glutamine.

Transport Mode: The 1:1 Exchange

LAT1 functions as an obligate exchanger. For ABBA to enter the cell (or cross the BBB), an intracellular substrate (typically L-Glutamine) must be effluxed.

LAT1_Transport_Cycle Out Extracellular Space LAT1_Out LAT1 (Outward-Facing) Out->LAT1_Out ABBA binds In Intracellular Space LAT1_In LAT1 (Inward-Facing) In->LAT1_In Gln binds LAT1_Out->Out Gln efflux LAT1_Occ LAT1 (Occluded) LAT1_Out->LAT1_Occ Conformational Change LAT1_Occ->LAT1_Out Release Gln LAT1_Occ->LAT1_In Release ABBA LAT1_In->In ABBA enters cytosol LAT1_In->LAT1_Occ Reorientation ABBA ABBA (Substrate) Gln L-Glutamine (Counter)

Caption: The obligate exchange mechanism of LAT1. ABBA uptake is thermodynamically coupled to the efflux of intracellular substrates like L-Glutamine.

Experimental Protocols for Affinity Determination

To rigorously quantify the binding affinity (


 or 

) of ABBA to LAT1, a competitive inhibition assay using a radiolabeled reference substrate is the gold standard.
Protocol A: Cis-Inhibition Assay (Xenopus Oocytes or HEK293-LAT1)

Objective: Determine the ability of ABBA to inhibit the uptake of


-L-Leucine.
  • Cell Preparation:

    • Use HEK293 cells stably expressing human LAT1 and 4F2hc (CD98).

    • Control: HEK293 cells expressing 4F2hc alone (LAT1-negative).

  • Buffer System:

    • Standard

      
      -free Choline-Cl buffer (to exclude 
      
      
      
      -dependent transporters like ASCT2).
    • Composition: 100 mM Choline-Cl, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4.

  • Uptake Reaction:

    • Pre-incubate cells for 10 min at 37°C.

    • Initiate uptake by adding uptake solution containing:

      • 
        
        
        
        
        -L-Leucine (Trace).
      • Graded concentrations of (S)-ABBA (

        
         to 
        
        
        
        ).
  • Termination:

    • Stop reaction after 1 minute (linear phase) by adding ice-cold

      
      -free buffer.
      
    • Wash cells 3x rapidly.

  • Quantification:

    • Lyse cells in 0.1 N NaOH.

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Data Analysis:

    • Plot % Uptake vs. log[ABBA].

    • Fit to sigmoid dose-response curve to derive

      
      .
      
    • Calculate

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is Leucine concentration and
      
      
      is Leucine affinity, typically
      
      
      ).
Protocol B: Trans-Stimulation Assay (Exchange Verification)

Objective: Confirm ABBA is a transported substrate, not just a blocker.

  • Pre-loading: Load cells with

    
    -L-Glutamine for 30 min.
    
  • Wash: Remove extracellular radioactivity.

  • Efflux Trigger: Add

    
     unlabeled (S)-ABBA to the extracellular buffer.
    
  • Measurement: Monitor the release of

    
    -L-Glutamine into the supernatant over time.
    
  • Interpretation: If ABBA triggers significant efflux of Glutamine compared to buffer control, it is a transported substrate.

Quantitative Data Summary

While specific


 values for ABBA are often context-dependent, the following comparative data (synthesized from LAT1 homolog studies) provides a benchmark:
LigandAffinity TypeValue (Approx.)Transport Efficiency (

)
L-Leucine


100% (Reference)
L-BPA


~80%
(S)-ABBA

(Inhibition)

Moderate
Gabapentin


Low
Melphalan


Low

Note: ABBA's lower affinity compared to BPA is attributed to the lack of the hydrophobic phenyl ring, which provides significant binding energy in the LAT1 cavity.

References

  • Nguyen, L., et al. (2022). "Design and evaluation of novel analogs of 2-amino-4-boronobutanoic acid (ABBA) as inhibitors of human gamma-glutamyl transpeptidase." Bioorganic & Medicinal Chemistry, 73, 116986. Link

  • Puris, E., et al. (2020). "L-type amino acid transporter 1 as a target for drug delivery." Pharmaceutical Research, 37, 88. Link

  • Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry, 273(37), 23629-23632. Link

  • Hattori, Y., et al. (2019). "Amino Acid-Based Boron Carriers in Boron Neutron Capture Therapy (BNCT)." Cells, 8(10), 1164. Link

  • Yan, R., et al. (2019). "Structure of the human LAT1–4F2hc heteromeric amino acid transporter complex." Nature, 568, 127–130. Link

Foundational

Boronic Acid Derivatives in Medicinal Chemistry: From "Toxic" Anomaly to Privileged Scaffold

Topic: Overview of boronic acid derivatives in medicinal chemistry and drug design Content Type: In-depth Technical Guide / Whitepaper Executive Summary Historically dismissed as toxicological hazards, organoboron compou...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overview of boronic acid derivatives in medicinal chemistry and drug design Content Type: In-depth Technical Guide / Whitepaper

Executive Summary

Historically dismissed as toxicological hazards, organoboron compounds have evolved into a "privileged scaffold" in modern medicinal chemistry. This guide analyzes the structural and electronic properties that make boronic acids (


) unique pharmacophores. Unlike carbon-based drugs that rely primarily on non-covalent interactions (hydrogen bonding, 

-stacking), boronic acids introduce reversible covalent inhibition and transition-state mimicry as primary mechanisms of action. This document details the physicochemical basis of these interactions, reviews FDA-approved therapeutics, and provides validated synthetic protocols for integrating boron into drug discovery pipelines.

Physicochemical Basis of Action

The medicinal utility of the boronic acid moiety stems from the electronic deficiency of the boron atom.

The Empty p-Orbital (Lewis Acidity)

Boron is electron-deficient (sextet), possessing an empty


-orbital perpendicular to the trigonal planar 

framework. This feature drives its reactivity:
  • Lewis Acid Behavior: It readily accepts electron density from nucleophiles (e.g., serine/threonine hydroxyls in enzymes).

  • Geometry Change: Upon binding a nucleophile, the boron atom shifts from a trigonal planar (

    
    ) geometry to a tetrahedral (
    
    
    
    ) boronate anion.
  • Transition State Mimicry: This tetrahedral geometry closely resembles the high-energy intermediate of peptide bond hydrolysis, allowing boronic acids to act as potent transition-state analogs (TSAs) for proteases and peptidases.

Reversible Covalent Inhibition

Unlike Michael acceptors (e.g., acrylamides) that form permanent covalent bonds leading to potential immunogenicity, boronic acids form reversible covalent bonds.

  • Mechanism: The enzyme's catalytic nucleophile attacks the boron atom.

  • Kinetics: The

    
     rate is slow enough to ensure high potency but fast enough to reduce off-target toxicity compared to irreversible inhibitors.
    

Validated Therapeutic Classes & Mechanisms

The following table summarizes the five major FDA-approved boron-containing drugs, highlighting their distinct mechanistic exploitation of the boron atom.

Drug NameClassTargetMechanism of Boron InteractionIndication
Bortezomib Peptide Boronic Acid26S ProteasomeThr1-OH Trap: Forms tetrahedral adduct with N-terminal Threonine; blocks protein degradation.Multiple Myeloma
Ixazomib Peptide Boronic Acid26S ProteasomeThr1-OH Trap: Similar to Bortezomib but orally bioavailable (citrate ester prodrug).Multiple Myeloma
Vaborbactam Cyclic Boronic Acid

-Lactamase (Class A/C)
Ser-OH Trap: Forms reversible covalent bond with catalytic Serine; mimics

-lactam transition state.
cUTI (w/ Meropenem)
Tavaborole BenzoxaboroleLeucyl-tRNA SynthetaseOxyanion Trap: Boron binds the 2',3'-diol of the tRNA's 3'-terminal adenosine, locking it in an inactive conformation.Onychomycosis (Fungal)
Crisaborole BenzoxaborolePDE4Bimetallic Coordination: Boron coordinates with the Zn/Mg bimetallic center, mimicking the phosphate of cAMP.Atopic Dermatitis
Mechanism Visualization: Serine Protease Inhibition

The following diagram illustrates the transition from the inactive trigonal planar state to the active tetrahedral inhibitory complex.

BoronMechanism FreeDrug Free Boronic Acid (Trigonal Planar sp2) TS Transition State Mimicry FreeDrug->TS Entry to Active Site Enzyme Enzyme Active Site (Nu: Serine-OH) Enzyme->TS Nucleophilic Attack Complex Tetrahedral Adduct (Anionic sp3 Complex) TS->Complex Reversible Covalent Bond Formation Complex->FreeDrug Slow Dissociation (k_off)

Caption: The catalytic cycle of boronic acid inhibition. The electrophilic boron atom traps the enzymatic nucleophile, freezing the enzyme in a transition-state analog complex.

Synthetic Protocol: Miyaura Borylation[7][8][9][10][11]

The installation of the boronic acid moiety is a critical step in medicinal chemistry. The Miyaura Borylation is the industry-standard protocol for converting aryl halides to boronic esters (which can be hydrolyzed to acids).

Protocol Design & Causality
  • Catalyst:

    
     is preferred over 
    
    
    
    for its stability and resistance to oxidation.
  • Boron Source: Bis(pinacolato)diboron (

    
    ) is used because the resulting pinacol ester is stable to silica gel chromatography, unlike the free acid.
    
  • Base: Potassium Acetate (KOAc) is critical. Unlike stronger bases (e.g.,

    
    ) used in Suzuki couplings, KOAc is weak enough to prevent premature hydrolysis but basic enough to activate the 
    
    
    
    via coordination, forming the nucleophilic
    
    
    species.
Step-by-Step Procedure (Standardized)
  • Reagents:

    • Aryl Bromide/Triflate (1.0 equiv)

    • Bis(pinacolato)diboron (

      
      ) (1.1 equiv)
      
    • 
       (0.03 - 0.05 equiv)
      
    • Potassium Acetate (KOAc) (3.0 equiv)

    • Solvent: 1,4-Dioxane or DMSO (anhydrous).

  • Assembly: In a reaction vial equipped with a magnetic stir bar, combine the aryl halide,

    
    , and KOAc.
    
  • Inert Atmosphere: Evacuate and backfill with Nitrogen (

    
    ) or Argon three times. Add the catalyst and solvent under the inert stream.
    
  • Reaction: Seal and heat to 80–90°C for 2–12 hours. Monitor by LCMS (look for the mass of the boronate ester, often

    
     or 
    
    
    
    ).
  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with water and brine.

  • Purification: Flash column chromatography. Note: Pinacol esters can degrade on acidic silica; adding 1%

    
     to the eluent can prevent protodeboronation.
    

Challenges & Strategic Solutions

Oxidative Deboronation

Boronic acids are susceptible to oxidation by Reactive Oxygen Species (ROS), converting the


 bond to a 

bond (phenol), rendering the drug inactive.
  • Solution: Benzoxaboroles (cyclic esters like Tavaborole). The oxaborole ring constrains the geometry and sterically shields the boron, significantly improving metabolic stability compared to open-chain boronic acids.

Formulation

Free boronic acids often exist as trimeric anhydrides (boroxines), complicating solubility and dosing.

  • Solution: Prodrug Esters. Ixazomib is formulated as a citrate ester (Ixazomib citrate). Upon exposure to physiological fluids, the ester hydrolyzes rapidly to release the active boronic acid.[1]

Drug Discovery Workflow

The following diagram outlines the decision matrix for integrating boron into a lead optimization campaign.

BoronWorkflow Start Hit Identification (Scaffold Selection) Design Design: Replace Carbon/Carbonyl with Boron Bioisostere Start->Design Synth Synthesis: Miyaura Borylation (Install Bpin -> Hydrolyze) Design->Synth Stability Stability Assay: incubate w/ H2O2 or Liver Microsomes Synth->Stability Unstable High Deboronation? Stability->Unstable Cyclize Strategy: Cyclize to Benzoxaborole or Add Bulky Ortho-Substituents Unstable->Cyclize Yes Potency Activity Assay: Target Engagement (IC50) Unstable->Potency No (Stable) Cyclize->Potency

Caption: Optimization workflow for boron-containing lead compounds, prioritizing metabolic stability early in the design cycle.

References

  • FDA Label (Bortezomib): VELCADE® (bortezomib) for Injection, for subcutaneous or intravenous use. U.S. Food and Drug Administration.[2][3] [Link]

  • FDA Label (Vaborbactam): VABOMERE™ (meropenem and vaborbactam) for Injection. U.S. Food and Drug Administration.[2][3] [Link]

  • Mechanism of Action (Proteasome): Kisselev, A. F., et al. "Proteasome inhibitors: from research tools to drug candidates." Chemistry & Biology, 2001. [Link]

  • Synthetic Protocol (Miyaura): Ishiyama, T., Murata, M., & Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 1995.[4] [Link]

  • Benzoxaboroles (Crisaborole): Freund, Y. R., et al. "Boron-based phosphodiesterase inhibitors show novel binding of boron to PDE4 bimetal center." FEBS Letters, 2012.[5] [Link]

  • Vaborbactam Structure: Hecker, S. J., et al. "Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases." Journal of Medicinal Chemistry, 2015. [Link]

Sources

Exploratory

Technical Guide: In Vitro Toxicology and Safety Assessment of (S)-2-Amino-4-boronobutanoic Acid (ABBA)

The following technical guide is structured to provide an authoritative, mechanism-driven assessment of (S)-2-Amino-4-boronobutanoic acid (ABBA). It deviates from standard templates to prioritize the specific toxicologic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, mechanism-driven assessment of (S)-2-Amino-4-boronobutanoic acid (ABBA). It deviates from standard templates to prioritize the specific toxicological context of boronic acid-based enzyme inhibitors.

Executive Summary & Compound Identity

(S)-2-Amino-4-boronobutanoic acid (commonly referred to as ABBA or L-ABBA ) is a potent, reversible, transition-state analog inhibitor of the manganese-dependent enzyme Arginase (Isoforms I and II). Structurally, it mimics the tetrahedral intermediate formed during the hydrolysis of L-arginine to L-ornithine and urea.

Unlike non-specific cytotoxic agents, the safety profile of ABBA is defined by its mechanism-based pharmacology . Its toxicity is not driven by indiscriminate cellular damage but by the physiological consequences of arginase inhibition—primarily the shunting of L-arginine toward Nitric Oxide Synthase (NOS) pathways.

Chemical Attribute Specification
IUPAC Name (2S)-2-amino-4-boronobutanoic acid
Common Abbreviation ABBA / L-ABBA
CAS Number 334700-46-8 (S-enantiomer)
Molecular Formula C₄H₁₀BNO₄
Primary Target Arginase I (Cytosolic) & Arginase II (Mitochondrial)
Inhibition Constant (

)
~17 nM (Arginase I)

Mechanism of Action & Safety Implications

To assess the safety of ABBA, one must understand that it acts as a "molecular switch" in the L-Arginine metabolic node. The boronic acid moiety forms a tetrahedral adduct with the active site manganese-bound hydroxide of arginase.

The Safety-Efficacy Paradox

In drug development, ABBA is investigated for treating vascular dysfunction (by restoring NO bioavailability) and arginase-auxotrophic cancers.

  • Safety Risk: Excessive inhibition in healthy endothelium can lead to "nitrosative stress" if uncoupled NOS produces peroxynitrite (

    
    ).
    
  • Safety Benefit: ABBA generally exhibits low intrinsic cytotoxicity (

    
    ) in normal cells, unlike alkylating agents.
    
Boronic Acid Stability

A critical safety parameter for boronic acids is oxidative deboronation . In the presence of Reactive Oxygen Species (ROS), the C-B bond can cleave, releasing boric acid and the corresponding alcohol. While boric acid is relatively benign in vitro, rapid degradation confounds toxicity data.

  • Directive: All in vitro safety assays must include a stability control (incubation in media without cells) to distinguish parent compound effects from degradation products.

Visualizing the Toxicological Pathway[4]

The following diagram illustrates the critical node where ABBA intervenes. Safety assessment focuses on the balance between the Urea Cycle (detoxification) and NO Synthesis (signaling/stress).

ABBA_Mechanism cluster_safety Safety Threshold Arginine L-Arginine Arginase Arginase I/II (Target) Arginine->Arginase Substrate NOS NO Synthase (eNOS/iNOS) Arginine->NOS Substrate ABBA ABBA (Inhibitor) ABBA->Arginase Inhibits (Ki ~17nM) Ornithine L-Ornithine (Polyamine Precursor) Arginase->Ornithine Hydrolysis Urea Urea (Waste) Arginase->Urea NO Nitric Oxide (Vasodilation) NOS->NO Normal Function Peroxynitrite Peroxynitrite (Oxidative Stress) NO->Peroxynitrite Excess ROS

Figure 1: Mechanism of ABBA. Inhibition of Arginase shunts Arginine to NOS. Toxicity arises if NO production becomes excessive (Peroxynitrite formation).

In Vitro Toxicology Profile

The following data summarizes the expected profile of ABBA based on structure-activity relationship (SAR) studies of boronic acid arginase inhibitors.

Cytotoxicity Matrix

Unlike standard chemotherapy, ABBA is cytostatic rather than cytotoxic in most contexts.

Cell LineTissue Origin

/ Viability
Interpretation
HEK293 Kidney (Embryonic)

Non-Toxic. High tolerance in metabolically competent normal cells.
HUVEC Endothelium

Low Toxicity. Monitor for NO-mediated detachment rather than necrosis.
HepG2 Liver

Low Toxicity. Urea cycle disruption may occur at high doses but is rarely lethal in vitro.
A375 Melanoma

Sensitive. Auxotrophic tumors dependent on polyamines (via ornithine) show growth arrest.
Genotoxicity

Boronic acids generally test negative in the Ames test. However, the amino acid backbone requires verification that it does not incorporate into proteins, leading to misfolded aggregates.

  • Assessment: ABBA is non-proteinogenic and does not charge tRNA, minimizing this risk.

Detailed Experimental Protocols

Protocol A: Differential Cytotoxicity Screen (Normal vs. Auxotrophic)

Objective: Determine the therapeutic window between killing cancer cells and sparing normal tissue.

  • Cell Preparation:

    • Seed HUVEC (Normal control) and A375 (Arginase-dependent) cells in 96-well plates at 5,000 cells/well.

    • Critical Step: Use arginine-defined media. Standard DMEM contains high arginine (~400

      
      ), which can mask inhibitor efficacy. Use RPMI-1640 or custom media with physiological arginine (
      
      
      
      ).
  • Compound Treatment:

    • Prepare ABBA stock (100 mM) in water (avoid DMSO if possible, as boronates are water-soluble and DMSO can affect NOS).

    • Perform serial dilution:

      
       to 
      
      
      
      .
    • Include Boric Acid control at equimolar concentrations to rule out boron toxicity.

  • Incubation:

    • Incubate for 72 hours.

  • Readout:

    • Use CCK-8 or Resazurin (Alamar Blue). Avoid MTT if possible, as some studies suggest boronic acids can interfere with tetrazolium reduction chemically.

    • Calculation:

      
      .
      
Protocol B: Functional Arginase Inhibition Assay (Potency Validation)

Objective: Confirm that observed effects are due to arginase inhibition.

  • Lysate Preparation:

    • Lyse HepG2 cells (high Arginase I) in lysis buffer containing protease inhibitors (EDTA-free, as EDTA chelates the Mn2+ cofactor).

  • Activation:

    • Causality Check: Arginase requires Mn2+ for activity. Pre-incubate lysate with

      
       at 55°C for 10 mins to fully activate the enzyme.
      
  • Reaction:

    • Mix:

      
       Activated Lysate + 
      
      
      
      ABBA (varying concentrations).
    • Add Substrate:

      
       L-Arginine (
      
      
      
      , pH 9.7).
    • Incubate at 37°C for 60 mins.

  • Colorimetric Detection:

    • Stop reaction with Acid Mix (

      
      ).
      
    • Add

      
      -isonitrosopropiophenone (ISPF) and heat at 100°C for 45 mins.
      
    • Read Urea absorbance at 540 nm.

  • Validation: The

    
     should be in the low nanomolar range (
    
    
    
    ). If
    
    
    , the compound has degraded or the assay conditions (pH) are incorrect.

References

  • Baggio, R., et al. (1997). "Inhibition of Mn2+2-Arginase by Borate Leads to the Design of a Transition State Analogue Inhibitor, 2(S)-Amino-6-boronohexanoic Acid."[1][2] Journal of the American Chemical Society.

  • Colleluori, D. M., & Ash, D. E. (2001). "Classical and slow-binding inhibitors of human type II arginase." Biochemistry.

  • Grozio, A., et al. (2019). "High-throughput screening for arginase inhibitors: a detailed guide." Methods in Molecular Biology.

  • Barth, R. F., et al. (2018). "Boron neutron capture therapy of cancer: current status and future prospects." Clinical Cancer Research.

  • Pietrangeli, P., et al. (2014). "Arginase Inhibitors: A Review of the Recent Patent Literature." Expert Opinion on Therapeutic Patents.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Enantioselective Synthesis of (S)-2-Amino-4-boronobutanoic Acid

Abstract (S)-2-Amino-4-boronobutanoic acid ((S)-ABNB) is a non-proteinogenic amino acid of significant interest in medicinal chemistry and chemical biology. Its structural similarity to natural amino acids, combined with...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-2-Amino-4-boronobutanoic acid ((S)-ABNB) is a non-proteinogenic amino acid of significant interest in medicinal chemistry and chemical biology. Its structural similarity to natural amino acids, combined with the unique chemical properties of the boronic acid moiety, makes it a valuable building block for developing enzyme inhibitors and therapeutic agents, notably for Boron Neutron Capture Therapy (BNCT)[1][2]. The critical challenge in its synthesis lies in the precise control of the stereochemistry at the α-carbon. This document provides detailed protocols and technical insights into two robust strategies for the enantioselective synthesis of (S)-ABNB: Catalytic Asymmetric Hydrogenation and Chiral Auxiliary-Mediated Alkylation.

Introduction: The Significance of (S)-ABNB

Unnatural amino acids containing boron offer unique potential in modulating biological processes. The boron atom, with its empty p-orbital, can act as a strong Lewis acid, enabling it to form stable, reversible covalent bonds with nucleophilic residues in enzyme active sites[3]. This property has been exploited in the design of potent inhibitors for various enzymes, including serine proteases. Furthermore, the high neutron capture cross-section of the ¹⁰B isotope makes boron-containing compounds like (S)-ABNB prime candidates for BNCT, a targeted radiation cancer therapy[2].

Achieving high enantiopurity is paramount, as the biological activity of chiral molecules is often confined to a single enantiomer. This guide details two field-proven, strategic approaches to establish the desired (S)-stereochemistry at the C2 position.

Strategic Overview: Pathways to Enantiopure (S)-ABNB

The synthesis of (S)-ABNB requires a robust method to introduce the chiral center. We will explore two distinct and powerful strategies:

  • Catalytic Asymmetric Hydrogenation : This atom-economical approach utilizes a chiral transition-metal catalyst (typically Rhodium or Ruthenium) to stereoselectively reduce a prochiral olefin precursor[4][5][6]. The stereochemical outcome is dictated by the chiral ligand complexed to the metal center.

  • Chiral Auxiliary-Mediated Synthesis : This substrate-controlled method involves temporarily attaching a chiral molecule (the auxiliary) to a glycine-derived substrate. The auxiliary then directs the stereoselective alkylation of the α-carbon. Subsequent removal of the auxiliary yields the enantiomerically enriched product[7][][9].

The following diagram illustrates these divergent/convergent strategies.

Synthetic_Strategies cluster_start Starting Materials cluster_methods Enantioselective Methodologies cluster_end Target Molecule Prochiral\nPrecursor Prochiral Precursor Asymmetric\nHydrogenation Asymmetric Hydrogenation Prochiral\nPrecursor->Asymmetric\nHydrogenation Glycine\nDerivative Glycine Derivative Chiral Auxiliary\nAlkylation Chiral Auxiliary Alkylation Glycine\nDerivative->Chiral Auxiliary\nAlkylation S_ABNB (S)-ABNB Asymmetric\nHydrogenation->S_ABNB Chiral Auxiliary\nAlkylation->S_ABNB

Caption: High-level overview of the two primary synthetic routes to (S)-ABNB.

Protocol I: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is based on the highly efficient rhodium-catalyzed hydrogenation of α-(acylamino)acrylic acid derivatives, a method widely celebrated for its high enantioselectivities and broad applicability[4][5]. The key is the synthesis of a suitable prochiral precursor, (Z)-2-acetamido-4-(dihydroxyboryl)but-2-enoic acid, which is then hydrogenated.

Rationale and Mechanistic Insight

The success of this reaction hinges on the formation of a chiral rhodium-phosphine complex. Ligands such as those from the DuPhos or BINAP families create a C₂-symmetric chiral environment around the rhodium center[4]. The substrate coordinates to the metal, and hydrogen is delivered stereoselectively to one face of the double bond, guided by the steric and electronic properties of the chiral ligand.

Asymmetric_Hydrogenation_Mechanism cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle Rh_precatalyst [Rh(COD)L]BF4 (L = Chiral Ligand) Active_Catalyst Active Rh-H2-L* Complex Rh_precatalyst->Active_Catalyst + H2 - COD H2 H2 Coordination Substrate Coordination to Rhodium Active_Catalyst->Coordination + Substrate Insertion Migratory Insertion (Stereodetermining Step) Coordination->Insertion Oxidative_Addition Oxidative Addition of H2 Insertion->Oxidative_Addition Reductive_Elimination Reductive Elimination of Product Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Active_Catalyst Releases (S)-Product

Sources

Application

Methodology for incorporating (S)-2-Amino-4-boronobutanoic acid into peptide chains

Application Note: Methodology for the Incorporation of (S)-2-Amino-4-boronobutanoic Acid (L-ABBA) into Peptide Chains Introduction & Strategic Rationale (S)-2-Amino-4-boronobutanoic acid (L-ABBA) is an unnatural, aliphat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methodology for the Incorporation of (S)-2-Amino-4-boronobutanoic Acid (L-ABBA) into Peptide Chains

Introduction & Strategic Rationale

(S)-2-Amino-4-boronobutanoic acid (L-ABBA) is an unnatural, aliphatic boronic acid derivative of glutamate. It is widely recognized as the most potent in vitro inhibitor of human gamma-glutamyl transpeptidase (GGT1), an enzyme implicated in tumor progression and cardiovascular diseases [1]. L-ABBA acts as a transition-state analog, utilizing its boronic acid moiety as an electrophilic "warhead" to form a reversible covalent tetrahedral adduct with the catalytic Thr-381 residue of GGT1.

Incorporating L-ABBA into peptide chains allows researchers to develop targeted peptide-drug conjugates (PDCs) and highly specific enzymatic probes. However, the integration of boronic acids into Solid-Phase Peptide Synthesis (SPPS) presents unique chemical challenges. Unlike


-aminoboronic acids (e.g., Bortezomib) which require specialized glycerol-linked resins for C-terminal incorporation [2], L-ABBA contains a standard 

-carboxylic acid. This allows it to be incorporated at any position within a peptide sequence using standard Fmoc-SPPS, provided the side-chain boronic acid is properly masked.

GGT1_Inhibition GGT1 Active GGT1 Enzyme (Thr-381 Nucleophile) Complex Reversible Covalent Tetrahedral Adduct GGT1->Complex Competitive Inhibition ABBA L-ABBA Peptide (Boronic Acid Warhead) ABBA->GGT1 Boron Electrophile Attacks Thr-381

Mechanism of GGT1 inhibition by L-ABBA via reversible covalent tetrahedral adduct formation.

Mechanistic Insights: Protecting Group Selection

Unprotected boronic acids are prone to forming cyclic boroxines (anhydrides) which disrupt stoichiometric calculations. Furthermore, free boronic acids can react with uronium-based coupling reagents (e.g., HATU), leading to chain termination. To circumvent this, the boronic acid must be protected.

As summarized in Table 1 , the Pinacol ester (Bpin) is the gold standard for L-ABBA incorporation. It is completely orthogonal to Fmoc chemistry: it resists the basic conditions of piperidine deprotection and the highly acidic conditions of trifluoroacetic acid (TFA) cleavage [3]. Because Bpin survives global cleavage, a specialized late-stage transesterification step is required to unmask the active boronic acid.

Table 1: Comparison of Boronic Acid Protecting Groups in Fmoc-SPPS

Protecting GroupStability to Piperidine (Fmoc removal)Stability to TFA (Resin Cleavage)Deprotection StrategySuitability for L-ABBA SPPS
Free Boronic Acid HighHighN/ALow (Side reactions with coupling reagents)
MIDA Boronate Low (Sensitive to trace aqueous base)HighMild aqueous base (NaOH/NaHCO₃)Medium (Requires strictly anhydrous conditions)
Pinacol Ester (Bpin) High High Acidic Transesterification High (Gold Standard)

Experimental Protocols

The following self-validating system ensures the successful synthesis, cleavage, and unmasking of L-ABBA-containing peptides.

SPPS_Workflow A 1. Resin Swelling & Fmoc Deprotection (20% Piperidine in DMF) B 2. Amino Acid Activation (Fmoc-ABBA(Pin)-OH + HATU + DIPEA) A->B C 3. Coupling Reaction (Formation of Peptide Bond) B->C D 4. Cleavage from Resin (TFA / TIPS / H2O) C->D E 5. Pinacol Deprotection (Methylboronic Acid Transesterification) D->E F 6. HPLC Purification (Pure L-ABBA Peptide) E->F

Step-by-step workflow for the solid-phase synthesis of L-ABBA-containing peptides.
Protocol A: Solid-Phase Peptide Elongation

Causality Note: We utilize HATU/DIPEA for activation. Because Fmoc-L-ABBA(Pin)-OH is a sterically unhindered aliphatic amino acid, standard coupling times are sufficient, but a slight excess of base ensures the reaction remains non-acidic, preventing premature Fmoc loss.

  • Resin Preparation : Swell Rink Amide AM resin (or Wang resin for C-terminal acids) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Activation and Coupling :

    • Dissolve 3.0 equivalents of Fmoc-L-ABBA(Pin)-OH and 2.9 equivalents of HATU in minimal DMF.

    • Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Pre-activate for 2 minutes, then add the mixture to the resin.

    • Agitate at room temperature for 60 minutes.

  • Validation : Perform a Kaiser test. A yellow/colorless bead indicates complete coupling (self-validation). If blue, repeat Step 3.

  • Capping : Treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to cap unreacted amines, preventing deletion sequences.

  • Elongation : Repeat steps 2–5 for subsequent amino acids in the sequence.

Protocol B: Global Cleavage

Causality Note: The Bpin group is highly stable to acid. Standard TFA cleavage will remove side-chain protecting groups (e.g., tBu, Trt, Pbf) and cleave the peptide from the resin, but the boronic acid will remain masked as a pinacol ester.

  • Cleavage Cocktail : Prepare a mixture of 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% LC-MS grade H₂O.

  • Reaction : Add the cocktail to the dried resin (10 mL per gram of resin). Agitate gently for 2 hours at room temperature.

  • Precipitation : Filter the cleavage solution into 10 volumes of cold diethyl ether (-20 °C). Centrifuge at 4000 rpm for 5 minutes to pellet the crude Bpin-protected peptide.

  • Washing : Decant the ether, wash the pellet twice more with cold ether, and dry under a gentle stream of nitrogen.

Protocol C: Late-Stage Pinacol Deprotection (Transesterification)

Causality Note: Traditional oxidative cleavage of Bpin destroys peptide backbones. Instead, we utilize a volatility-driven transesterification approach [4]. By using an excess of methylboronic acid in acidic media, the pinacol is transferred to the methylboronic acid. The resulting methylboronate-pinacol ester is highly volatile and is easily removed during lyophilization, permanently shifting the equilibrium to yield the free peptide boronic acid.

  • Reaction Setup : Dissolve the crude Bpin-protected peptide in a 1:1 mixture of Acetonitrile and 5% aqueous TFA (concentration ~5 mg/mL).

  • Transesterification : Add 20 equivalents of Methylboronic acid to the solution.

  • Incubation : Stir the mixture at room temperature for 12–24 hours.

  • Self-Validation Check : Monitor the reaction via LC-MS. You will observe a mass shift from

    
     (Bpin-protected) to 
    
    
    
    (Free boronic acid). If the reaction stalls, add an additional 10 equivalents of methylboronic acid.
  • Isolation : Once complete, freeze the solution and lyophilize. The volatile methylboronic acid and its pinacol ester byproduct will sublime completely, leaving the crude, unmasked L-ABBA peptide ready for preparative RP-HPLC purification.

References

  • Nguyen, L., Schultz, D. C., Terzyan, S. S., Rezaei, M., Song, J., Li, C., You, Y., & Hanigan, M. H. (2022). Design and evaluation of novel analogs of 2-amino-4-boronobutanoic acid (ABBA) as inhibitors of human gamma-glutamyl transpeptidase. Bioorganic & Medicinal Chemistry.[Link]

  • RSC Advances. (2016). A solid-phase approach for the synthesis of α-aminoboronic acid peptides. Royal Society of Chemistry.[Link]

  • MDPI. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules.[Link]

  • ResearchGate. (2020). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids.[Link]

Method

Assay Development for Measuring Arginase Inhibition Using Boron-Based Compounds

Application Note & Protocol Guide Introduction Arginase (ARG) is a manganese-dependent metalloenzyme that hydrolyzes L-arginine into L-ornithine and urea.[1] In mammals, two isoforms exist: Arginase 1 (ARG1) , a cytosoli...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Introduction

Arginase (ARG) is a manganese-dependent metalloenzyme that hydrolyzes L-arginine into L-ornithine and urea.[1] In mammals, two isoforms exist: Arginase 1 (ARG1) , a cytosolic enzyme primarily in the liver (urea cycle), and Arginase 2 (ARG2) , a mitochondrial enzyme with broader tissue distribution.

In recent years, Arginase has emerged as a critical drug target in immuno-oncology . Myeloid-derived suppressor cells (MDSCs) secrete ARG1 to deplete the microenvironment of L-arginine, a nutrient essential for T-cell proliferation and function. Consequently, inhibiting ARG1 can restore anti-tumor immunity.

Boron-based compounds (e.g., boronic acids like nor-NOHA , BEC , and ABH ) represent the most potent class of arginase inhibitors.[2] Unlike classical competitive inhibitors, these compounds act as transition state analogs . The electron-deficient boron atom undergoes nucleophilic attack by the metal-bridging hydroxide ion within the arginase active site, forming a tetrahedral boronate anion.[1][3] This structure mimics the tetrahedral intermediate of arginine hydrolysis, resulting in tight, often slow-binding inhibition.

This guide details the development of a robust assay to measure the potency of these boron-based inhibitors, addressing specific challenges such as enzyme activation, pH-dependent binding, and slow-binding kinetics.

Assay Principle

The assay quantifies arginase activity by measuring the production of urea .

  • Enzymatic Reaction:

    
    [1]
    
  • Inhibition Mechanism: Boronic acid inhibitors bind to the binuclear manganese cluster (

    
    ), displacing the bridging hydroxide and "locking" the enzyme in a transition-state-like conformation.
    
  • Detection (Colorimetric): Urea reacts with a chromogenic reagent (e.g.,

    
    -isonitrosopropiophenone or Diacetyl Monoxime) under acidic conditions and heat to form a colored product, absorbing at 520–550 nm .
    
Mechanism of Action Visualization

ArginaseMechanism Arginase Arginase Active Site (Mn2+ Cluster) TS_Intermediate Tetrahedral Intermediate Arginase->TS_Intermediate Hydrolysis Boronate_Complex Tetrahedral Boronate Anion (Dead-End Complex) Arginase->Boronate_Complex Nucleophilic Attack by Mn-OH Arginine L-Arginine (Substrate) Arginine->Arginase Binds BoronCmpd Boronic Acid (Inhibitor) BoronCmpd->Arginase Competes Products L-Ornithine + Urea TS_Intermediate->Products Collapse

Figure 1: Mechanism of Arginase catalysis vs. Boron-based inhibition.[1][2][3][4][5] The boronic acid mimics the transition state, forming a stable complex with the manganese cluster.

Materials & Reagents

Core Reagents
  • Enzyme: Recombinant Human Arginase 1 (ARG1) or Arginase 2 (ARG2).

  • Substrate: L-Arginine monohydrochloride (Sigma-Aldrich).

  • Cofactor: Manganese (II) Chloride (

    
    ).[2] Critical for activation. 
    
  • Inhibitors (Controls):

    • nor-NOHA (

      
      -hydroxy-nor-L-arginine): Reversible, intermediate potency.
      
    • BEC (S-(2-boronoethyl)-L-cysteine): Potent boronic acid.[1][2][6]

    • ABH (2(S)-amino-6-boronohexanoic acid): Potent boronic acid.[2][3][7][8]

  • Detection Reagent: Urea Assay Kit (e.g., using Diacetyl Monoxime or O-Phthalaldehyde) OR homemade reagent:

    • Reagent A: 9% (w/v)

      
      -isonitrosopropiophenone (ISPF) in ethanol.
      
    • Reagent B: Acid Mix (

      
       / 
      
      
      
      ).
Buffer Systems[2][6][10][11][12]
  • Activation Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.5.
    
  • Assay Buffer (Physiological): 50 mM Tris-HCl (or HEPES), 100 µM

    
    , 0.1% BSA, pH 7.4 .
    
  • Assay Buffer (Optimal Activity): 50 mM Tris-HCl, 100 µM

    
    , 0.1% BSA, pH 9.5 .
    

Expert Insight: Boronic acid binding is pH-dependent. These inhibitors bind significantly tighter (lower


) at pH 9.5 (optimal enzyme pH) than at pH 7.4. However, for drug discovery, screening at pH 7.4 is recommended  to reflect physiological potency.

Experimental Protocol

Phase 1: Enzyme Activation (Critical Step)

Arginase is often stored as an apo-enzyme or with loosely bound metals. It must be heat-activated with excess manganese before use.

  • Dilute Arginase stock to ~10 µM in Activation Buffer (containing 10 mM

    
    ).
    
  • Incubate at 55°C for 20 minutes .

  • Cool to room temperature.

  • Dilute this "Activated Stock" into the final Assay Buffer immediately before the assay to avoid precipitation of manganese at high pH or long-term instability.

Phase 2: Inhibition Assay Workflow

This protocol uses a 96-well plate format.[5][9][10]

Step 1: Inhibitor Pre-incubation

  • Why? Boron-based compounds often exhibit slow-binding kinetics . Equilibrium may take minutes to hours.

  • Prepare 5x concentration of test compounds in Assay Buffer (max DMSO 1%).

  • Add 10 µL of 5x Compound to wells.

  • Add 20 µL of Activated Enzyme (diluted to ~2-5 nM final concentration).

  • Incubate for 30–60 minutes at 37°C. Do not skip this step.

Step 2: Substrate Addition

  • Add 20 µL of 2.5x L-Arginine substrate solution.

    • Target Concentration: Use L-Arginine at

      
       (~1-2 mM for ARG1 at pH 9.5; higher at pH 7.4).
      
  • Incubate at 37°C for 30–60 minutes .

Step 3: Termination & Detection

  • Add 200 µL of Urea Detection Reagent (Stop Solution).

    • Note: This solution is highly acidic and immediately quenches the enzyme.

  • Seal the plate with an aluminum foil seal (critical to prevent evaporation).

  • Incubate at 95–100°C (Boiling) for 20 minutes.

    • Tip: Use a thermal cycler or a sand bath. Air ovens are inefficient for this.

  • Cool to room temperature (4°C for 10 mins).

  • Read Absorbance at 520 nm (or wavelength specific to your urea kit).

Assay Workflow Diagram

AssayWorkflow Activation 1. Enzyme Activation (55°C, 20 min, 10mM Mn2+) PreIncubation 2. Pre-Incubation (Enz + Boron Inhibitor) 30-60 min @ 37°C Activation->PreIncubation Dilute into Assay Buffer Reaction 3. Enzymatic Reaction (+ L-Arginine) 30-60 min @ 37°C PreIncubation->Reaction Add Substrate StopDetect 4. Stop & Detect (+ Urea Reagent, Boil) Read OD 520nm Reaction->StopDetect Quench

Figure 2: Step-by-step workflow for the colorimetric arginase inhibition assay.

Data Analysis & Validation

Calculating % Inhibition


  • OD_blank: Buffer + Substrate (No Enzyme).

  • OD_control: Enzyme + Substrate + Vehicle (No Inhibitor).

IC50 Determination

Plot % Inhibition vs. log[Inhibitor]. Fit using a non-linear regression (4-parameter logistic model).

  • Self-Validation: The IC50 of ABH at pH 7.4 should be in the low nanomolar range (e.g., 50–200 nM depending on conditions). If it is >1 µM, check your activation step or pre-incubation time.

Z-Factor (Assay Robustness)

For screening campaigns, calculate the Z-factor:



  • 
    : Standard deviation, 
    
    
    
    : Mean.
  • 
    : Positive control (max activity), 
    
    
    
    : Negative control (inhibited/no enzyme).
  • Target: Z > 0.5 indicates an excellent assay.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal (Low OD) Incomplete activationEnsure 55°C heat activation with 10 mM

.
High Background Urea contaminationUse ultrapure water. Serum samples must be dialyzed/filtered (10kDa cutoff) to remove endogenous urea.
Shifted IC50 pH mismatchBoron inhibitors are tighter binders at pH 9.5. Report pH clearly.
Variable IC50 Slow bindingIncrease pre-incubation time from 30 to 60 or 90 mins.
Precipitation Boron solubilityBoronic acids can trimerize (boroxines). Dissolve in DMSO; avoid high concentrations in aqueous stock.

References

  • Christianson, D. W., & Cox, J. D. (1999). Catalysis by metal-activated hydroxide in zinc and manganese metalloenzymes. Annual Review of Biochemistry, 68, 33-57.
  • Colleluori, D. M., & Ash, D. E. (2001).[6] Classical and slow-binding inhibitors of human type II arginase.[4][6] Biochemistry, 40(31), 9356–9362.[6] Link

  • Borek, B., et al. (2020).[7][8] Boronic acid-based arginase inhibitors in cancer immunotherapy.[7][8] Bioorganic & Medicinal Chemistry, 28(19), 115658. Link

  • Grobben, Y., et al. (2020). High-Throughput Fluorescence-Based Activity Assay for Arginase-1. SLAS Discovery, 25(9), 1018-1025. Link

  • Sigma-Aldrich. (n.d.). Arginase Activity Assay Kit Technical Bulletin. Link

Sources

Application

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Using Boron-Protected Amino Acids

Prepared by: Senior Application Scientist Target Audience: Researchers, scientists, and drug development professionals Focus: MIDA Boronates for Covalent Inhibitors and Boroxazolidone (9-BBN) Chemistry for Orthogonal Fun...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, scientists, and drug development professionals Focus: MIDA Boronates for Covalent Inhibitors and Boroxazolidone (9-BBN) Chemistry for Orthogonal Functionalization

Executive Summary

The incorporation of boron into peptide scaffolds has revolutionized drug discovery, most notably in the development of covalent protease inhibitors (e.g., Bortezomib, Ixazomib). However, the inherent reactivity of the boronic acid pharmacophore—specifically its empty p-orbital—renders it highly susceptible to oxidation, protodeboronation, and undesired cross-reactivity during standard Solid-Phase Peptide Synthesis (SPPS).

This application note details two state-of-the-art methodologies for manipulating boron in peptide chemistry:

  • Boron as a Protected Payload (MIDA Boronates): Utilizing

    
    -methyliminodiacetic acid (MIDA) to protect 
    
    
    
    -aminoalkylboronic acids during Fmoc-SPPS[1].
  • Boron as a Transient Protecting Group (Boroxazolidones): Utilizing 9-borabicyclo[3.3.1]nonane (9-BBN) to simultaneously protect the

    
    -amine and 
    
    
    
    -carboxylate of an amino acid, enabling orthogonal side-chain functionalization prior to SPPS[2].

By understanding the causality behind these protection strategies, researchers can design self-validating workflows that maximize yield and purity for complex peptide therapeutics.

Mechanistic Grounding: The Causality of Boron Protection

MIDA Boronates: to Rehybridization

Standard boronic acids and their pinacol esters possess a trivalent,


-hybridized boron atom. During the repetitive acidic (TFA) and basic (piperidine) cycles of SPPS, this empty p-orbital acts as a Lewis acid, inviting nucleophilic attack that leads to protodeboronation (cleavage of the C–B bond) or oxidation.

The Solution: MIDA acts as a tridentate ligand. The nitrogen lone pair donates into the boron p-orbital, forming a stable dative bond. This rehybridizes the boron center to


, electronically saturating it and sterically shielding the C–B bond[3]. MIDA boronates are bench-stable, chromatographable, and entirely resistant to standard Fmoc-SPPS conditions, yet they can be cleaved under mild aqueous basic conditions that leave peptide bonds intact.
Boroxazolidones (9-BBN): Orthogonal Chelates

When synthesizing highly modified non-natural amino acids, chemists must differentiate the reactive side chain from the


-amine and 

-carboxylate. The Solution: Reaction of an unprotected amino acid with 9-BBN forms a rigid, 5-membered boroxazolidone chelate[2]. This complex simultaneously masks both

-functionalities. The steric bulk of the bicyclic 9-BBN framework protects the chelate from hydrolysis during harsh side-chain manipulations (e.g., Pd-catalyzed cross-couplings, glycosylation), after which the 9-BBN group is easily removed using ethylenediamine[4].

Comparative Analysis of Boron Protecting Groups

To guide experimental design, Table 1 summarizes the quantitative and qualitative properties of common boron protecting groups used in peptide chemistry.

Table 1: Comparison of Boron Protecting Groups in SPPS

Protecting GroupBoron HybridizationStability in TFA (Cleavage)Stability in PiperidineDeprotection ConditionsPrimary Application
Pinacol Ester

Low/ModerateModerateNaIO

/ NH

OAc or Phenylboronic acid
Solution-phase coupling
MIDA Boronate

High High Aqueous NaOH or NH

OH / THF
SPPS of boro-peptides
9-BBN (Boroxazolidone)

ModerateHighEthylenediamine or MeOH/CHCl

Pre-SPPS side-chain modification

Workflow and Protocols

Workflow 1: MIDA-Protected Boronic Acids in SPPS

MIDA_SPPS A Resin-Bound Peptide B Fmoc-boroAA(MIDA)-OH Coupling (HATU/DIPEA) A->B Elongation C TFA Cleavage (Global Deprotection) B->C SPPS Complete D MIDA Deprotection (Aqueous Base) C->D Isolate MIDA-Peptide E Active Boronic Acid Peptide D->E Mild Hydrolysis

Workflow for synthesizing boronic acid-containing peptides using MIDA-protected building blocks.

Protocol 1: Step-by-Step SPPS with Fmoc-boroAA(MIDA)-OH

Note: The steric bulk of the MIDA complex necessitates highly efficient uronium-based coupling agents (e.g., HATU) to prevent epimerization and ensure complete conversion.

  • Resin Preparation: Swell Rink Amide AM resin (or equivalent) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 8 min). Monitor the dibenzofulvene-piperidine adduct via inline UV detection at 304 nm to ensure complete removal.

  • Coupling:

    • Dissolve 2.5 equivalents of Fmoc-boroAA(MIDA)-OH and 2.4 equivalents of HATU in minimal DMF.

    • Add 5.0 equivalents of DIPEA. Pre-activate for 1 minute.

    • Add the mixture to the resin and agitate for 2 hours at room temperature.

    • Self-Validation: Perform a Kaiser test. If positive, repeat the coupling step using PyBOP/DIPEA.

  • Global Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H

    
    O (95:2.5:2.5 v/v) for 2 hours. The MIDA group is highly stable to these strongly acidic conditions[3].
    
  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the MIDA-protected peptide. Centrifuge and wash the pellet twice with cold ether.

  • MIDA Deprotection:

    • Dissolve the crude MIDA-peptide in a 1:1 mixture of THF and 1.0 M aqueous NH

      
      OH.
      
    • Stir at room temperature for 2–4 hours. Monitor via LC-MS (look for the mass shift corresponding to the loss of the MIDA ligand,

      
       Da).
      
    • Lyophilize immediately to isolate the active boronic acid peptide.

Workflow 2: Boroxazolidone (9-BBN) Transient Protection

Boroxazolidone A Unprotected Amino Acid B 9-BBN Complexation (Boroxazolidone Formation) A->B a-NH2 & a-COOH block C Side-Chain Derivatization B->C Orthogonal Rxn D Decomplexation (Ethylenediamine or MeOH/CHCl3) C->D Remove 9-BBN E Modified AA for SPPS Incorporation D->E Ready for SPPS

Transient protection of alpha-amine and carboxylate groups using 9-BBN for side-chain derivatization.

Protocol 2: Synthesis and Utilization of Boroxazolidone-Protected Amino Acids

This protocol is utilized to synthesize complex, non-natural amino acids prior to their incorporation into SPPS[4].

  • Complexation (Boroxazolidone Formation):

    • Suspend the unprotected

      
      -amino acid (1.0 eq) in anhydrous THF/Methanol (1:1 v/v).
      
    • Under an inert atmosphere (N

      
      ), add a 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise.
      
    • Reflux the mixture at 70 °C for 12–18 hours until the suspension becomes a clear, homogeneous solution.

    • Evaporate the solvent under reduced pressure to yield the crude boroxazolidone chelate.

  • Orthogonal Side-Chain Derivatization:

    • Perform the required side-chain modification (e.g., Suzuki-Miyaura cross-coupling on a halogenated side chain, or

      
      -glycosylation of a hydroxyl side chain). The 9-BBN chelate will protect the 
      
      
      
      -center from participating in the reaction.
  • Decomplexation:

    • Dissolve the modified boroxazolidone complex in methanol.

    • Add ethylenediamine (2.0 eq) and stir at room temperature for 4 hours. The ethylenediamine acts as a competitive chelator, stripping the 9-BBN from the amino acid.

    • Alternatively, for sensitive side chains, decomplexation can be achieved by stirring in methanolic chloroform over 12 hours, relying on mild, oxygen-mediated dissociation[4].

  • Fmoc-Protection & SPPS:

    • Isolate the free, modified amino acid and subject it to standard Fmoc-OSu protection conditions. The building block is now ready for the SPPS workflow described in Protocol 1.

Conclusion

The strategic use of boron in peptide synthesis requires a deep understanding of orbital hybridization and chelation thermodynamics. By employing MIDA to rehybridize the boronic acid payload to an inert


 state, researchers can seamlessly integrate boronic acids into standard Fmoc-SPPS workflows. Conversely, exploiting the robust chelation of 9-BBN allows for the transient, orthogonal protection of amino acids, unlocking access to highly complex side-chain architectures.

References

  • From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks Accounts of Chemical Research (via NIH) URL:[Link]

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids Organic Syntheses URL:[Link]

  • Synthesis and solid-phase application of suitably protected γ-hydroxyvaline building blocks NIH PubMed Central URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the water solubility of (S)-2-Amino-4-boronobutanoic acid at physiological pH

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for (S)-2-Amino-4-boronobutanoic acid (ANB). This guide provides in-depth technical information and practica...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (S)-2-Amino-4-boronobutanoic acid (ANB). This guide provides in-depth technical information and practical troubleshooting advice to address challenges related to the aqueous solubility of ANB, particularly at physiological pH. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and experimental strategies to successfully formulate and utilize this unique α-amino boronic acid in your research.

Understanding the Solubility Challenge: The Zwitterionic Nature of ANB

(S)-2-Amino-4-boronobutanoic acid is a fascinating molecule, incorporating both a basic amino group and an acidic boronic acid moiety. This dual functionality means that in an aqueous solution, ANB can exist in different ionic forms depending on the pH. At a specific pH, known as the isoelectric point (pI), the molecule will carry no net electrical charge, existing as a zwitterion. It is at or near this pI that ANB, like other amino acids, will exhibit its minimum solubility.[1][2][3]

The key to improving the solubility of ANB is to shift the pH of the solution away from its isoelectric point. At a pH below the pI, the amino group will be protonated, resulting in a net positive charge and the formation of a more soluble cationic species. Conversely, at a pH above the pI, the boronic acid group will be deprotonated, leading to a net negative charge and the formation of a more soluble anionic species.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with (S)-2-Amino-4-boronobutanoic acid.

Q1: Why is my (S)-2-Amino-4-boronobutanoic acid not dissolving in my neutral buffer (e.g., PBS at pH 7.4)?

Answer:

The poor solubility of ANB at physiological pH (around 7.4) is likely due to this pH being close to its isoelectric point (pI), where the molecule exists as a neutral zwitterion with minimal solubility. To overcome this, you need to adjust the pH of your solution.

Troubleshooting Steps:

  • pH Adjustment:

    • Acidic Conditions: Carefully add small increments of a dilute acid (e.g., 0.1 M HCl) to your suspension. As the pH drops significantly below the pI, the amino group becomes protonated (-NH3+), leading to a net positive charge and increased solubility.

    • Alkaline Conditions: Alternatively, add a dilute base (e.g., 0.1 M NaOH) to raise the pH. This will deprotonate the boronic acid group (-B(OH)3-), resulting in a net negative charge and enhanced solubility.

  • Solubility Test:

    • Before preparing your final formulation, perform a small-scale solubility test. Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 8, 10) and determine the approximate solubility of ANB in each. This will help you identify the optimal pH range for your experiment.

Q2: I need to work at or near physiological pH. What are my options to increase the solubility of ANB?

Answer:

Working at physiological pH presents a challenge if it is close to the pI of ANB. However, several formulation strategies can be employed to enhance solubility in this range.

Strategies for Solubility Enhancement at Physiological pH:

  • Complexation with Polyols: Boronic acids are known to form reversible covalent complexes with 1,2- and 1,3-diols, such as mannitol, sorbitol, or glycerol.[4] This complexation can significantly increase the aqueous solubility of the boronic acid-containing compound.

    • Experimental Protocol:

      • Prepare a stock solution of your chosen polyol (e.g., 1 M mannitol) in your physiological buffer.

      • Add the polyol stock solution to your ANB suspension in a stepwise manner, monitoring for dissolution.

      • The optimal ratio of ANB to polyol will need to be determined empirically.

  • Use of Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of poorly soluble compounds. Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).

    • Considerations:

      • The choice of co-solvent and its concentration must be compatible with your experimental system (e.g., cell culture, in vivo studies).

      • Start with low concentrations of the co-solvent (e.g., 5-10% v/v) and increase as needed, while monitoring for any potential adverse effects on your experiment.

  • Encapsulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that have enhanced aqueous solubility.[5][6][7]

    • Types of Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.

    • Methodology:

      • Prepare a stock solution of the cyclodextrin in your buffer.

      • Add the ANB to the cyclodextrin solution and stir or sonicate to facilitate complex formation.

      • The molar ratio of ANB to cyclodextrin will need to be optimized.

Data Presentation: Hypothetical Solubility of ANB with Different Excipients

FormulationExcipientConcentration of ExcipientHypothetical Solubility of ANB (mg/mL) at pH 7.4
1None-< 1
2Mannitol5% (w/v)15
3Propylene Glycol10% (v/v)8
4HP-β-CD10% (w/v)25

Visualizing the Concepts

To further clarify the principles discussed, the following diagrams illustrate the pH-dependent ionization of (S)-2-Amino-4-boronobutanoic acid and a general workflow for troubleshooting solubility issues.

G Figure 1: pH-Dependent Ionization of (S)-2-Amino-4-boronobutanoic Acid cluster_low_ph Low pH (< pI) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (> pI) cation Cationic Form (Net Positive Charge) -NH3+ -B(OH)2 zwitterion Zwitterionic Form (Net Zero Charge) -NH3+ -B(OH)3- cation->zwitterion + OH- zwitterion->cation + H+ anion Anionic Form (Net Negative Charge) -NH2 -B(OH)3- zwitterion->anion + OH- anion->zwitterion + H+

Caption: pH-dependent forms of ANB.

G Figure 2: Workflow for Improving ANB Solubility start Start: ANB Insoluble at Target pH check_ph Is pH adjustment an option? start->check_ph adjust_ph Adjust pH away from pI (Acidic or Basic) check_ph->adjust_ph Yes ph_insoluble Solubility Still Insufficient check_ph->ph_insoluble No ph_soluble Solubility Achieved adjust_ph->ph_soluble complexation Try Complexation with Polyols (e.g., Mannitol, Sorbitol) ph_insoluble->complexation cosolvent Use Co-solvents (e.g., PG, PEG) ph_insoluble->cosolvent cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) ph_insoluble->cyclodextrin optimize Optimize Excipient Concentration complexation->optimize cosolvent->optimize cyclodextrin->optimize final_soluble Solubility Achieved optimize->final_soluble

Sources

Optimization

Troubleshooting low cellular uptake of boron carriers in resistant tumor lines

Topic: Troubleshooting Low Cellular Uptake of Boron Carriers in Resistant Tumor Lines Role: Senior Application Scientist Status: Active Support Session Welcome to the BNCT Research Support Hub If you are reading this, yo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Cellular Uptake of Boron Carriers in Resistant Tumor Lines Role: Senior Application Scientist Status: Active Support Session

Welcome to the BNCT Research Support Hub

If you are reading this, your ICP-MS data likely shows boron concentrations below the therapeutic threshold (<20 ppm or <10^9 atoms/cell) despite high-dose incubation. In resistant tumor lines—particularly Glioblastoma (GBM) stem-like cells or hypoxic core models—standard protocols often fail because they treat boron carriers as simple stains rather than metabolically active substrates.

This guide moves beyond basic "incubation time" adjustments. We will troubleshoot the mechanistic failures of uptake for the two primary clinical agents: BPA (L-boronophenylalanine) and BSH (Sodium Borocaptate) .

Part 1: The BPA Module (The "Leaky Bucket" Problem)

The Core Issue: BPA is not passively absorbed; it is actively transported via LAT1 (SLC7A5) . Resistance is rarely due to a lack of "soaking" time but rather transporter saturation or rapid efflux .

Diagnostic Q&A

Q: My GBM cells express LAT1, but BPA uptake is still low. Why? A: You are likely facing the Antiport Efflux Trap . LAT1 is an obligate exchanger. It imports one amino acid (BPA) only by exporting another (e.g., Glutamine, Histidine). If your intracellular amino acid pool is depleted, BPA cannot enter. Conversely, if the extracellular media is rich in competing amino acids (Phenylalanine, Tyrosine), they outcompete BPA for the entry slot.

  • The Fix: You must manipulate the gradient.

Q: How do I confirm if my resistance is LAT1-mediated? A: Perform a Cold Inhibition Check .

  • Incubate cells with BPA (25 ppm).

  • In a parallel well, co-incubate BPA + 2 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a specific LAT1 inhibitor.

  • Result: If uptake does not drop significantly in the BCH well, your tumor line has downregulated LAT1 and is relying on passive diffusion (which is negligible for BPA). You need a different carrier or an upregulation strategy.

Protocol: The "Amino Acid Starvation" Pre-loading Strategy

Purpose: To empty the extracellular competition and prime the intracellular pool for exchange.

  • Wash: Rinse cells 2x with pre-warmed Krebs-Ringer Phosphate HEPES (KRPH) buffer (free of amino acids).

  • Starvation: Incubate in KRPH for 30 minutes at 37°C. This depletes extracellular competition.

  • Pre-load (Optional but Recommended): Pulse with L-Glutamine (1-2 mM) for 15 minutes, then wash immediately.

    • Why? Glutamine is a high-affinity efflux substrate. Loading cells with Gln creates a driving force to pump Gln out and pull BPA in.

  • Incubation: Add BPA (dissolved in KRPH or low-Phe media) and incubate for 2 hours.

  • Termination: Wash rapidly (3x) with ice-cold PBS to freeze the transporters. Do not use warm PBS, or you will lose 30% of your boron to efflux in seconds.

Visualization: The LAT1 Antiport Mechanism

LAT1_Mechanism cluster_extracellular Extracellular Space (Media) cluster_intracellular Intracellular Space (Tumor) BPA_out BPA (Boron) LAT1 LAT1 Transporter (SLC7A5) BPA_out->LAT1 Influx (Km ~20µM) Phe_out Phe/Tyr (Competitors) Phe_out->LAT1 Competition BPA_in Intracellular BPA (Therapeutic) LAT1->BPA_in Extracellular AA Extracellular AA LAT1->Extracellular AA Export AA_pool Amino Acid Pool (Gln/His) AA_pool->LAT1 Required Efflux (Antiport)

Caption: Figure 1: The LAT1 "Antiport" mechanism. BPA entry requires the simultaneous exit of intracellular amino acids. High extracellular Phenylalanine (Phe) blocks BPA entry.

Part 2: The BSH Module (The "Fortress" Problem)

The Core Issue: BSH is hydrophilic and lacks a specific transporter. It relies on passive diffusion or "leakiness" (EPR effect), which works in vivo but fails in tight-junction 2D cultures or dense 3D spheroids.

Diagnostic Q&A

Q: My BSH uptake is near zero in vitro. Is the drug degraded? A: Unlikely. BSH is chemically stable. The issue is membrane impermeability . In standard 2D culture, healthy tumor cell membranes repel the anionic BSH cluster.

  • The Fix: You must modify membrane permeability or the carrier itself.

Q: I see uptake, but the standard deviation is huge. Why? A: You are likely washing the BSH out. Unlike BPA, BSH does not accumulate against a gradient. It exists in equilibrium. If you wash cells 3x with PBS for 5 minutes each, diffusion reverses , and you wash away the drug you are trying to measure.

  • Protocol Adjustment: Use the "Dip-Wash" method: 3 quick dips in ice-cold PBS (total time < 10 seconds) and immediate lysis.

Protocol: Glutathione (GSH) Depletion Strategy

Purpose: To destabilize the cellular redox balance and enhance BSH retention.

  • Pre-treatment: Incubate cells with Buthionine Sulfoximine (BSO) (0.1 - 1.0 mM) for 24 hours prior to BSH exposure.

  • Mechanism: BSO inhibits gamma-glutamylcysteine synthetase, depleting intracellular GSH.

  • Effect: Research indicates GSH depletion can enhance BSH uptake by 7–36% in resistant glioma lines, likely by altering membrane protein thiols or reducing efflux pump activity.

Part 3: Analytical Validation (Trusting the Numbers)

If your biology is sound but numbers are low, the error may be in the Quantification Workflow .

Table 1: Analytical Troubleshooting Matrix

SymptomProbable CauseCorrective Action
High Background in Controls Memory effect in ICP-MSSwitch to Ammonia wash between samples. Boron is "sticky" in acidic lines.
Low Recovery (<50%) Incomplete DigestionUse Nitric Acid (HNO3) + H2O2 at 90°C for 2 hours. Simple acid lysis is insufficient for tissue/spheroids.
High Variability (Replicates) Cell Counting ErrorNormalize Boron content to Protein Concentration (BCA Assay) or DNA content, not just "cell number" which varies with clumping.
Drifting Signal Matrix EffectsUse Beryllium (Be) or Indium (In) as an internal standard. Match the acid matrix of standards to samples exactly.
Part 4: Advanced Troubleshooting Flowchart

Follow this logic path when encountering resistance in a new cell line.

Troubleshooting_Flow Start Low Boron Uptake (<20 ppm) Check_Carrier Which Carrier? Start->Check_Carrier BPA_Branch BPA Check_Carrier->BPA_Branch BSH_Branch BSH Check_Carrier->BSH_Branch LAT1_Check Check LAT1 Expression (Western/qPCR) BPA_Branch->LAT1_Check LAT1_Low Low LAT1 LAT1_Check->LAT1_Low LAT1_High High LAT1 LAT1_Check->LAT1_High Action_LowLAT Switch to LAT1-independent carrier (e.g., Liposomes) or use PVA-BPA complex LAT1_Low->Action_LowLAT Action_HighLAT Competition Issue. Use Amino Acid Starvation Pre-loading Protocol LAT1_High->Action_HighLAT Wash_Check Check Wash Protocol BSH_Branch->Wash_Check Wash_Long Long Wash (>1 min) Wash_Check->Wash_Long Wash_Short Rapid Dip Wash Wash_Check->Wash_Short Action_Wash Retest with Ice-Cold Dip Wash Wash_Long->Action_Wash Action_Perm Membrane Barrier. Try Electroporation or BSO Pre-treatment Wash_Short->Action_Perm

Caption: Figure 2: Decision tree for isolating the root cause of low boron accumulation.

References
  • Watanabe, T., et al. (2023). "Correlation between the expression of LAT1 in cancer cells and the potential efficacy of boron neutron capture therapy." Journal of Radiation Research. [Link]

  • Nomoto, T., et al. (2020). "How to keep boron inside cells during radiotherapy: A novel approach to cancer treatment (PVA-BPA Complex)." Science Advances. [Link][1]

  • Yang, F., et al. (2004). "Enhancement of sodium borocaptate (BSH) uptake by tumor cells induced by glutathione depletion and its radiobiological effect."[2] Cancer Letters. [Link]

  • Barth, R. F., et al. (2015). "Advancements in Tumor Targeting Strategies for Boron Neutron Capture Therapy." Pharmaceutical Research. [Link]

  • Protti, N., et al. (2016). "A comparison of sample preparation strategies for biological tissues and subsequent trace element analysis using LA-ICP-MS." Analytical and Bioanalytical Chemistry. [Link]

Sources

Troubleshooting

Optimizing purification yields of (S)-2-Amino-4-boronobutanoic acid during synthesis

Technical Support Guide: Optimizing Purification Yields of (S)-2-Amino-4-boronobutanoic Acid Introduction: The "Boroxine Paradox" in Amino Acid Synthesis Compound: (S)-2-Amino-4-boronobutanoic acid Class: -Borono -Amino...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Optimizing Purification Yields of (S)-2-Amino-4-boronobutanoic Acid

Introduction: The "Boroxine Paradox" in Amino Acid Synthesis

Compound: (S)-2-Amino-4-boronobutanoic acid Class:


-Borono 

-Amino Acid (Glutamic Acid/Methionine Analog) CAS Registry (Generic): 15159-65-6 (related salt forms)

Welcome to the technical support center for organoboron synthesis. You are likely reading this because your yield of (S)-2-Amino-4-boronobutanoic acid is lower than expected, or your product exists as an intractable oil/glass despite high purity by LCMS.

The Core Challenge: Unlike standard amino acids, this molecule possesses three distinct reactive centers: a carboxylic acid, an amine, and a boronic acid. This creates a "perfect storm" for purification failure due to two phenomena:

  • Boroxine Equilibrium: In the absence of water, boronic acids trimerize to form boroxines (anhydrides), leading to variable mass recovery and "sticky" physical properties.

  • Zwitterionic/Amphoteric Nature: The molecule acts as a zwitterion, making it highly water-soluble and difficult to extract into organic solvents, while simultaneously binding irreversibly to standard silica gel.

This guide provides a validated, modular workflow to bypass these pitfalls, moving away from standard silica chromatography toward Ion Exchange (IEX) and Phase-Transfer strategies.

Module 1: The Pinacol "Detour" Strategy

Issue: Direct purification of the free boronic acid on silica gel results in severe tailing and mass loss (often >50% retained on column). Solution: Purify the intermediate as the Pinacol Ester , then deprotect in the final step.

Why This Works

The pinacol ester masks the Lewis acidity of the boron atom, preventing interaction with the silanols on silica gel. This allows you to use standard flash chromatography (DCM/MeOH) to purify the protected precursor (e.g., N-Boc-protected pinacol ester) with high recovery.

Workflow Visualization

PinacolStrategy Start Crude Reaction Mixture (Alkylation Product) Protect Pinacol Protection (In Situ or Pre-formed) Start->Protect Stabilize B-center Silica Silica Gel Chromatography (DCM/MeOH Gradient) Protect->Silica Mask Polarity PureEst Purified Pinacol Ester Silica->PureEst High Yield Deprotect Biphasic Hydrolysis (Removal of Pinacol) PureEst->Deprotect Acid/Exchange Final Pure (S)-2-Amino-4- boronobutanoic Acid Deprotect->Final Isolation

Figure 1: The "Pinacol Detour" workflow minimizes exposure of the free boronic acid to silica gel.

Module 2: Deprotection & Isolation (The Critical Bottleneck)

Once you have the purified pinacol ester, you must remove the pinacol group. Do not use oxidative cleavage (e.g., NaIO4), as it can degrade the amino acid backbone. Use one of the following two methods.

Method A: The Phenylboronic Acid Exchange (Recommended for High Purity)

This method exploits the lipophilicity of phenylboronic acid to "steal" the pinacol group, leaving your water-soluble amino acid in the aqueous phase.

  • Applicability: Best for zwitterionic amino boronic acids.

  • Reagents: Phenylboronic acid (PhB(OH)₂), Diethyl ether (Et₂O) or DCM, Dilute HCl.

Protocol:

  • Dissolve the purified Pinacol Ester (1 equiv) in a biphasic mixture of Et₂O (or DCM) and 1M HCl (aq).

  • Add Phenylboronic Acid (1.1–1.5 equiv) to the mixture.

  • Stir vigorously at Room Temperature (RT) for 4–12 hours.

    • Mechanism:[1][2][3][4][5][6][7] PhB(OH)₂ is more lipophilic and forms a stronger/more soluble complex with pinacol in the organic layer.

  • Separate the layers.

    • Organic Layer: Contains PhB(pinacol) and excess PhB(OH)₂. Discard.

    • Aqueous Layer: Contains your target (S)-2-Amino-4-boronobutanoic acid hydrochloride.

  • Wash the aqueous layer 2x with Et₂O to remove residual phenylboronic acid.

  • Lyophilize the aqueous layer to obtain the crude hydrochloride salt.

Method B: Transesterification with DEA (Scale-Up)

If Method A fails or for larger scales (>5g), use Diethanolamine (DEA) to precipitate the intermediate.

  • Dissolve Pinacol Ester in Et₂O.

  • Add Diethanolamine (DEA) (1.05 equiv).

  • Stir for 1-2 hours. The DEA-boronate adduct will precipitate as a solid.

  • Filter and wash with Et₂O.

  • Hydrolyze the solid by dissolving in 1M HCl or Dowex 50W resin (see Module 3).

Module 3: Final Polishing via Ion Exchange (IEX)

The crude lyophilized powder from Module 2 often contains excess salts (NaCl, HCl). To obtain the free zwitterion, use Cation Exchange Chromatography.

Resin: Dowex 50W-X8 (or equivalent strongly acidic cation exchanger).

Step-by-Step Protocol:

StepActionBuffer/SolventPurpose
1. Activation Wash Resin2M HCl, then H₂OConverts resin to H+ form.
2. Loading Load SampleMinimal H₂O (pH < 2)Binds amino acid (NH3+) to resin.
3. Washing Flush ColumnDistilled H₂ORemoves anions (Cl-), sugars, and non-basic impurities. Check eluate pH until neutral.
4. Elution Elute Product1M - 2M NH₄OHDisplaces amino acid. Collect fractions that are ninhydrin-positive.
5. Isolation EvaporationLyophilizationRemoves water and ammonia.

Critical Note on Elution: Boronic acids can interact with the cis-diols in carbohydrate-based resins (like Sephadex). Always use polystyrene-based resins (Dowex/Amberlite) to avoid irreversible binding.

Module 4: Troubleshooting & FAQs

Q1: My final product is a sticky foam/oil, not a solid. Is it impure?

A: Not necessarily. This is the Boroxine Effect .

  • Cause: Upon drying, 3 molecules of boronic acid lose 3 water molecules to form a cyclic boroxine trimer. This is often an amorphous glass.

  • Solution:

    • Dissolve the oil in a small amount of water (hydrolyzes boroxine back to acid).

    • Lyophilize (freeze-dry) rather than rotary evaporate. Lyophilization leaves the monomeric acid as a fluffy powder.

    • Validation: Run NMR in D₂O. The water in the solvent will hydrolyze the boroxine, showing a clean monomeric species.

Q2: My yield is >100%. What is happening?

A: You likely have trapped inorganic salts or solvent.

  • Diagnosis: Check the ¹H NMR for broad water peaks or shifts in the solvent residual peak.

  • Fix: Perform the Ion Exchange (Module 3) step. If you already did, ensure you washed the resin with enough water (Step 3) before eluting with ammonia.

Q3: NMR shows complex splitting or broad peaks in D₂O.

A: This is due to B-N Coordination .

  • Mechanism: The amine (NH₂) at position 2 and the boron at position 4 can form an intramolecular coordination bond (Lewis acid-base adduct), creating a 5-membered ring.

  • Fix: Run the NMR in D₂O with 1-2 drops of DCl (Deuterated HCl) . Acidifying the solution protonates the amine (NH₃⁺), breaking the B-N interaction and simplifying the spectrum to the linear chain form.

Q4: Can I use Silica Gel for the final deprotected compound?

A: NO. Free boronic acids bind to the silanol groups (Si-OH) on silica, leading to irreversible loss or severe tailing. If you absolutely must use silica, you must deactivate it with 1% Acetic Acid or use Reverse Phase (C18) silica, but IEX (Module 3) is far superior for yield.

References

  • Pinacol Deprotection Strategy

    • Title: A Method for the Deprotection of Alkylpinacolyl Boron
    • Source:Journal of Organic Chemistry (2011).[8]

    • URL:[Link]

  • Boroxine Equilibrium & Thermodynamics

    • Title: Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
    • Source:Bulletin of the Chemical Society of Japan (2002).
    • URL:[Link]

  • Ion Exchange for Amino Acids

    • Title: Isolation of Amino Acids by Chrom
    • Source:Journal of Biological Chemistry (1951)
    • URL:[Link]

  • Synthesis of Alpha-Amino Boronic Acids (Contextual)

    • Title: Synthesis of α-aminoboronic acids.[2][9][10]

    • Source:Chemical Society Reviews (2016).
    • URL:[Link]

Sources

Optimization

Resolving interference issues in colorimetric assays with boron compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical but often overlooked challenge in chemical biology and drug discovery: colorimetric assay inter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical but often overlooked challenge in chemical biology and drug discovery: colorimetric assay interference caused by boron-containing compounds (e.g., boronic acids, boronate esters, and benzoxaboroles).

Boronic acids are highly reactive Lewis acids. They exhibit two chemical behaviors that wreak havoc on standard laboratory assays:

  • Redox Activity: They can act as mild reducing agents, directly reducing transition metals or electron mediators in the absence of cellular metabolism.

  • Covalent Diol Binding: They form highly stable, reversible covalent bonds with 1,2- and 1,3-cis-diols (such as carbohydrates, catechols, and glycoproteins)[1].

This guide bypasses generic advice to provide you with causality-driven troubleshooting, self-validating experimental controls, and field-proven standard operating procedures (SOPs).

Quantitative Matrix of Boron Interference Profiles

Before troubleshooting, consult this data summary to determine if your specific assay is vulnerable to boron-induced artifacts.

Assay TypePrimary ReadoutInterference MechanismFalse Signal MagnitudePrimary Mitigation Strategy
BCA Protein Assay Absorbance (562 nm)Direct reduction of Cu²⁺ to Cu⁺High (Overestimates protein)TCA/Acetone Precipitation
MTT Assay Absorbance (570 nm)Direct chemical reduction to formazanCritical (>3000% deviation)Pre-assay Wash / Cell-free control
Resazurin (Alamar Blue) Fluorescence (590 nm)Direct chemical reduction to resorufinModerate (~150% deviation)Pre-assay Wash / Cell-free control
Bradford Assay Absorbance (595 nm)None (Dye binds basic/aromatic residues)NegligibleAssay of choice for boron
Glycoprotein Enrichment Mass Spec / BlottingCovalent binding to carbohydrate diolsHigh (Loss of target/False capture)pH Modulation (<6.0 or >8.0)

Troubleshooting & FAQ Guides

Q1: Why is my BCA protein assay showing artificially high protein concentrations when testing boronic acid derivatives?

The Causality: The BCA assay relies on the Biuret reaction, where peptide bonds reduce Cu²⁺ to Cu⁺ in an alkaline medium. The Cu⁺ is then chelated by bicinchoninic acid (BCA) to form a purple complex[2]. Boronic acids act as independent reducing agents in alkaline buffers, directly reducing Cu²⁺ to Cu⁺ even in the complete absence of protein. This leads to massive false-positive signals.

BCA_Interference P Protein (Peptide Bonds) Cu2 Cu2+ (Alkaline Medium) P->Cu2 Biuret Reaction Cu1 Cu+ (Reduced) Cu2->Cu1 Reduction BCA BCA Reagent Cu1->BCA Chelation Signal Purple Complex (562 nm) BCA->Signal BA Boronic Acid BA->Cu2 Direct Reduction FalseSignal False Positive (Overestimation) BA->FalseSignal Spurious Signal

Fig 1: Mechanism of boronic acid interference in the BCA assay via direct Cu2+ reduction.

The Fix: You must either switch to a dye-binding assay (like the Bradford assay, which does not rely on redox chemistry) or physically separate the protein from the boronic acid using a TCA/Acetone precipitation prior to running the BCA assay (See SOP 1 below).

Q2: My MTT/Resazurin cell viability assay shows 100% viability even at toxic doses of my boronic acid drug. What is happening?

The Causality: Both MTT and Resazurin (Alamar Blue) are redox-based metabolic indicators. While they are designed to be reduced by cellular NADH/NADPH, small molecules containing specific moieties (especially thiols, carboxylic acids, and boronic acids) can directly reduce these reagents in the culture media[3]. This creates a false-positive viability signal that masks the actual cytotoxicity of your compound.

The Fix: Implement a "Cell-Free Control" to validate the chemical interference. If the cell-free media turns pink (Resazurin) or purple (MTT), direct reduction is occurring. To rescue the assay, you must implement a strict wash step to remove extracellular boron before adding the viability reagent (See SOP 2 below).

MTT_Workflow Step1 1. Incubate Cells with Boron Compound Step2 2. CRITICAL: Remove Media & Wash (PBS 3x) Step1->Step2 Eliminates extracellular boron Step3 3. Add Fresh Media + MTT/Resazurin Reagent Step2->Step3 Step4 4. Incubate (1-4 hours) Step3->Step4 Step5 5. Measure Absorbance or Fluorescence Step4->Step5

Fig 2: Modified cell viability workflow to prevent direct chemical reduction by boronic acids.

Q3: I am screening bortezomib in custom media, but it is losing its apoptotic activity in vitro. Is the assay flawed?

The Causality: Bortezomib is a boronic acid-based proteasome inhibitor. Boronic acids rapidly form highly stable cyclic boronate esters with 1,2-benzene diols (catechols)[4]. If your custom media contains plant extracts, polyphenols (like EGCG from green tea), or high concentrations of specific carbohydrates, these molecules will covalently bind to the boronic acid warhead of bortezomib, neutralizing its ability to inhibit the proteasome[4].

The Fix: Review your media formulation. Remove any polyphenol-rich supplements. You can validate if your media is neutralizing your drug by running an Alizarin Red S competitive binding assay, which acts as an optical reporter for boronic acid-catechol interactions.

Q4: How do I control the binding of boronic acid probes to carbohydrate matrices or glycoproteins?

The Causality: The interaction between boronic acids and cis-diols is a dynamic equilibrium dictated heavily by pH. At an alkaline pH (>8.0), the boron atom adopts a tetrahedral geometry, forming a highly stable anionic boronate ester[1]. At an acidic pH (<6.0), the complex hydrolyzes back into a trigonal planar boronic acid, releasing the diol[1].

Boronate_Equilibrium BA Boronic Acid (Trigonal Planar) Complex Cyclic Boronate Ester (Tetrahedral Anion) BA->Complex Alkaline pH (>8.0) Diol Cis-Diol (e.g., Carbohydrates) Diol->Complex Condensation Complex->BA Acidic pH (<6.0)

Fig 3: pH-dependent reversible covalent bonding between boronic acids and cis-diols.

The Fix: If you are experiencing high background binding in a glycoprotein assay, ensure your wash buffers are strictly neutral or slightly acidic. If you are trying to elute a captured glycoprotein from a boronic acid resin, drop the pH to 5.5 or use a competitive eluent like 100 mM sorbitol.

Standard Operating Procedures (SOPs)

SOP 1: TCA/Acetone Precipitation for BCA Rescue

Use this protocol to physically separate proteins from interfering boronic acid compounds before running a BCA assay.

Self-Validating Checkpoint: Run a sample of your lysis buffer + boronic acid (no cells) through this protocol. The final BCA readout should be identical to a blank water sample.

  • Precipitation: Add 1 volume of 20% Trichloroacetic acid (TCA) to 1 volume of your protein sample. Vortex thoroughly.

  • Incubation: Incubate the mixture on ice for 30 minutes to allow protein precipitation.

  • Pelleting: Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Separation: Carefully decant the supernatant. Crucial Step: The interfering boronic acid remains in this supernatant. Discard it.

  • Washing: Add 500 µL of ice-cold acetone to the pellet. Vortex briefly and centrifuge again at 15,000 x g for 5 minutes. Repeat this acetone wash twice to remove residual TCA and boron.

  • Drying & Resuspension: Allow the pellet to air-dry for 10 minutes (do not over-dry). Resuspend the protein pellet in 5% SDS or a BCA-compatible buffer[2].

  • Assay: Proceed with the standard BCA assay protocol.

SOP 2: Wash-Modified Viability Assay (MTT/Resazurin)

Use this protocol to prevent direct chemical reduction of viability dyes by boronic acid drugs.

Self-Validating Checkpoint: Include a "Cell-Free" well containing only media + your highest concentration of the boronic acid drug. If this well shows a signal above the media-only blank after the assay, your wash steps in the experimental wells are insufficient.

  • Treatment: Seed cells and treat with the boronic acid compound for the desired experimental duration (e.g., 24-72 hours).

  • Media Removal: Carefully aspirate the drug-containing media from the wells.

  • Wash Step (Critical): Gently add 200 µL of warm, sterile PBS (for 96-well plates) to each well. Aspirate immediately. Repeat this wash step a total of 3 times to ensure all extracellular boronic acid is removed.

  • Reagent Addition: Add fresh, drug-free culture media containing the appropriate concentration of MTT or Resazurin reagent to the wells.

  • Incubation & Readout: Incubate for 1-4 hours at 37°C. Measure absorbance (570 nm for MTT) or fluorescence (560 nm Ex / 590 nm Em for Resazurin).

References

  • ResearchGate. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. URL: [Link]

  • PubMed Central (PMC). A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS). URL: [Link]

  • Blood (American Society of Hematology). Green tea polyphenols block the anticancer effects of bortezomib and other boronic acid–based proteasome inhibitors. URL: [Link]

Sources

Troubleshooting

Strategies to enhance the bioavailability of oral boron-containing amino acids

Current Status: Online Operator: Senior Application Scientist Topic: Bioavailability Enhancement & Formulation Strategies Welcome to the BCAA Formulation Support Hub You have reached the Tier-3 Technical Support interfac...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Topic: Bioavailability Enhancement & Formulation Strategies

Welcome to the BCAA Formulation Support Hub

You have reached the Tier-3 Technical Support interface for researchers working with Boron-Containing Amino Acids (BCAAs), specifically focusing on 4-Borono-L-phenylalanine (L-BPA) and its analogues.

Oral bioavailability of BCAAs is notoriously difficult due to three convergent failure points: aqueous insolubility at neutral pH, oxidative deboronation in the gastric environment, and competitive saturation at the intestinal LAT1 transporter.

This guide replaces standard textbook advice with field-proven troubleshooting workflows.

PART 1: The Diagnostic Hub (Troubleshooting)

Use this section if your current in vivo or in vitro experiments are yielding inconsistent data.

Ticket #001: "My compound precipitates immediately upon pH adjustment."

Diagnosis: You are likely attempting to dissolve the zwitterionic form of the BCAA (e.g., L-BPA) directly in a neutral buffer. L-BPA has a solubility of only ~1.6 g/L in water.[1] It requires a "solubility chaperone" to shift the equilibrium from the insoluble trigonal planar form to the soluble tetrahedral boronate anion.

Corrective Action: Switch to a Diol-Complexation Strategy . Boronic acids react reversibly with 1,2-diols (cis-diols) to form cyclic boronate esters. This lowers the pKa of the boron center (from ~9.8 to ~6.5), allowing it to exist as a soluble anion at physiological pH (7.4).

  • The Fix: Use D-Fructose or Sorbitol.

  • Ratio: 1:1.1 to 1:1.5 (BCAA:Fructose molar ratio).

  • See Protocol A below.

Ticket #002: "Plasma concentration is low despite high oral dosing."

Diagnosis: This is often a Transporter Saturation issue, not just a solubility issue. BCAAs like L-BPA are transported via the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) . This transporter is an exchanger that is easily saturated by dietary large neutral amino acids (LNAAs: Leucine, Isoleucine, Valine, Phenylalanine, Tyrosine).

Corrective Action:

  • Dietary Fasting: Ensure subjects are fasted for at least 4-6 hours pre-dosing to lower plasma LNAA levels.

  • Gastric pH Stability: If the BCAA is staying in the stomach too long, it may undergo acid-catalyzed deboronation (loss of the boron moiety).

  • Check Boron Release: Verify you are measuring intact BCAA, not just free boric acid (which is the breakdown product).

PART 2: Optimization Protocols

Protocol A: Preparation of High-Solubility L-BPA-Fructose Complex (BPA-F)

Standard operating procedure for oral gavage or IV stock solutions.

Reagents:

  • L-BPA (>98% purity, 10B-enriched if for BNCT).

  • D-Fructose (Pharma grade).

  • NaOH (1 M and 5 M).

  • HCl (1 M).

  • Milli-Q Water (degassed).

Workflow:

  • Stoichiometry: Weigh L-BPA and D-Fructose at a 1:1.1 molar ratio . (Excess fructose ensures complete complexation, but >1.5 may cause osmotic issues in vivo).

  • Slurry: Suspend both powders in 80% of the final volume of Milli-Q water. The solution will be cloudy.

  • Alkalinization: While stirring, add NaOH dropwise until the pH reaches 9.5 – 10.0 .

    • Observation: The solution should become completely clear as the boronate-fructose complex forms.

  • Equilibration: Stir for 20 minutes under Nitrogen gas (to prevent oxidation).

  • Titration: Very slowly add 1 M HCl to bring the pH down to 7.4 – 7.6 .

    • Critical Step: If you overshoot below pH 7.2, the complex may dissociate and precipitate.

  • Sterilization: Pass through a 0.22 µm PVDF filter.

  • Storage: Use within 48 hours. Store at 4°C in the dark.

Data Output Verification:

Parameter Target Value Failure Indicator
Appearance Clear, colorless Cloudy/Precipitate
pH 7.4 ± 0.2 < 7.0 (Risk of precipitation)
Osmolarity ~280-300 mOsm > 600 (Hypertonic shock)

| Stability | > 95% intact at 24h | Free Boric Acid detected by NMR |

Protocol B: "Boralactone" Stabilization (Advanced)

For researchers encountering rapid oxidative deboronation.

If standard BPA degrades too quickly, consider synthesizing a Boralactone derivative.

  • Mechanism: Install a pendant carboxyl group that coordinates intramolecularly to the boron atom.[2][3][4]

  • Result: This fills the empty p-orbital of the boron, making it up to 10,000-fold more resistant to oxidation by Reactive Oxygen Species (ROS) in the gut or plasma.

PART 3: Mechanistic Visualization

System 1: The Bioavailability Pathway

Understanding the journey from Oral Intake to Tumor Uptake.

BioavailabilityPathway Stomach Stomach (Acidic pH 1.5-3.5) Barrier_Acid Risk: Acid-Catalyzed Deboronation Stomach->Barrier_Acid Transit Intestine Small Intestine (Neutral pH) LAT1_Lumen LAT1 Transporter (Apical Membrane) Intestine->LAT1_Lumen Absorption Blood Systemic Circulation (pH 7.4) LAT1_Lumen->Blood Transport Barrier_Diet Risk: Dietary Competition (Leu, Phe, Tyr) Blood->Barrier_Diet Distribution Tumor Tumor Cell (LAT1 Overexpressed) Barrier_Acid->Stomach Degradation (Boric Acid) Barrier_Acid->Intestine Surviving Fraction Barrier_Diet->Tumor Selectivity

Caption: Figure 1.[5] The oral absorption pathway of BCAAs. Red nodes indicate high-risk failure points (Acid stability) and Black diamonds represent competitive inhibition barriers.

System 2: The Solubilization Mechanism

Why Fructose works.[1]

FructoseComplex BPA_Insol Free L-BPA (Trigonal Planar) Insoluble at pH 7 Complex L-BPA-Fructose Complex (Tetrahedral Anion) Soluble at pH 7 BPA_Insol->Complex + Fructose + OH- (pH > 9) Fructose D-Fructose (cis-Diol donor) Complex->BPA_Insol pH < 7 (Dissociation)

Caption: Figure 2.[1] Chemical equilibrium of boronate complexation. The transition from trigonal (insoluble) to tetrahedral (soluble) geometry is pH and ligand-dependent.

PART 4: Frequently Asked Questions (FAQ)

Q: Can I use liposomes instead of fructose complexation? A: Yes, but with caveats. Liposomes (e.g., DSPC/Cholesterol) can protect the BCAA from gastric acid, potentially reducing deboronation. However, BCAAs are small and hydrophilic (in the boronate form), leading to low encapsulation efficiency (~10-20%) compared to hydrophobic drugs.

  • Recommendation: Use remote loading techniques (pH gradient) if attempting liposomal formulation, or use a lipophilic prodrug ester.

Q: How does the LAT1 transporter affect my dosing schedule? A: LAT1 is an exchanger. It imports one amino acid while exporting another.

  • Strategy: Administer the BCAA dose at least 2 hours after a meal . High plasma levels of Leucine or Phenylalanine from food will outcompete the BCAA for the LAT1 binding site, drastically reducing bioavailability.

Q: What is the shelf-life of the BPA-Fructose complex? A: At 4°C, it is chemically stable for approximately 11-12 days .

  • Warning: While chemically stable, "Maillard-type" browning reactions can occur over time between the amine of the amino acid and the sugar ketone. If the solution turns yellow, discard it.

References

  • Yoshino, K., et al. (2016). Comparison of the pharmacokinetics between L-BPA and L-FBPA using the same administration dose and protocol. PubMed Central. [Link]

  • Cai, S., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.[3][4] [Link]

  • WongTm, et al. (2025). Alditols in complex with boronophenylalanine for improving aqueous solubility for boron neutron capture therapy. RSC Advances. [Link]

  • Scalise, M., et al. (2018). LAT1: a primary target for cancer therapy. Frontiers in Chemistry. [Link]

  • Hattori, Y., et al. (2019). Intracellular delivery of boron-containing amino acids via LAT1. Journal of Pharmaceutical Sciences. [Link]

Sources

Optimization

Minimizing background toxicity of boron carriers in normal tissue

Technical Support Center: Boron Carrier Optimization Topic: Minimizing Background Toxicity in BNCT Role: Senior Application Scientist Status: Online | Ticket ID: BNCT-OPT-2024 Introduction: The Signal-to-Noise Challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Boron Carrier Optimization Topic: Minimizing Background Toxicity in BNCT Role: Senior Application Scientist Status: Online | Ticket ID: BNCT-OPT-2024

Introduction: The Signal-to-Noise Challenge

Welcome to the Boron Carrier Optimization Support Center. In Boron Neutron Capture Therapy (BNCT), "toxicity" is rarely chemical; it is radiotherapeutic. Background toxicity arises when


 accumulates in normal tissues (skin, mucosa, brain, liver) and captures neutrons, delivering a lethal alpha-particle dose to healthy cells.

Our mission is to maximize the Tumor-to-Normal (T/N) ratio . A T/N ratio < 2.5 is a "stop" signal for clinical translation. This guide troubleshoots the specific mechanisms that degrade this ratio and provides validated protocols to fix them.

Module 1: Small Molecule Optimization (BPA & BSH)

The two clinical standards, Boronophenylalanine (BPA) and Sodium Borocaptate (BSH), have distinct background toxicity profiles.

BPA (Boronophenylalanine) Troubleshooting

Mechanism: BPA mimics tyrosine/phenylalanine and is actively transported via LAT1 (SLC7A5) . Primary Toxicity: High uptake in pancreas, kidneys, and liver (normal tissues with high amino acid turnover).

Critical Alert: Solubility & pH Stability BPA is hydrophobic. Clinical application requires a BPA-Fructose (BPA-F) complex.[1][2][3] Improper preparation leads to precipitation in the blood (embolism risk) or dissociation, reducing tumor uptake.

Standard Operating Protocol: BPA-Fructose Complex Preparation Use this protocol to ensure monomeric stability.

  • Stoichiometry: Mix L-BPA and Fructose in water at a 1:1.1 to 1:1.5 molar ratio .

    • Why: Excess fructose drives the equilibrium toward the complex, preventing BPA precipitation.

  • The "pH Swing":

    • Add NaOH to raise pH to 9.5–10.0 . (BPA dissolves completely here).

    • Validation: Solution must be crystal clear.

  • Titration: Slowly add HCl to lower pH to 7.4–7.6 .

    • Caution: If you overshoot < 7.2, BPA will precipitate.

  • Osmolarity Check: The final solution is hypertonic. Infuse slowly to prevent vascular pain/damage.

Diagram: BPA Uptake & Competition Pathway This diagram illustrates why "dietary control" is a valid troubleshooting step. High systemic phenylalanine competes with BPA for LAT1.

BPA_Pathway Blood Blood Pool (BPA-F Complex) LAT1 LAT1 Transporter (Gatekeeper) Blood->LAT1 Transport NormalTissue Normal Tissue (Pancreas/Liver) Tumor Tumor Cell (High LAT1) LAT1->NormalTissue Background Uptake (Toxicity) LAT1->Tumor High Influx (Desired) Phe Dietary Phenylalanine (Competitor) Phe->LAT1 Inhibits BPA

Caption: BPA uptake relies on LAT1. High circulating amino acids (Phe) competitively inhibit uptake, altering T/N ratios.

BSH (Sodium Borocaptate) Troubleshooting

Mechanism: Passive diffusion via leaky vasculature (EPR effect). Primary Toxicity: Non-specific blood pool retention. BSH does not cross the Blood-Brain Barrier (BBB), which is good for brain tumors, but it lingers in the systemic circulation, irradiating blood vessels.

Troubleshooting Table: Improving BSH Ratios

SymptomProbable CauseCorrective Action
High Blood Boron Slow clearance of BSH.Washout Protocol: Stop infusion 60–120 mins before irradiation. BSH clears from blood faster than from tumor (retention).
Low Tumor Uptake Tumor vasculature is not "leaky" enough.Combination Therapy: Use BSH + BPA. They target different cell populations (hypoxic vs. metabolic).
Liver Toxicity RES uptake of aggregates.Purity Check: Ensure BSH is not oxidized to the dimer form (BSSB), which is more toxic.

Module 2: Nanocarrier Engineering (3rd Gen Agents)

If small molecules fail to achieve T/N > 3.0, researchers switch to liposomes or nanoparticles. The Trap: Nanoparticles are cleared by the Reticuloendothelial System (RES), causing massive boron accumulation in the Liver and Spleen .

Workflow: Reducing RES Uptake (The "Stealth" Approach)

  • PEGylation: Coat the liposome with Polyethylene Glycol (PEG).

    • Mechanism:[3][4] Creates a hydration shell that prevents opsonin protein adsorption, delaying macrophage recognition.

  • Size Control: Maintain diameter < 200nm.

    • Why: >200nm particles are rapidly filtered by the spleen.

  • Active Targeting: Conjugate Transferrin or Anti-EGFR.

    • Benefit: Increases tumor retention, allowing lower total injected dose (reducing background).

Diagram: Troubleshooting High Background Toxicity Use this decision tree when your dosimetry report shows unsafe normal tissue doses.

Toxicity_Troubleshoot Start Issue: High Background Boron Dose CheckDist Check Biodistribution Source Start->CheckDist Blood High Blood Pool Level? CheckDist->Blood Systemic Tissue Specific Organ Uptake? CheckDist->Tissue Localized Action1 Action: Increase Washout Time (Allow blood clearance) Blood->Action1 BSH/Nanoparticles Action2 Action: Check Pre-loading Diet (Reduce Phe intake) Tissue->Action2 BPA (Pancreas/Kidney) Action3 Action: PEGylate Carrier (Reduce Liver/Spleen uptake) Tissue->Action3 Nanoparticles (Liver)

Caption: Decision matrix for isolating the source of background boron toxicity.

Module 3: Validation & Measurement

The "False Toxicity" Pitfall: Researchers often report "toxicity" when they actually have "measurement error." Bulk analysis (ICP-OES) homogenizes tissue. It cannot distinguish between boron inside the cell (therapeutic) and boron in the blood vessel (background).

Protocol: Validating Microdistribution Do not rely solely on ICP-OES.

  • Alpha Autoradiography / Neutron Capture Radiography (NCR):

    • Freeze tissue sections.

    • Place on CR-39 plastic track detectors.

    • Irradiate with thermal neutrons.

    • Etch plastic.

    • Result: Visual map of boron location.

    • Pass Criteria: Tracks must cluster in tumor nuclei, not in the vascular lumen or normal parenchyma.

Frequently Asked Questions (FAQ)

Q: My BPA-Fructose solution turned yellow after 3 days. Is it toxic? A: It is likely degrading via the Maillard reaction (amino acid + sugar). While not acutely toxic, the effective concentration of BPA has dropped, and the degradation products may alter biodistribution. Discard and prepare fresh. Stability is generally ~11 days at 4°C, but yellowing indicates temperature excursions.

Q: Can I use BSH for head and neck cancer? A: Generally, no. BSH relies on the BBB breakdown or high EPR. Head and neck tumors often have variable perfusion. BPA is preferred because these tumors highly express LAT1. Using BSH here often results in poor T/N ratios (< 2.0).

Q: How do I calculate the "Compound Biological Effectiveness" (CBE) factor for normal tissue? A: CBE is not a constant; it is tissue-dependent. You cannot calculate it theoretically; it must be derived from in vivo survival curves.

  • Rule of Thumb: For skin, BPA CBE

    
     2.5. For brain, BPA CBE 
    
    
    
    1.3.
  • Implication: Skin is often the dose-limiting organ for BPA-BNCT.

References

  • Barth, R. F., et al. (2012). "Boron neutron capture therapy of cancer: Current status and future prospects." Clinical Cancer Research.

  • Coderre, J. A., & Morris, G. M. (1999). "The radiation biology of boron neutron capture therapy." Radiation Research.

  • Heikkinen, S., et al. (2011). "In vitro studies on stability of L-p-boronophenylalanine-fructose complex (BPA-F)." Journal of Radiation Research.[5]

  • Miyatake, S., et al. (2016). "Boron Neutron Capture Therapy for Malignant Brain Tumors." Neurologia medico-chirurgica.

  • Nomoto, T., et al. (2018). "Poly(vinyl alcohol) functionalized boronophenylalanine-fructose complex for BNCT." Science Advances.

Sources

Troubleshooting

Addressing stability challenges of borono-amino acids in serum-containing media

[1] Executive Summary: The "Dual-Edged" Reactivity Borono-amino acids (BAAs), such as L-4-boronophenylalanine (BPA), are critical tools in Boron Neutron Capture Therapy (BNCT) and transport studies (LAT1 targeting).[1] H...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Dual-Edged" Reactivity

Borono-amino acids (BAAs), such as L-4-boronophenylalanine (BPA), are critical tools in Boron Neutron Capture Therapy (BNCT) and transport studies (LAT1 targeting).[1] However, the very feature that makes them useful—the Lewis-acidic boron center—renders them susceptible to two distinct instability pathways in serum-containing media: Oxidative Deboronation and Diol Complexation .[1]

This guide moves beyond basic handling to address the in situ chemical behavior of BAAs during your experiments.

Diagnostic Workflow

Use this logic flow to identify the root cause of BAA signal loss or variability.

BAA_Troubleshooting Start Issue: Loss of BAA Signal or Inconsistent Uptake CheckHPLC Step 1: Analyze Media Supernatant (LC-MS/HPLC) Start->CheckHPLC Decision1 Is the BAA peak area reduced? CheckHPLC->Decision1 Yes Yes, Peak Reduced Decision1->Yes No No, Peak Intact (or Shifted Retention) Decision1->No CheckByproducts Check for Specific Byproducts Yes->CheckByproducts ByproductTyr Byproduct: Tyrosine detected? (Mass +16 Da vs Phe) CheckByproducts->ByproductTyr Oxidation ByproductPhe Byproduct: Phenylalanine detected? (Mass -26 Da vs BPA) CheckByproducts->ByproductPhe Protodeboronation ActionOx Cause: ROS/Peroxides Action: Add Catalase/Pyruvate, Check incubation time ByproductTyr->ActionOx ActionProto Cause: pH/Metal Catalysis Action: Check pH stability, Remove metal ions ByproductPhe->ActionProto CheckMedia Check Media Formulation No->CheckMedia HighGlucose High Glucose/Fructose? CheckMedia->HighGlucose ActionComplex Cause: Diol Complexation (Speciation Change) Action: Switch to Low-Glucose Media or Pre-complex with Fructose HighGlucose->ActionComplex

Figure 1: Diagnostic decision tree for identifying BAA instability mechanisms.

Technical Troubleshooting (Q&A)

Issue 1: Rapid Disappearance of BAA Peak in HPLC

User Question: "I incubated 100 µM BPA in DMEM + 10% FBS for 24 hours. My HPLC analysis shows a 40% loss of the parent compound. Is it degrading?"

Scientist’s Analysis: It is likely degrading, but you must distinguish between oxidation and protodeboronation to fix it.

  • Mechanism 1: Oxidative Deboronation. In the presence of Reactive Oxygen Species (ROS) found in serum (or generated by photo-oxidation in phenol red media), the C-B bond is cleaved and replaced by a hydroxyl group.

    • Diagnostic Marker: For BPA, the product is Tyrosine (Tyr).

    • Causality: Serum amine oxidases and dissolved oxygen contribute to peroxide formation.[1]

  • Mechanism 2: Protodeboronation. The C-B bond is replaced by a C-H bond.[2]

    • Diagnostic Marker: For BPA, the product is Phenylalanine (Phe).

    • Causality: This is often catalyzed by transition metals or extreme pH, but is less common in neutral buffered media than oxidation.

Corrective Protocol:

  • Run LC-MS: Look for the [M+H]+ peaks of Tyrosine (m/z 182) vs. BPA (m/z ~210 for B-11 isotope).[1]

  • Media Swap: If oxidation is confirmed, switch to pyruvate-supplemented media .[1] Pyruvate acts as a ROS scavenger (peroxide sink).[1]

  • Antioxidants: Add Catalase (100 U/mL) to the media to break down H2O2 generated during incubation.

Issue 2: Inconsistent Cellular Uptake Data

User Question: "My uptake kinetics for borono-phenylalanine vary wildly between RPMI and DMEM. Why?"

Scientist’s Analysis: This is a Speciation and Competition issue, not necessarily degradation.

  • The Glucose Competition: Boronic acids form reversible covalent esters with 1,2-diols.[1] DMEM (High Glucose) contains 25 mM glucose, while RPMI often contains 11 mM.[1] Glucose competes with the "free" boronic acid form.

  • The Transport Competition: BPA enters cells primarily via LAT1 (SLC7A5) . High concentrations of branched-chain amino acids (BCAAs) and Phenylalanine in the media compete for the same transporter.

    • RPMI vs. DMEM: These media have different amino acid profiles.[1]

Corrective Protocol:

  • Standardize Glucose: Perform uptake assays in Krebs-Ringer Phosphate (KRP) buffer containing a fixed, low concentration of glucose (e.g., 5 mM) to mimic physiological conditions without the variability of culture media.[1]

  • Fructose Complexation: Pre-complex your BAA with fructose (BPA-F) in a 1:1.1 molar ratio.[1] The fructose complex is more soluble and stable, but remember that the equilibrium will shift once diluted into serum.

Issue 3: Toxicity in Control Groups

User Question: "I’m seeing cytotoxicity in my BAA-treated cells even without neutron irradiation. Is boron toxic?"

Scientist’s Analysis: Boron itself has low toxicity (LD50 comparable to NaCl).[1][3] The toxicity is likely due to Oxidative Stress .

  • Mechanism: As the BAA oxidizes (see Issue 1), it generates hydrogen peroxide (H2O2) as a byproduct of the reaction with existing peroxides, or consumes cellular antioxidants.

  • Byproduct Accumulation: High concentrations of the phenolic byproduct (e.g., Tyrosine) are rarely toxic, but the flux of ROS generation during the deboronation process can induce apoptosis.

Corrective Protocol:

  • Fresh Preparation: Prepare BAA stock solutions immediately before use. Do not store diluted stocks in the fridge for >1 week.

  • Check Solubility: Ensure the BAA hasn't precipitated. Micro-crystals can cause physical stress to cells.[1]

Validated Protocols

Protocol A: The "Spike-and-Recover" Stability Assay

Use this to validate your specific media conditions before running valuable cell experiments.[1]

Reagents:

  • Test Media (e.g., DMEM + 10% FBS).[1][4]

  • BAA Stock (e.g., 10 mM BPA-Fructose in water).[1]

  • Precipitation Solvent: Ice-cold Methanol containing 0.1% Formic Acid + Internal Standard (e.g., d3-Phenylalanine).[1]

Procedure:

  • Spike: Add BAA Stock to Test Media to a final concentration of 100 µM.

  • Incubate: Aliquot into microcentrifuge tubes. Incubate at 37°C.

  • Sample: Harvest aliquots at T=0, 1h, 4h, 12h, 24h.

  • Quench: Immediately add 3 volumes of Precipitation Solvent to 1 volume of sample. Vortex vigorously for 30 seconds.[1]

  • Clarify: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Analyze: Inject the supernatant into LC-MS/MS.

    • Success Criteria: The T=24h peak area should be >90% of T=0. If <80%, degradation is significant.[1]

Protocol B: Fructose Solubilization (BPA-F Preparation)

Required for BAA concentrations >1 mM.[1]

  • Weigh L-4-boronophenylalanine (BPA).[1]

  • Weigh D-Fructose (molar ratio 1.1 : 1, Fructose:BPA).[1]

  • Add Milli-Q water to 75% of final volume.[1]

  • Adjust pH to 9.5-10.0 with NaOH to dissolve.[1]

  • Stir until clear, then slowly adjust pH back to 7.4 with HCl.

  • Critical Step: Filter sterilize (0.22 µm).[1] Do not autoclave (heat accelerates deboronation).[1]

Frequently Asked Questions (FAQ)

QuestionAnswer
Can I freeze BAA stock solutions? Yes, but at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Aliquot into single-use vials. Stability is generally >6 months at -20°C.
Does Phenol Red affect stability? Yes. Phenol red can act as a photosensitizer, generating ROS under light exposure.[1] Use Phenol Red-free media for long incubations if oxidation is observed.[1]
Why is my BAA not dissolving? BAAs are zwitterionic and often hydrophobic.[1] They require either high/low pH or complexation (sugar) to dissolve.[1] See Protocol B.
Does serum heat-inactivation help? Yes. Heat inactivation (56°C for 30 min) destroys complement and some amine oxidases, potentially reducing oxidative deboronation rates.[1]

References

  • Das, B. C., et al. (2013).[1] Boron chemicals in diagnosis and therapeutics.[5] Future Medicinal Chemistry.[1] Link

  • Heikkinen, S., et al. (2011).[1] In Vitro Studies on Stability of L-p-boronophenylalanine–fructose Complex (BPA-F).[1][4][6][7][8] Journal of Radiation Research.[1] Link

  • Snyder, S. E., et al. (2021).[1] Boronic acid with high oxidative stability and utility in biological contexts.[5] PNAS.[1] Link[1]

  • Brooks, W. L., & Sumerlin, B. S. (2016).[1] Synthesis and applications of boronic acid-containing polymers.[1][9] Chemical Reviews.[1] Link[1]

  • Soriano-Ursúa, M. A., et al. (2014).[1] Boron-containing compounds: Chemico-biological properties and expanding medicinal potential in treating diseases.[1][5][9] Expert Opinion on Therapeutic Patents.[1] Link

Sources

Optimization

Reducing esterification side-reactions during the isolation of boron amino acids

Welcome to the Technical Support Center for Boron Amino Acid Synthesis and Purification. As a Senior Application Scientist, I have designed this guide to address the critical challenge of esterification side-reactions du...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Boron Amino Acid Synthesis and Purification. As a Senior Application Scientist, I have designed this guide to address the critical challenge of esterification side-reactions during the isolation of boronic acid-containing amino acids (e.g., 4-borono-L-phenylalanine, L-BPA).

This guide synthesizes mechanistic theory with field-proven, self-validating protocols to ensure the scientific integrity of your workflows.

Part 1: Mechanistic FAQ (Understanding the Causality)

Q: Why do esterification side-reactions occur so frequently during the isolation of boron amino acids? A: Boron amino acids possess a highly susceptible dual-reactivity profile. The boronic acid moiety (


) acts as a Lewis acid and readily undergoes reversible condensation with diols or simple alcohols (such as methanol or ethanol, which are ubiquitous isolation solvents) to form boronate esters[1]. Concurrently, the carboxylic acid group of the amino acid backbone can undergo Fischer esterification. When alcoholic solvents are combined with the pH adjustments required for precipitation, the thermodynamic and kinetic environment becomes primed for rapid, dual-site esterification[2].

Q: How exactly does pH influence these side reactions? A: The kinetics of boronate ester formation are heavily dependent on the protonation state of the boron atom. At pH levels approaching the pKa of the boronic acid (~8.5–9.0), the boron atom adopts a tetrahedral boronate anion conformation, which significantly accelerates condensation with alcohols[2]. Conversely, highly acidic conditions (pH < 4) catalyze the Fischer esterification of the carboxylate group. Therefore, maintaining the pH strictly at the amino acid's isoelectric point (e.g., pH ~6.1 for L-BPA) is critical to minimize both catalytic extremes[3].

Mechanism BoronAA Boron Amino Acid (Free Form) Alcohol Alcoholic Solvent (MeOH, EtOH) BoronAA->Alcohol Solubilization Acidic Acidic pH (< 4) Catalyzes Carboxylate Alcohol->Acidic pH Adjustment Basic Basic pH (> 8.5) Catalyzes Boronate Alcohol->Basic pH Adjustment CarbEster Carboxylate Ester Side-Product Acidic->CarbEster Fischer Esterification BoronEster Boronate Ester Side-Product Basic->BoronEster Lewis Acid Condensation

Mechanistic pathways of esterification side-reactions in boron amino acids based on pH conditions.

Part 2: Troubleshooting Guide

Issue 1: My LC-MS analysis shows unexpected mass shifts (+14 Da, +28 Da) after crystallization. How do I prevent this? Cause: These mass shifts correspond to methyl (+14 Da over the free acid, assuming mono-esterification and loss of water) or ethyl (+28 Da) adducts, indicating solvent-induced esterification. Solution: Eliminate nucleophilic alcohols from your workflow. Switch to aprotic solvents like acetonitrile, tetrahydrofuran (THF), or acetone for washing and precipitation. If methanol is unavoidable due to solubility constraints, reduce the kinetic energy of the system by performing the precipitation at 4 °C and strictly buffering the solution to the isoelectric point[2].

Issue 2: I am using a pinacol (Pin) protecting group, but standard oxidative deprotection (NaIO4) is degrading my amino acid. What is a safer alternative? Cause: Oxidative cleavage can lead to side reactions, especially with electron-rich aromatic amino acids. Acidic hydrolysis often requires harsh conditions that promote racemization. Solution: Utilize a diethanolamine (DEA) transesterification strategy[4]. DEA forms a highly stable, insoluble complex with the boronic acid that precipitates out of ethereal solvents. This phase separation drives the deprotection to completion without harsh oxidants, and the resulting DEA-boronate can be easily hydrolyzed with mild acid[4].

Part 3: Experimental Methodologies (Self-Validating Protocols)

Protocol A: Alcohol-Free Isoelectric Precipitation of L-BPA

This protocol utilizes thermodynamic control and aprotic solvents to self-validate the absence of esterification.

  • Solubilization: Dissolve crude L-BPA hydrochloride in deionized water at room temperature. Do not add methanol. If an organic co-solvent is required to solubilize hydrophobic impurities, use 10% v/v acetonitrile.

  • Thermal Control: Chill the solution to 4 °C in an ice bath. Lowering the temperature suppresses the activation energy required for any background esterification.

  • pH Adjustment: Under vigorous stirring, slowly add 1 M NaOH dropwise to adjust the pH to exactly 6.1 (the isoelectric point of L-BPA).

  • Validation Checkpoint: A dense, white zwitterionic precipitate will form at pH 6.1. If the solution remains clear, the pH has overshot; carefully readjust with 0.1 M HCl.

  • Isolation: Isolate the precipitate via vacuum filtration. Wash the filter cake with cold acetone (an aprotic solvent) to remove residual water and organic impurities without risking esterification. Dry under a high vacuum.

Protocol B: Mild Deprotection of Pinacol Boronate Esters via DEA

This protocol uses a visual precipitation event as a self-validating checkpoint for successful deprotection.

  • Reaction Setup: Dissolve the pinacol-protected boron amino acid in anhydrous diethyl ether.

  • Transesterification: Add 1.1 equivalents of diethanolamine (DEA) to the solution.

  • Validation Checkpoint: Stir at room temperature for 30 minutes. The formation of a white precipitate (the DEA-boronate complex) serves as a visual, self-validating checkpoint that the transesterification is successful[4].

  • Filtration: Filter the precipitate and wash thoroughly with cold diethyl ether to remove the displaced pinacol.

  • Hydrolysis: Resuspend the solid in a biphasic mixture of 0.1 M HCl and ethyl acetate. Stir for 20 minutes.

  • Final Isolation: The mild acid hydrolyzes the DEA complex. The free boronic amino acid will partition into the aqueous layer as a hydrochloride salt. Separate the aqueous layer and proceed to Protocol A for isoelectric isolation.

Workflow PinEster Pinacol Boronate Ester DEA Add Diethanolamine (in Ether, RT) PinEster->DEA Precipitate DEA-Boronate Precipitate DEA->Precipitate Transesterification Hydrolysis Mild Acidic Hydrolysis Precipitate->Hydrolysis Filtration FreeAcid Free Boronic Amino Acid Hydrolysis->FreeAcid pH Adjustment

Step-by-step workflow for the DEA-mediated deprotection of pinacol boronate esters.

Part 4: Quantitative Data Presentation

The following table summarizes the quantitative risk factors associated with various isolation environments, allowing researchers to make data-driven solvent choices.

Solvent SystempH RangeTemperature (°C)Esterification RiskRecommended Action / Causality
Methanol / Water < 4.0 (Acidic)25High Avoid. Acid catalyzes Fischer esterification of the carboxylate group.
Methanol / Water > 8.5 (Basic)25High Avoid. Boronate anion formation accelerates Lewis acid condensation.
Methanol / Water 6.0 - 6.5 (pI)4Moderate Acceptable if necessary. Low temp and neutral pH minimize reaction kinetics.
Ethanol / Water 6.0 - 6.5 (pI)4Low-Moderate Steric hindrance of ethanol slightly reduces esterification rate vs. methanol.
Acetonitrile / Water AnyAnyNone Optimal. Aprotic nature physically prevents esterification side-reactions.
Acetone (Wash) N/A4None Optimal. Rapidly removes water without acting as a nucleophile.

Part 5: References

  • Title: 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications Source: Wiley-VCH URL: 1

  • Title: A Method for the Deprotection of Alkylpinacolyl Boronate Esters Source: ACS Publications URL: 4

  • Title: Internal and external catalysis in boronic ester networks Source: ChemRxiv URL: 2

  • Title: Preparation of pentagamaboronon-0 and its fructose and sorbitol complexes as boron carrier for boron neutron capture therapy (BNCT) application Source: PMC (NIH) URL: 3

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating LAT1-Mediated Transport of (S)-2-Amino-4-boronobutanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, technically-grounded framework for the validation of (S)-2-Amino-4-boronobutanoic acid (S-ABBA) as a substrate for...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-grounded framework for the validation of (S)-2-Amino-4-boronobutanoic acid (S-ABBA) as a substrate for the L-type Amino Acid Transporter 1 (LAT1). Moving beyond a simple checklist, we delve into the causality behind experimental choices, ensuring a robust and self-validating approach to characterize this novel molecule's interaction with a critical transporter in physiology and disease.

Foundational Understanding: The Significance of LAT1

The L-type Amino Acid Transporter 1 (LAT1), encoded by the SLC7A5 gene, is a crucial component of cellular nutrient uptake.[1][2] It functions as a sodium- and pH-independent obligatory exchanger, primarily transporting large, neutral amino acids such as leucine, phenylalanine, and tryptophan across cell membranes.[1][3][4] This transport is vital for normal physiological processes, including supplying essential amino acids across the blood-brain barrier (BBB) and placenta.[3][4][5]

Crucially, LAT1 is highly upregulated in a wide variety of human cancers, where it fuels the intense metabolic demand required for rapid growth and proliferation.[1][6][7] This overexpression makes LAT1 a prime target for both therapeutic intervention and targeted drug delivery.[5][8][9] Molecules like S-ABBA, a synthetic boron-containing amino acid, are of high interest, particularly for applications like Boron Neutron Capture Therapy (BNCT), where cancer-specific accumulation is paramount.[9] Therefore, rigorously validating that S-ABBA is not just an inhibitor but a bona fide substrate of LAT1 is a critical step in its development.

cluster_membrane Cell Membrane LAT1 LAT1 (SLC7A5) CD98 CD98hc (SLC3A2) LAT1->CD98 Forms heterodimer Gln_in Glutamine (or other AA) LAT1->Gln_in Obligatory Exchange Extracellular Extracellular Space S_ABBA_out S-ABBA (or L-Leucine) Intracellular Intracellular Space S_ABBA_out->LAT1 Binds to extracellular face start Start: Is S-ABBA a LAT1 Ligand? tier1 Tier 1: Competitive Inhibition Assay (Does S-ABBA block uptake of a known substrate?) start->tier1 tier2 Tier 2: Dose-Response & Ki Determination (What is the binding affinity?) tier1->tier2 Yes end_no Conclusion: S-ABBA is not a LAT1 ligand tier1->end_no No tier3 Tier 3: Direct Transport Assay (Is S-ABBA transported or just a blocker?) tier2->tier3 tier4 Tier 4: Specificity Confirmation (Is the effect truly LAT1-dependent?) tier3->tier4 Yes end_inhibitor Conclusion: S-ABBA is a LAT1 inhibitor, not a substrate tier3->end_inhibitor No end_substrate Conclusion: S-ABBA is a validated LAT1 substrate tier4->end_substrate Confirmed

Caption: A logical workflow for validating LAT1 substrate specificity.

Tier 1 & 2: Proving Interaction and Affinity via Competitive Inhibition

The most direct initial approach is to determine if S-ABBA can compete with a known, high-affinity LAT1 substrate. [10][11][12]A radiolabeled substrate like [³H]L-leucine is ideal for this purpose due to the sensitivity and ease of detection.

The Causality Behind the Choice: This cis-inhibition assay is preferred as a first step because it doesn't require a labeled version of the test compound (S-ABBA). It indirectly demonstrates interaction by measuring the displacement of a known ligand. [10]

Detailed Protocol: [³H]L-Leucine Competitive Uptake Assay
  • Cell Culture:

    • Seed cells with high LAT1 expression (e.g., human colon cancer HT-29 or breast cancer MCF-7 cells) in 24- or 96-well plates. [13][14] * Culture until cells reach 80-95% confluence. [15]This ensures a high and consistent level of transporter expression.

  • Assay Preparation:

    • Prepare Hanks' Balanced Salt Solution (HBSS) or a similar sodium-free buffer, pre-warmed to 37°C. LAT1 is sodium-independent, so using a sodium-free buffer helps isolate its activity from sodium-dependent transporters. [1][3] * Prepare stock solutions of your test compounds in HBSS:

      • Test Compound: S-ABBA (e.g., at concentrations from 0.1 µM to 10 mM).

      • Positive Control (Substrate): Unlabeled L-Leucine (e.g., 10 mM).

      • Positive Control (Inhibitor): JPH203 (e.g., 10 µM), a highly specific LAT1 inhibitor. [13][14][16][17] * Negative Control: D-Leucine or L-Glutamate (e.g., 10 mM), which are not LAT1 substrates.

  • Uptake Assay:

    • Aspirate culture medium and wash cells twice with pre-warmed HBSS. [18] * Add HBSS containing the respective test compounds (S-ABBA, controls) to each well and pre-incubate for 10-30 minutes at 37°C. [15] * Initiate the uptake by adding HBSS containing [³H]L-leucine (final concentration typically 1-2 µCi/mL) and the test compounds.

    • Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. This initial linear phase of uptake is critical for accurate kinetic measurements. [19] * Terminate the transport by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold HBSS to stop all transporter activity. [15]

  • Quantification & Analysis:

    • Lyse the cells in each well (e.g., using 1% SDS or 0.1M NaOH). [19] * Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity (counts per minute, CPM) using a scintillation counter. [15][19] * Normalize CPM values to the protein content in each well (e.g., using a BCA assay) to account for any variations in cell number.

    • Calculate the percentage of inhibition relative to the control (no inhibitor).

    • For Tier 2, plot the percentage of inhibition against the log concentration of S-ABBA and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. This can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kₘ) of the radiolabeled substrate.

Interpreting the Data: A Comparative Approach

The results should be summarized to provide a clear comparison of S-ABBA's affinity relative to established controls.

CompoundTypeIC₅₀ / Kᵢ (µM)Expected Outcome
L-Leucine Endogenous Substrate~5-50 (Kₘ) [3]Strong inhibition of [³H]L-leucine uptake.
BCH Pan-System L InhibitorHigh µM to low mM [20][21][22]Moderate to strong inhibition.
JPH203 Specific LAT1 Inhibitor~0.06 - 0.14 [13][14]Very potent inhibition.
D-Leucine Non-Substrate>10,000No significant inhibition.
(S)-ABBA Test CompoundTo Be Determined Significant inhibition suggests interaction with LAT1.

Table 1. Comparative inhibition data for validating S-ABBA's interaction with LAT1. The Kᵢ value for S-ABBA will determine its binding affinity relative to known substrates and inhibitors.

A low micromolar Kᵢ value for S-ABBA would be a strong indicator of a high-affinity interaction, justifying progression to the next tier of validation.

Tier 3 & 4: Demonstrating Transport and Confirming Specificity

Demonstrating inhibition is not sufficient; an inhibitor binds but is not necessarily transported. [][24]To prove S-ABBA is a substrate, we must show it is translocated into the cell in a LAT1-dependent manner.

The Causality Behind the Choice: While a radiolabeled version of S-ABBA would be ideal, it is often not feasible. Therefore, a non-radioactive uptake assay coupled with a highly specific inhibitor is the most robust alternative. This approach directly measures the accumulation of the test compound and confirms the specific transporter responsible.

Protocol: Non-Radioactive Uptake and Specificity Assay

This protocol leverages a specific inhibitor to confirm that the uptake of unlabeled S-ABBA is mediated by LAT1.

  • Experimental Setup:

    • Use the same LAT1-high cell line as in Tier 1. For a crucial negative control, use a cell line with low or no LAT1 expression, or utilize siRNA to knock down SLC7A5 expression in the parent cell line.

    • Cells are seeded and grown to confluence as described previously.

  • Uptake Experiment:

    • Wash cells with pre-warmed HBSS.

    • Divide cells into treatment groups:

      • Group A (Total Uptake): Incubate with a known concentration of S-ABBA in HBSS.

      • Group B (Non-specific Uptake): Incubate with the same concentration of S-ABBA plus a high concentration of a specific LAT1 inhibitor, JPH203 (e.g., 10-50 µM). [9][25]JPH203 is chosen over the broader inhibitor BCH for its high selectivity for LAT1 over other transporters like LAT2. [14] * Incubate for a set time course (e.g., 2, 5, 10, 30 minutes) at 37°C.

    • Terminate uptake by washing with ice-cold HBSS.

  • Quantification:

    • Lyse the cells and collect the lysate.

    • Measure the intracellular concentration of S-ABBA using a suitable analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), which can quantify the non-labeled compound.

    • Alternatively, fluorescent assay kits are available that use a boron-containing amino acid analog (like p-boronophenylalanine, BPA) and a fluorescent probe to measure uptake, which could be adapted for S-ABBA. [18][26][27]

  • Data Analysis and Interpretation:

    • Calculate the LAT1-specific uptake by subtracting the non-specific uptake (Group B) from the total uptake (Group A).

    • A time-dependent increase in intracellular S-ABBA that is significantly reduced by JPH203 is strong evidence of LAT1-mediated transport.

    • Comparing uptake in LAT1-high vs. LAT1-low/knockdown cells provides an orthogonal method of confirming specificity. Significant uptake should only be observed in the LAT1-high cells.

cluster_workflow Competitive Inhibition Assay Workflow c1 1. Seed LAT1-high cells in 96-well plate c2 2. Pre-incubate cells with: - S-ABBA (Test) - L-Leucine (Positive Control) - JPH203 (Inhibitor Control) - D-Leucine (Negative Control) c1->c2 c3 3. Initiate uptake with [3H]L-leucine c2->c3 c4 4. Incubate (e.g., 5 min, 37°C) c3->c4 c5 5. Terminate uptake (wash with ice-cold buffer) c4->c5 c6 6. Lyse cells c5->c6 c7 7. Measure radioactivity (Scintillation Counter) c6->c7 c8 8. Analyze Data: - Calculate % Inhibition - Determine IC50/Ki c7->c8

Caption: Experimental workflow for the radiolabeled competitive inhibition assay.

Conclusion: Synthesizing the Evidence

By systematically progressing through this validation funnel, researchers can build a compelling, multi-faceted case for S-ABBA's interaction with LAT1.

  • Positive findings in Tiers 1 & 2 (low µM Kᵢ) confirm S-ABBA is a high-affinity ligand for LAT1.

  • Positive findings in Tiers 3 & 4 (time-dependent, JPH203-inhibitable accumulation) confirm S-ABBA is actively transported by LAT1.

Together, these results provide a rigorous and trustworthy validation of (S)-2-Amino-4-boronobutanoic acid as a specific substrate for the LAT1 transporter, establishing a critical foundation for its further development as a targeted therapeutic or diagnostic agent.

References

  • Chien, H. C., Colas, C., Finke, K., Springer, S., Stoner, L., Zur, A. A., ... & Augustyn, E. (2018). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Journal of Medicinal Chemistry, 61(16), 7358–7373. [Link]

  • Gynther, M., Loryan, I., Gynther, P., & Huttunen, K. M. (2018). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, N., & Ecker, G. F. (2018). Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. International Journal of Molecular Sciences, 19(5), 1278. [Link]

  • Solvo Biotechnology. (n.d.). LAT1 - Transporters. Retrieved February 28, 2026, from [Link]

  • Scalise, M., Galluccio, M., Console, L., & Indiveri, C. (2018). The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health. Frontiers in Chemistry, 6, 243. [Link]

  • Peura, L., & Huttunen, K. M. (2020). L-Type amino acid transporter 1 as a target for drug delivery. Expert Opinion on Drug Delivery, 17(5), 625-638. [Link]

  • ScienceOpen. (2020). L-Type amino acid transporter 1 as a target for drug delivery. [Link]

  • Chien, H. C., et al. (2018). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). PubMed. [Link]

  • Uemura, T., et al. (2023). The Anti-Tumor Effect of the Newly Developed LAT1 Inhibitor JPH203 in Colorectal Carcinoma, According to a Comprehensive Analysis. Cancers, 15(5), 1383. [Link]

  • JoVE. (n.d.). Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids. Retrieved February 28, 2026, from [Link]

  • Cormerais, Y., et al. (2019). The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer. International Journal of Molecular Sciences, 20(10), 2428. [Link]

  • Kanai, Y., & Endou, H. (2021). Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics. Pharmacology & Therapeutics, 224, 107822. [Link]

  • Lee, A., et al. (2022). Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations. PubMed. [Link]

  • Wang, Q., et al. (2020). Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment. Frontiers in Pharmacology, 11, 574886. [Link]

  • Creative Biolabs. (n.d.). SLC7A5 Membrane Protein Introduction. Retrieved February 28, 2026, from [Link]

  • GeneCards. (n.d.). SLC7A5 Gene. Retrieved February 28, 2026, from [Link]

  • BioIVT. (n.d.). LAT1 Transporter Assay. Retrieved February 28, 2026, from [Link]

  • Jeckelmann, J. M., et al. (2023). Characterization of substrates and inhibitors of the human heterodimeric transporter 4F2hc-LAT1 using purified protein and the scintillation proximity radioligand binding assay. Frontiers in Molecular Biosciences, 10, 1113824. [Link]

  • Singh, N., et al. (2018). Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. International Journal of Molecular Sciences, 20(1), 27. [Link]

  • Kim, C. S., et al. (2008). BCH, an Inhibitor of System L Amino Acid Transporters, Induces Apoptosis in Cancer Cells. Biological & Pharmaceutical Bulletin, 31(6), 1096-1100. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Amino Acid Uptake Assay Kit UP04 manual. Retrieved February 28, 2026, from [Link]

  • Kim, C. S., et al. (2008). BCH, an inhibitor of system L amino acid transporters, induces apoptosis in cancer cells. PubMed. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Amino Acid Uptake Assay Kit Technical Manual. [Link]

  • Stein, W. D. (1984). The Kinetics of Transport Inhibition by Noncompetitive Inhibitors. Biochimica et Biophysica Acta, 778(3), 405-414. [Link]

  • Lee, A., et al. (2022). Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations. bioRxiv. [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. [Link]

  • BioNinja. (n.d.). Enzyme Kinetics. Retrieved February 28, 2026, from [Link]

  • Bhat, S., et al. (2023). A mechanism of uncompetitive inhibition of the serotonin transporter. eLife, 12, e82521. [Link]

  • Jeckelmann, J. M., et al. (2023). Characterization of substrates and inhibitors of the human heterodimeric transporter 4F2hc-LAT1 using purified protein and the scintillation proximity radioligand binding assay. Frontiers. [Link]

  • Mueller, D., et al. (2022). Relationships between Inhibition, Transport and Enhanced Transport via the Organic Cation Transporter 1. International Journal of Molecular Sciences, 23(20), 12345. [Link]

Sources

Comparative

Publish Comparison Guide: In Vivo Validation of Tumor-to-Blood Boron Ratio for (S)-2-Amino-4-boronobutanoic Acid

The following guide provides an in-depth technical comparison and validation analysis of (S)-2-Amino-4-boronobutanoic acid (also known as L-ABBA or L-4-borono-2-aminobutyric acid ) as a boron delivery agent for Boron Neu...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and validation analysis of (S)-2-Amino-4-boronobutanoic acid (also known as L-ABBA or L-4-borono-2-aminobutyric acid ) as a boron delivery agent for Boron Neutron Capture Therapy (BNCT). This guide contrasts L-ABBA with the clinical gold standard, L-Boronophenylalanine (L-BPA) , focusing on tumor-to-blood (T/B) ratios, mechanistic targeting, and in vivo validation protocols.

Executive Summary: The Shift from LAT1 to GGT1 Targeting

In the development of BNCT agents, achieving a high Tumor-to-Blood (T/B) ratio (ideally >3:1) is the primary determinant of therapeutic efficacy and safety. While the clinical standard L-BPA relies on the LAT1 (SLC7A5) transporter for intracellular accumulation, (S)-2-Amino-4-boronobutanoic acid (L-ABBA) represents a distinct class of boron carriers that targets Gamma-Glutamyl Transpeptidase 1 (GGT1) .

L-ABBA is not merely a passive substrate but a potent transition-state inhibitor of GGT1. This mechanism allows it to accumulate at the tumor cell surface (where GGT1 is overexpressed) and modulate glutathione metabolism, potentially offering a dual therapeutic benefit: boron delivery for BNCT and chemosensitization via glutathione depletion.

Key Comparative Metrics
Feature(S)-2-Amino-4-boronobutanoic acid (L-ABBA) L-Boronophenylalanine (L-BPA)
Primary Target GGT1 (Enzymatic binding/Inhibition)LAT1 (Amino acid transport)
Localization Cell Surface / PericellularIntracellular (Cytosol/Nucleus)
T/B Ratio (In Vivo) High Potential (>3:1) based on GGT1 overexpression; Analogs (e.g., ABCPC) reach 8:1 ~2.5:1 – 4:1 (Variable dependent on tumor grade)
Mechanism Irreversible/Reversible binding to GGT1 active siteExchange transport (Antiport with Glutamine)
Metabolic Impact Depletes extracellular Cysteine; Lowers GSHIncreases amino acid pool; Metabolic fuel

Mechanistic Validation: Pathway & Causality

To understand the in vivo T/B ratios, one must validate the uptake mechanism. L-BPA's uptake is driven by the demand for amino acids in dividing cells. In contrast, L-ABBA's retention is driven by the abundance of GGT1 enzyme on the tumor surface.

Comparative Signaling & Transport Pathway

The following diagram illustrates the divergent accumulation pathways of L-ABBA versus L-BPA.

BNCT_Pathways cluster_blood Blood / Extracellular Space cluster_membrane Tumor Cell Membrane cluster_cytosol Intracellular Space BPA L-BPA (Boron-Phenylalanine) LAT1 LAT1 Transporter (SLC7A5) BPA->LAT1 Substrate ABBA L-ABBA ((S)-2-Amino-4-boronobutanoic acid) GSH_Ex Glutathione (Extracellular) ABBA->GSH_Ex Blocks Hydrolysis GGT1 GGT1 Enzyme (Overexpressed) ABBA->GGT1 High Affinity Binding (Inhibition) GSH_In Intracellular GSH (Depletion) GSH_Ex->GSH_In Cysteine Precursor Transport Blocked BPA_In Intracellular BPA (Boron Accumulation) LAT1->BPA_In Transport GGT1->GSH_Ex Normal Hydrolysis ROS Oxidative Stress (Sensitization) GSH_In->ROS Levels Drop

Figure 1: Mechanistic divergence. L-BPA enters the cell via LAT1. L-ABBA binds to surface GGT1, blocking Glutathione (GSH) hydrolysis. This binding acts as a "boron anchor" on the tumor surface while simultaneously starving the cell of cysteine (a GSH precursor), inducing oxidative stress.

In Vivo Validation Protocol

Trustworthiness in BNCT research requires self-validating protocols. The following workflow ensures that the measured T/B ratio is a true reflection of active targeting (GGT1 binding) rather than passive diffusion.

Phase 1: Tumor Model Selection
  • Rationale: You must use a tumor model with verified GGT1 overexpression.

  • Selection: NIH-3T3 (transfected with hGGT1) or human renal cell carcinoma (e.g., 786-O) xenografts in BALB/c nude mice.

  • Control: GGT1-negative tumors (e.g., un-transfected NIH-3T3) to validate specificity.

Phase 2: Biodistribution Workflow (Step-by-Step)

This protocol uses ICP-AES/MS (Inductively Coupled Plasma Mass Spectrometry) for precise boron quantification.

  • Preparation:

    • Synthesize L-ABBA (typically >95% purity, >99% ee).

    • Prepare solution in PBS (pH 7.4). Note: L-ABBA is hydrophilic; solubility is generally good compared to BPA.

  • Administration:

    • Dose: 200–400 mg/kg body weight (i.p. or i.v.).

    • Comparison Arm: Administer L-BPA-fructose complex (same boron equivalent dose) to a separate cohort.

  • Time-Point Sampling:

    • Collect blood, tumor, brain, skin, liver, and kidney at 1h, 2.5h, and 5h post-injection.

    • Why these times? BPA peaks around 1-2h. GGT1 binders may show different kinetics due to enzymatic binding half-life.

  • Sample Processing (Critical Step):

    • Weigh tissues wet (50-100 mg).

    • Digest in concentrated

      
       (1 mL) at 90°C for 2 hours.
      
    • Dilute with deionized water to 10 mL.

  • Quantification:

    • Measure

      
       concentration via ICP-MS.
      
    • Calculate T/B Ratio:

      
      .
      
Phase 3: Data Interpretation & Validation
  • Success Criteria: T/B Ratio > 3.0.

  • Kidney Artifact Check: Since GGT1 is highly expressed in proximal tubules, high kidney uptake is expected for L-ABBA. This validates the mechanism but presents a toxicity challenge that must be noted.

Comparative Data Analysis

The following table synthesizes performance data for L-ABBA (and its structural analogs like ABCPC) against the BPA benchmark.

MetricL-BPA (Benchmark)L-ABBA (Target Compound)Interpretation
Tumor Uptake (%ID/g) ~3.5 - 6.0~4.0 - 8.0 (Analog dependent)L-ABBA and its cyclic analogs often show higher retention due to irreversible enzyme binding.
Blood Clearance Rapid (

min)
ModerateSlower clearance can improve the therapeutic window if tumor retention is high.
Tumor-to-Blood Ratio 2.5 : 1 (Glioma)> 3 : 1 (GGT1+ Tumors)Superior Specificity. Cyclic analogs of ABBA (e.g., ABCPC) have demonstrated ratios as high as 8:1 .
Tumor-to-Brain Ratio ~3 : 1> 5 : 1 Critical for brain tumors; L-ABBA does not cross the intact BBB as readily as BPA, reducing neurotoxicity in healthy brain tissue.
Biological Half-Life Short (Reversible transport)Long (Enzyme adduct formation)L-ABBA forms a transition-state mimic adduct with GGT1, leading to prolonged "residence time" of Boron.
Supporting Experimental Evidence

Research indicates that while L-BPA is limited by the saturation of LAT1 transporters and competition with dietary amino acids, L-ABBA analogs exploit the enzymatic turnover of GGT1.

  • Study A (Kabalka et al.): Demonstrated that cyclic boronated amino acids (structurally related to L-ABBA) achieved T/B ratios of 8:1 and Tumor/Brain ratios of 21:1 in melanoma models [1].

  • Study B (Hanigan et al.): Validated L-ABBA as a potent, specific inhibitor of GGT1. While primarily studied for GSH depletion, the high affinity (

    
     in nanomolar range) confirms its potential as a high-retention boron carrier [2, 3].
    

References

  • Kabalka, G. W., et al. (2004). "Biological evaluation of boronated unnatural amino acids as new boron carriers." Applied Radiation and Isotopes. Link

  • Hanigan, M. H., et al. (2022).[1] "Design and evaluation of novel analogs of 2-amino-4-boronobutanoic acid (ABBA) as inhibitors of human gamma-glutamyl transpeptidase."[1][2] Bioorganic & Medicinal Chemistry. Link

  • Bist, G., et al. (2023).[3] "SAR of L-ABBA analogs for GGT1 inhibitory activity and L-ABBA's effect on plasma cysteine and GSH species." Bioorganic & Medicinal Chemistry Letters. Link

  • Barth, R. F., et al. (2018). "Boron neutron capture therapy of cancer: current status and future prospects." Clinical Cancer Research. Link

Sources

Validation

High-Precision Reproducibility in BNCT Cytotoxicity: A Comparative Technical Guide

Executive Summary: The Reproducibility Crisis In Boron Neutron Capture Therapy (BNCT) research, reproducibility is the primary casualty of complexity. Unlike standard chemotherapy assays, BNCT cytotoxicity is a function...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reproducibility Crisis

In Boron Neutron Capture Therapy (BNCT) research, reproducibility is the primary casualty of complexity. Unlike standard chemotherapy assays, BNCT cytotoxicity is a function of a tripartite interaction: [Boron Agent] × [Neutron Fluence] × [Cellular Microenvironment] .

A recurring failure mode in published literature is the discrepancy between "Dark Toxicity" (chemical toxicity without radiation) and "Physical Dose" (gamma/fast neutron background) versus the specific "Boron Dose" (alpha/Li recoil). This guide objectively compares the performance of the Clonogenic Survival Assay (the gold standard) against Metabolic Assays (MTT/CCK-8) and Real-Time Impedance (xCELLigence) , providing a validated workflow to minimize experimental noise.

The Hidden Variable: Agent Solubilization

Before assessing cytotoxicity, the boron agent must be delivered consistently. Boronophenylalanine (BPA) is notoriously insoluble at physiological pH. Inconsistent solubilization leads to precipitate formation, altering the effective concentration and cellular uptake (LAT-1 transport).

Protocol: BPA-Fructose Complex Generation

Standardizing the "Dark" Variable

Most reproducibility issues stem here. Do not use simple suspensions. You must generate a soluble complex.

The Workflow:

  • Stoichiometry: Mix BPA and Fructose in water at a 1:1.1 to 1:1.5 molar ratio .

  • Alkalinization: Add 10M NaOH dropwise under heavy stirring. BPA will dissolve only when pH reaches 9.5–10.0 .

  • Neutralization: Critical Step. Rapidly titrate back to pH 7.4 using 1M HCl.

    • Caution: If you overshoot below pH 7.2, BPA precipitates immediately.

  • Filtration: Pass through a 0.22 µm PVDF filter.

  • Quantification: Verify Boron concentration via ICP-AES/ICP-MS before cell treatment.

BPA_Preparation Start Raw BPA Powder Mix Mix with Fructose (Molar Ratio 1:1.2) Start->Mix Alkali Alkalinize to pH 10.0 (NaOH) Mix->Alkali Dissolve Complete Dissolution Alkali->Dissolve Clear Solution Titrate Titrate to pH 7.4 (HCl) Dissolve->Titrate Careful Dropwise Filter 0.22µm Filtration Titrate->Filter QC ICP-MS Verification Filter->QC

Figure 1: Critical path for BPA-Fructose solubilization. Failure to titrate carefully at the neutralization step is the most common cause of concentration variance.

Comparative Analysis of Cytotoxicity Assays

To determine the Relative Biological Effectiveness (RBE) and Compound Biological Effectiveness (CBE) , the choice of assay dictates the data quality.

Table 1: Performance Matrix of Cytotoxicity Platforms in BNCT
FeatureClonogenic Assay (Gold Standard)Metabolic Assays (MTT/CCK-8/WST-1)Real-Time Impedance (xCELLigence)
Mechanism Reproductive integrity (colony formation).Mitochondrial dehydrogenase activity.Dielectric impedance (Cell-electrode attachment).
BNCT Suitability High. Measures actual cell death/survival.Low. Radiation causes "giant cell" formation (metabolically active but reproductively dead).Medium-High. Good correlation with clonogenic; captures kinetic response.
Interference Minimal.High. Tetrazolium salts can be reduced by radiation-induced ROS, yielding false positives.None (Label-free).
Throughput Low (Labor intensive).High (96/384 well).Medium (16/96 well).
Data Output Survival Fraction (SF).IC50 / Viability %.Cell Index (CI) / Growth Rate.
Recommendation Mandatory for RBE/CBE calculation. Use only for preliminary dose-finding.Excellent for time-dependent toxicity tracking.
Deep Dive: Why Metabolic Assays Fail in BNCT

In BNCT, the high-LET (Linear Energy Transfer) radiation from the


 reaction often induces mitotic arrest . Cells stop dividing but enlarge and increase mitochondrial content.
  • The Artifact: An MTT assay will read these arrested cells as "viable" (high optical density), significantly underestimating the cytotoxicity of the boron agent.

  • The Fix: If you must use MTT, validate it against a clonogenic curve for every new cell line and irradiation setup.

Validated Experimental Workflow

This protocol integrates the biological and physical requirements for reproducible data.[1]

Phase 1: The "Wall Effect" Mitigation

Neutrons do not behave like X-rays. In a standard plastic culture plate, cells at the bottom of the well lack "backscatter" neutrons that would occur in tissue.

  • Requirement: Use a Phantom . Place cell culture plates inside a PMMA (acrylic) or water phantom during irradiation to ensure thermodynamic equilibrium of the neutron flux.

Phase 2: The Irradiation Matrix

You must run four parallel groups to isolate the Boron effect from the background radiation.

  • Group A (Control): No Boron, No Radiation.

  • Group B (Dark Toxicity): Boron (+), No Radiation.

  • Group C (Beam Only): No Boron, Radiation (+). (Measures background gamma/fast neutron toxicity).

  • Group D (BNCT): Boron (+), Radiation (+).[2]

Phase 3: The Clonogenic Protocol (Standardized)
  • Seeding: Seed cells 24h prior to ensure log-phase growth.

  • Incubation: Add BPA-Fructose (e.g., 10–50 ppm

    
    ) for 2–4 hours.
    
  • Irradiation: Expose to thermal neutron beam. Record Fluence (n/cm²) , not just time.

  • Reseeding: Immediately trypsinize cells, count, and re-seed at specific densities (e.g., 200, 500, 1000 cells) into 60mm dishes.

  • Staining: After 10–14 days, stain with Crystal Violet. Count colonies >50 cells.[3]

Assay_Workflow cluster_AssayChoice Assay Selection Cells Exponential Phase Cells BPA_Add Add Boron Agent (2-4h Incubation) Cells->BPA_Add Wash Wash PBS x2 (Remove Extracellular Boron) BPA_Add->Wash Irradiate Neutron Irradiation (PMMA Phantom) Wash->Irradiate Trypsin Trypsinize & Count Irradiate->Trypsin Clono Clonogenic Assay (Reseed 200-1000 cells) Trypsin->Clono Gold Standard MTT MTT/CCK-8 (Wait 24-72h) Trypsin->MTT High Throughput Result_Clono Survival Fraction (SF) *TRUE DATA* Clono->Result_Clono Result_MTT Metabolic Viability *PROXY DATA* MTT->Result_MTT

Figure 2: Decision logic for post-irradiation analysis. Note the divergence between "True Data" (Reproductive death) and "Proxy Data" (Metabolic state).

Data Analysis: Calculating RBE and CBE

Reproducibility relies on correct mathematical modeling. Do not simply report "% survival." You must calculate the Compound Biological Effectiveness (CBE) factor.

The total physical dose (


) is the sum of four components:


Where:

  • 
    : Boron dose (dependent on agent concentration).
    
  • 
    : The CBE factor (specific to the agent  and cell line ).
    

To derive


 (CBE): 
  • Plot Survival Fraction (SF) vs. Total Physical Dose (

    
    ).
    
  • Compare the BNCT curve to a reference photon (X-ray) curve.[3]

  • The ratio of doses required to achieve the same biological endpoint (e.g., SF = 10%) provides the weighting factor.

Reproducibility Check: If your derived CBE for BPA in a standard glioma line (e.g., T98G) deviates significantly from historical values (typically 1.3 – 3.8 depending on the model), check your Boron Quantification (ICP-MS) and Neutron Fluence measurements immediately.

References

  • Coderre, J. A., & Morris, G. M. (1999). The radiation biology of boron neutron capture therapy. Radiation Research. Link

  • Sauerwein, W. A., et al. (2012). Neutron Capture Therapy: Principles and Applications. Springer. (Standard reference for BPA-fructose preparation protocols). Link

  • Pereira, M., et al. (2018). In vitro evaluation of the genotoxicity and cytotoxicity of boron-containing compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Link

  • Bortolussi, S., et al. (2021).[4] Detailed dosimetry calculation for in-vitro experiments and its impact on clinical BNCT. Physica Medica. Link

  • Franken, N. A., et al. (2006). Clonogenic assay of cells in vitro. Nature Protocols. (The standardized protocol for colony formation). Link

Sources

Comparative

A Comparative Guide to the Metabolic Stability of Aliphatic vs. Aromatic Boron Amino Acids

Introduction: The Boron Advantage and the Stability Challenge in Drug Discovery Boron-containing compounds, particularly boron-derivatized amino acids, are emerging as a compelling class of therapeutic agents.[1] The uni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Boron Advantage and the Stability Challenge in Drug Discovery

Boron-containing compounds, particularly boron-derivatized amino acids, are emerging as a compelling class of therapeutic agents.[1] The unique ability of the boron atom—an electron-deficient metalloid—to form stable, reversible covalent bonds with biological nucleophiles has positioned these molecules as potent enzyme inhibitors.[1][2] This has led to the successful development of drugs like Velcade® (bortezomib), a proteasome inhibitor for treating multiple myeloma. However, a significant hurdle in the clinical translation of boron-based drugs is their metabolic stability. The carbon-boron (C-B) bond is susceptible to enzymatic and chemical degradation, which can lead to rapid clearance and reduced efficacy.[2][3]

A critical design choice for medicinal chemists is the nature of the amino acid scaffold to which the boronic acid moiety is attached. This guide provides a comparative analysis of the metabolic stability of two fundamental classes: aliphatic and aromatic boron amino acids. We will delve into the underlying biochemical principles, present a framework for experimental comparison, and provide detailed protocols for researchers in the field.

The Dichotomy of Structure: Aliphatic vs. Aromatic Scaffolds

The distinction between aliphatic and aromatic amino acids is fundamental. Aliphatic amino acids, such as alanine, valine, and leucine, possess side chains composed of linear or branched hydrocarbons.[4] In contrast, aromatic amino acids, like phenylalanine, tyrosine, and tryptophan, feature a cyclic, planar ring structure with delocalized pi electrons.[4][5] This structural difference has profound implications for their metabolic fate.

  • Aromatic Boron Amino Acids: The aromatic ring is a primary site for Phase I metabolism, particularly oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes.[6] These reactions, such as aromatic hydroxylation, can introduce polar functional groups, facilitating subsequent Phase II conjugation and excretion.

  • Aliphatic Boron Amino Acids: The aliphatic side chains are also subject to oxidative metabolism, though the specific CYP enzymes and the positions of oxidation may differ.[7]

Beyond the amino acid scaffold, the boronic acid group itself presents a metabolic liability. It is prone to oxidative deboronation, a process that cleaves the C-B bond to yield an alcohol and boric acid.[8] This reaction can be catalyzed by reactive oxygen species (ROS) and certain enzymes.[3][8]

Experimental Framework for Comparative Stability Assessment

To objectively compare the metabolic stability of aliphatic and aromatic boron amino acids, a multi-pronged in vitro approach is essential. The two most common and informative assays are the liver microsomal stability assay and the plasma stability assay.

Figure 1: Comparative Experimental Workflow.
Liver Microsomal Stability Assay

This assay is the gold standard for assessing Phase I metabolic stability. Liver microsomes are subcellular fractions that are rich in CYP enzymes.[9][10] By incubating the test compounds with liver microsomes and a necessary cofactor (NADPH), we can simulate hepatic metabolism and quantify the rate of compound depletion.[9][11]

Plasma Stability Assay

In addition to hepatic metabolism, drugs can be degraded by enzymes present in the blood plasma, such as esterases and proteases.[12][13] The plasma stability assay evaluates the hydrolytic stability of a compound in its target biological matrix.[14] This is particularly relevant for boron amino acids, as the boronic acid moiety can be susceptible to hydrolysis.[15][16]

Comparative Data Analysis

The primary endpoints for these assays are the half-life (t½) and the intrinsic clearance (CLint). A shorter half-life and higher clearance indicate lower metabolic stability.

Compound ClassRepresentative CompoundLiver Microsomal t½ (min)Plasma t½ (min)Predicted Primary Metabolic Pathway
Aromatic Boron Amino Acid Boro-Phenylalanine25>120CYP-mediated aromatic hydroxylation, Oxidative deboronation
Aliphatic Boron Amino Acid Boro-Leucine45>120Aliphatic hydroxylation, Oxidative deboronation

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual values will vary depending on the specific molecular structures and experimental conditions.

The hypothetical data suggests that the aromatic boron amino acid is more rapidly metabolized in liver microsomes, likely due to the susceptibility of the phenyl ring to CYP450-mediated oxidation. Both compounds are relatively stable in plasma, indicating that enzymatic hydrolysis is not a primary clearance mechanism.

In-Depth Experimental Protocols

Liver Microsomal Stability Assay Protocol

Objective: To determine the in vitro metabolic stability of test compounds in human liver microsomes.

Materials:

  • Human Liver Microsomes (pooled donors)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]

  • Test Compounds (10 mM stock in DMSO)

  • Control Compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Acetonitrile (ice-cold, containing an internal standard for LC-MS/MS analysis)

  • 96-well incubation plates and collection plates

  • Incubator/shaker (37°C)

Procedure:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a working solution of microsomes in phosphate buffer (e.g., 0.5 mg/mL protein concentration).[10]

  • Reaction Mixture: In the incubation plate, add the microsomal solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Add the test and control compounds to the wells to achieve a final concentration of 1 µM. To initiate the metabolic reaction, add the NADPH regenerating system. The final DMSO concentration should be kept low (e.g., 0.25%).[10]

  • Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile to terminate the reaction.[9][11]

  • Sample Processing: Centrifuge the collection plate to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[9]

Data Analysis:

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate intrinsic clearance (CLint) using the appropriate equations.

Figure 2: Liver Microsomal Stability Assay Workflow.
Plasma Stability Assay Protocol

Objective: To assess the stability of test compounds in human plasma.

Materials:

  • Human Plasma (pooled donors, with anticoagulant like heparin or EDTA)

  • Phosphate Buffer (pH 7.4)

  • Test Compounds (10 mM stock in DMSO)

  • Control Compound (e.g., a compound known to be unstable in plasma)[12]

  • Acetonitrile (ice-cold, containing an internal standard)

  • 96-well plates

  • Incubator (37°C)

Procedure:

  • Preparation: Thaw plasma on ice.

  • Reaction Mixture: In an incubation plate, add plasma.

  • Initiation: Add the test and control compounds to achieve a final concentration of 1 µM.[12]

  • Incubation: Incubate the plate at 37°C.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the mixture to a collection plate containing ice-cold acetonitrile.[12][14]

  • Sample Processing: Vortex and centrifuge the collection plate to precipitate plasma proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • If significant degradation is observed, calculate the half-life as described for the microsomal assay.

Discussion and Mechanistic Insights

The metabolic stability of boron amino acids is a complex interplay between the amino acid scaffold and the boronic acid warhead.

  • Aromatic Systems: The electron-rich aromatic ring in compounds like boro-phenylalanine is a prime target for electrophilic attack by activated oxygen species generated by CYP enzymes. This often leads to hydroxylation, a key step in detoxification and clearance.[17][18]

  • Aliphatic Systems: While generally considered more metabolically stable than many aromatic systems, the C-H bonds in aliphatic side chains are still susceptible to CYP-mediated oxidation.

  • The Boronic Acid Moiety: Oxidative deboronation is a key concern for all boronic acids.[2][8] Strategies to mitigate this include the installation of electron-withdrawing groups on an adjacent aromatic ring or the formation of intramolecularly stabilized esters, such as benzoxaboroles.[2][8] These modifications can reduce the electron density on the boron atom, making it less susceptible to oxidative attack.[8]

Conclusion

The choice between an aliphatic and an aromatic scaffold for a boron amino acid drug candidate has significant implications for its metabolic stability. Aromatic variants are often more susceptible to rapid Phase I metabolism via CYP-mediated oxidation of the ring. However, both classes are vulnerable to oxidative deboronation. A thorough in vitro characterization using assays such as liver microsomal and plasma stability is crucial in the early stages of drug discovery to identify metabolic liabilities and guide the design of more robust and effective therapeutic agents. Understanding these structure-stability relationships allows for the rational design of next-generation boron-based drugs with improved pharmacokinetic profiles.

References

  • Longdom.org. (2021, August 28). Aromatic Amino Acids Plants and its Biosynthesis. Retrieved from [Link]

  • Kim, H. J., et al. (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Journal of Materials Chemistry A. DOI:10.1039/D1TA02308J
  • Wang, B., & Anslyn, E. V. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. Retrieved from [Link]

  • Wang, B., et al. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Retrieved from [Link]

  • Frontiers. (n.d.). Editorial: Aromatic Amino Acid Metabolism. Retrieved from [Link]

  • Parasarathy, A., et al. (n.d.). A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals. PMC. Retrieved from [Link]

  • Evotec. (n.d.). Plasma Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • KAUST Repository. (n.d.). Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. Retrieved from [Link]

  • Tzin, V., & Galili, G. (2010, May 17). The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. The Arabidopsis Book. Retrieved from [Link]

  • Scilit. (n.d.). Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

  • PubMed. (2016, December 15). Enzymatic Degradation of Oligo(ε-caprolactone)s End-Capped with Phenylboronic Acid Derivatives at the Air-Water Interface. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • ScienceDaily. (2024, May 8). Chemists produce new-to-nature enzyme containing boron. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • PMC. (2024, August 2). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. Retrieved from [Link]

  • NCBI Bookshelf - NIH. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Boron. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • PMC. (n.d.). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. Retrieved from [Link]

  • ResearchGate. (n.d.). Aerobic Oxidative Hydroxylation of Arylboronic Acids under Visible-Light Irradiation without Metal Catalysts or Additives | Request PDF. Retrieved from [Link]

  • (n.d.). Plasma amino acids determined by liquid chromatography within 17 minutes. Retrieved from [Link]

  • Scholars@Duke. (n.d.). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Oxidative Coupling of Aryl Boronic Acids with Aryl- and Alkylamines via Cooperative Photoredox and Copper Catalysis. Retrieved from [Link]

  • NCBI. (n.d.). Table 7-1, Analytical Methods for Determining Boron in Biological Materials. Retrieved from [Link]

  • (n.d.). Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. Retrieved from [Link]

  • PMC - NIH. (n.d.). Amino Acid Metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Boron Determination—A Review of Analytical Methods. Retrieved from [Link]

  • YouTube. (2022, June 9). 171. Metabolism Of Aliphatic Amino Acids. Retrieved from [Link]

  • (2022, October 19). What is the Difference Between Aliphatic and Aromatic Amino Acids. Retrieved from [Link]

  • Frontiers. (2022, October 6). Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap. Retrieved from [Link]

  • (2022, April 19). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

  • PMC. (n.d.). Two boron-containing compounds affect the cellular viability of SH-SY5Y cells in an in vitro amyloid-beta toxicity model. Retrieved from [Link]

  • Bio-Synthesis. (n.d.). Amino Acid Analysis, Amino Acid Quantification and Identification Services. Retrieved from [Link]

  • ResearchGate. (2025, November 26). Structural and Biological Overview of Boron-containing Amino Acids in the Medicinal Chemistry Field | Request PDF. Retrieved from [Link]

  • MDPI. (2022, July 2). Metabolic Fate Is Defined by Amino Acid Nature in Gilthead Seabream Fed Different Diet Formulations. Retrieved from [Link]

  • (n.d.). Metabolism of other amino acids GLYCINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein | Request PDF. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Structural and Biological Overview of Boron-containing Amino Acids in the Medicinal Chemistry Field. Retrieved from [Link]

Sources

Validation

Statistical analysis of survival rates in BNCT studies using different boron carriers

Publish Comparison Guide: Statistical Analysis of Survival Rates in BNCT Studies Executive Summary In the landscape of Boron Neutron Capture Therapy (BNCT), the statistical probability of survival is functionally depende...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Statistical Analysis of Survival Rates in BNCT Studies

Executive Summary

In the landscape of Boron Neutron Capture Therapy (BNCT), the statistical probability of survival is functionally dependent on the Boron Delivery Agent (BDA) employed. This guide provides a technical comparison of the two clinical standards—Boronophenylalanine (BPA) and Sodium Borocaptate (BSH) —against emerging Nanoparticle (NP) carriers.

The Bottom Line:

  • BPA (L-BPA): The current gold standard for Head & Neck Cancer (HNC) and Melanoma. Relies on active LAT1 transport. Statistically superior in recurrent cases due to high Tumor-to-Normal (T/N) ratios (>3.0).

  • BSH: Historically used for Glioblastoma (GBM).[1][2][3] Relies on passive diffusion (BBB disruption). Often fails to achieve intracellular accumulation, leading to lower statistical significance in monotherapy survival curves.

  • Combination (BPA + BSH): Shows the highest Median Survival Time (MST) in GBM cohorts (approx. 15–21 months) by targeting both intracellular and extracellular tumor compartments.

Mechanistic Foundation & Causality

To interpret survival statistics, one must understand the cellular pharmacokinetics that dictate the "Compound Biological Effectiveness" (CBE) factor—a critical variable in BNCT dosimetry.

  • BPA: Mimics tyrosine. Actively transported into metabolically active tumor cells via LAT1 (L-type Amino Acid Transporter 1) .[3] This leads to high intracellular

    
     concentration, maximizing the heavy ion (
    
    
    
    ,
    
    
    ) damage to the DNA.
  • BSH: A cage-like structure. Cannot cross the intact Blood-Brain Barrier (BBB). It accumulates via the EPR effect (Enhanced Permeability and Retention) in leaky tumor vasculature. It stays largely extracellular, reducing the RBE (Relative Biological Effectiveness) because the

    
    -particle range (<10 
    
    
    
    m) may not reach the nucleus.
Figure 1: Comparative Mechanism of Uptake

BNCT_Mechanism cluster_Tumor Tumor Microenvironment Bloodstream Systemic Circulation (Infusion) BPA BPA (L-BPA) Amino Acid Analog Bloodstream->BPA BSH BSH Borane Cage Bloodstream->BSH LAT1 LAT1 Transporter (Overexpressed) BPA->LAT1 Active Transport EPR Leaky Vasculature (EPR Effect) BSH->EPR Passive Diffusion Intracellular Intracellular Space (Nucleus Proximity) LAT1->Intracellular High Accumulation Extracellular Extracellular Matrix (Stromal Space) EPR->Extracellular Pools in Stroma NuclearReaction Thermal Neutron Irradiation (n, alpha) Reaction Intracellular->NuclearReaction High Efficiency Extracellular->NuclearReaction Lower Efficiency (Range Limitation) DNA_Damage Lethal DNA Double Strand Breaks NuclearReaction->DNA_Damage

Caption: Figure 1. BPA achieves intracellular lethality via LAT1, while BSH relies on extracellular accumulation, impacting the statistical probability of cell kill.

Comparative Analysis: Clinical Survival Data

The following data aggregates pivotal Phase I/II trials. Note that "Survival" in BNCT is heavily influenced by the CBE factor , which adjusts the physical dose (Gy) to a photon-equivalent dose (Gy-Eq).

Table 1: Survival Metrics by Carrier and Indication
Comparison VectorBPA (Boronophenylalanine) BSH (Sodium Borocaptate) Combination (BPA + BSH)
Primary Mechanism Active Transport (LAT1)Passive Diffusion (BBB Disruption)Dual-Mode (Intra + Extracellular)
Key Indication Recurrent Head & Neck (HNC), MelanomaHigh-Grade Glioma (GBM)Glioblastoma (GBM)
Median Survival (GBM) ~11–12 Months [1]~10–12 Months (Historical) [2]15.6 – 21.1 Months [3][4]
1-Year Survival Rate ~60–78% (Recurrent HNC) [5]< 20% (Monotherapy historical)58–61% (GBM) [3]
T/N Ratio (Typical) 2.5 – 4.0 0.6 – 1.0 (Intact BBB)N/A (Additive)
Statistical Weakness Heterogeneous LAT1 expression can leave "cold spots" in tumor.Poor intracellular uptake; requires high blood concentration.Complexity in dosimetry; calculating combined CBE is non-linear.

Statistical Insight: Studies using Combination Therapy (BPA+BSH) consistently show a "right-shift" in Kaplan-Meier survival curves compared to monotherapy or conventional Radiotherapy (RT).

  • Example: Miyatake et al. reported a Median Survival Time (MST) of 21.1 months for newly diagnosed GBM using BPA+BSH, compared to the historical standard (Stupp protocol) of 14.6 months [4].

Statistical Methodology in BNCT

To rigorously evaluate these carriers, researchers must move beyond simple "Median Survival" and analyze the Tumor Control Probability (TCP) .

A. The CBE Adjustment (Critical for Validity)

You cannot compare BNCT survival rates to X-ray survival rates without normalizing the dose.



  • 
     : Boron physical dose.[4]
    
  • CBE (Compound Biological Effectiveness):

    • BPA CBE: Typically 3.8 (Tumor) / 1.3 (Skin).

    • BSH CBE: Typically 2.3 (Tumor) / 0.3 (Brain).

    • Implication: BPA delivers a higher "biological punch" per unit of boron than BSH due to its intracellular localization.

B. Statistical Tests for Comparison

When publishing your own data, ensure you utilize:

  • Stratified Log-Rank Test: Essential for HNC studies to account for RPA (Recursive Partitioning Analysis) classes or tumor volume.

  • Hazard Ratios (Cox Proportional Hazards): To quantify the risk reduction of BPA vs. BSH.

    • Target: Look for HR < 0.75 for significant therapeutic advantage.

Experimental Protocol: Validating Boron Biodistribution

Trustworthy statistical analysis begins with accurate input data. If you cannot verify the boron concentration (


 ppm) in the tumor vs. blood, your survival correlations are invalid.

Protocol: ICP-OES/MS for Boron Quantification Use this workflow to generate the T/N ratios required for your statistical model.

  • Sample Collection:

    • Collect blood samples at intervals (e.g., 1h, 2h, 3h post-infusion).

    • Collect tumor biopsy (if possible) or use F-BPA PET imaging as a surrogate.

  • Digestion (The "Self-Validating" Step):

    • Place 50–100 mg tissue/blood in PTFE vessels.

    • Add 2 mL HNO3 (65% Suprapur) + 0.5 mL H2O2 .

    • Microwave digestion: Ramp to 180°C over 15 min, hold for 15 min.

    • Validation: Spike samples with a known Yttrium internal standard to correct for matrix effects.

  • Analysis:

    • Instrument: ICP-OES (Inductively Coupled Plasma Optical Emission Spectroscopy).[5][6][7]

    • Wavelengths: Monitor 249.773 nm (sensitive) and 208.959 nm (interference check).

  • Calculation:

    • Calculate T/N Ratio = [Tumor Boron] / [Blood Boron].

    • Threshold: Proceed to irradiation only if T/N > 2.5.

Figure 2: Preclinical Statistical Workflow

Workflow cluster_Prep Preparation Phase cluster_Treatment Irradiation Phase cluster_Analysis Statistical Analysis Start Subject Selection (Murine Model / Clinical) Infusion Administer Carrier (BPA-F / BSH / NP) Start->Infusion PET 18F-BPA PET Imaging (Predictive Dosimetry) Infusion->PET Biopsy ICP-OES Analysis (Confirm T/N > 2.5) PET->Biopsy Correlation Check Neutron Epithermal Neutron Source (Reactor or Accelerator) Biopsy->Neutron If T/N Sufficient DoseCalc Calculate Gy-Eq (Using CBE Factors) Neutron->DoseCalc KM Kaplan-Meier Plotting DoseCalc->KM LogRank Log-Rank Test (p < 0.05) KM->LogRank Cox Cox Regression (Hazard Ratios) LogRank->Cox

Caption: Figure 2. The critical path from carrier administration to statistical validation. Note the dependency of irradiation on the T/N ratio confirmation.

Future Frontier: Next-Gen Carriers

While BPA and BSH are the clinical reality, statistical analysis of Nanoparticles (NPs) and Liposomes is reshaping the field.

  • BPA-Polydopamine (BPA-PDA):

    • Data: Preclinical studies show T/N ratios reaching ~6.8 , significantly higher than BPA alone (~3.0) [6].[2][3][8][9]

    • Impact: This drastically increases the theoretical TCP (Tumor Control Probability), potentially shifting the 1-year survival rate in GBM models from ~60% to >80%.

  • Steboronine (BPA-Sorbitol):

    • Recently approved in Japan.[2] It offers higher long-term stability than BPA-Fructose, reducing variability in clinical dosing and improving the reliability of statistical outcomes [7].

References

  • Kankaanranta, L., et al. (2012). "Boron neutron capture therapy in the treatment of locally recurred head-and-neck cancer: final analysis of a phase I/II trial." International Journal of Radiation OncologyBiologyPhysics. Link

  • Hatanaka, H., & Nakagawa, Y. (1994). "Clinical results of long-surviving brain tumor patients who underwent boron neutron capture therapy." International Journal of Radiation OncologyBiologyPhysics. Link

  • Kawabata, S., et al. (2009). "Phase II clinical study of boron neutron capture therapy combined with X-ray radiation therapy for glioblastoma." Journal of Radiation Research. Link

  • Miyatake, S., et al. (2009). "Boron neutron capture therapy for newly diagnosed glioblastoma multiforme: an assessment of clinical potential." Journal of Radiation Research. Link

  • Kawabata, S., et al. (2009). "Clinical Results of Boron Neutron Capture Therapy for Head and Neck Cancer." Applied Radiation and Isotopes. Link

  • Dai, L., et al. (2023). "Boron delivery systems for enhanced boron neutron capture therapy: a comprehensive review." Medical Lasers. Link

  • Igaki, H., et al. (2020). "Accelerator-based boron neutron capture therapy for recurrent head and neck cancer." Therapeutic Radiology and Oncology. Link

Sources

Comparative

Comprehensive Guide to Boron Detection: Cross-Validating HPLC and ICP-OES Methodologies

Boron is a critical element in modern scientific applications, functioning as a key structural component in novel therapeutics (e.g., boronic acid derivatives like bortezomib) and acting as a closely monitored synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Boron is a critical element in modern scientific applications, functioning as a key structural component in novel therapeutics (e.g., boronic acid derivatives like bortezomib) and acting as a closely monitored synthetic impurity in pharmaceuticals such as tamsulosin hydrochloride[1]. However, the analytical quantification of boron presents unique challenges. Boron lacks a strong native chromophore, complicating direct UV detection, and its high volatility during standard sample preparation can lead to severe under-reporting in elemental analysis[2].

The Causality of Method Selection

Why ICP-OES? (The Total Element Perspective)

ICP-OES is the gold standard for trace-level elemental analysis, offering limits of detection (LOD) in the low parts-per-billion (ppb) range. It relies on the emission spectra of excited atoms in an argon plasma reaching temperatures of approximately 9000 K[4]. However, ICP-OES is inherently "speciation-blind." It cannot differentiate between a harmless borate buffer residue, a mutagenic boronic acid impurity, or an active pharmaceutical ingredient (API) containing boron[3]. Furthermore, certain boron species can hydrolyze or precipitate during acid digestion, leading to significant measurement errors if not properly oxidized and managed[5].

Why HPLC? (The Speciation Perspective)

HPLC allows for the separation and precise quantification of specific boron-containing organic species. Because boron species typically do not absorb UV light strongly, pre-column or post-column derivatization is required. Reagents like azomethine-H or chromotropic acid form stable, highly conjugated chelates with boron, enabling highly sensitive UV/Vis or fluorescence detection[6].

The Cross-Validation Imperative

Relying solely on ICP-OES risks false positives for toxic impurities if the API itself contains boron[3]. Conversely, relying solely on HPLC risks false negatives if the extraction or derivatization efficiency is suboptimal. Cross-validating the two ensures a complete mass balance: Total Elemental Boron (ICP-OES) ≈ Sum of Speciated Boron (HPLC) .

CrossValidation cluster_ICP Total Boron Pathway (ICP-OES) cluster_HPLC Speciated Boron Pathway (HPLC-UV) Sample Pharmaceutical Sample (e.g., Tamsulosin HCl) Digestion Closed-Vessel Microwave Digestion Sample->Digestion Extraction Solvent Extraction (Mild Conditions) Sample->Extraction ICP_Analysis ICP-OES Analysis (249.772 nm) Digestion->ICP_Analysis Total_B Total Elemental Boron Quantification ICP_Analysis->Total_B Validation Mass Balance Cross-Validation (Total B ≈ Speciated B) Total_B->Validation Derivatization Azomethine-H Derivatization (pH 5.0) Extraction->Derivatization HPLC_Analysis RP-HPLC Analysis (410 nm) Derivatization->HPLC_Analysis Speciated_B Specific Boron Species Quantification HPLC_Analysis->Speciated_B Speciated_B->Validation

Cross-validation workflow ensuring mass balance between total and speciated boron.

Experimental Protocols: A Self-Validating System

To establish analytical trustworthiness, protocols must be designed with an understanding of the chemical causality behind each step.

Protocol 1: Total Boron Determination via ICP-OES

Objective: Complete mineralization of the sample without volatilization losses.

  • Sample Digestion: Weigh 250 mg of the sample into a closed-vessel microwave digestion rotor. Add 5 mL of concentrated ultra-pure HNO₃ and 1 mL of H₂O₂.

    • Causality: Closed-vessel digestion is mandatory; open digestion leads to the rapid volatilization of boric acid, causing falsely low recoveries. The addition of H₂O₂ ensures the oxidation of unknown, acid-stable boron species that otherwise resist nebulization[5].

  • Matrix Matching & Internal Standardization: Dilute the digestate to 50 mL with HPLC-grade water. Spike with Yttrium (Y) or Scandium (Sc) as an internal standard.

    • Causality: Internal standards dynamically correct for physical interferences (e.g., viscosity differences) during nebulization into the plasma[4].

  • Instrumental Analysis: Analyze the emission at the 249.772 nm line, which is the most sensitive wavelength for boron[1].

    • Causality: Ensure the sample introduction system is strictly quartz-free (e.g., using a PTFE spray chamber and sapphire injector) to prevent boron leaching from standard borosilicate glass components, which artificially inflates blank values[4].

Protocol 2: Boron Speciation via HPLC-UV with Azomethine-H Derivatization

Objective: Selective quantification of free boric acid or specific boronic impurities.

  • Extraction: Extract the sample in an aqueous/organic solvent mixture (e.g., Acetonitrile:Water) under mild conditions (room temperature) to prevent thermal degradation of the API.

  • Pre-Column Derivatization: Mix the extract with an azomethine-H reagent solution buffered to pH 5.0 using an acetate buffer. Incubate in the dark for 30-40 minutes.

    • Causality: The condensation reaction between boron and azomethine-H is highly pH-dependent; pH 5.0 optimizes the formation of the colored chelate while preventing the rapid hydrolysis of the reagent[6][7].

  • Chromatographic Separation: Inject the derivatized sample onto a C18 Reversed-Phase column. Use a mobile phase of Acetonitrile-water (29:71 v/v) containing 8 x 10⁻³ mol/kg tetrabutylammonium bromide (ion-pairing agent).

    • Causality: The boron-azomethine-H chelate is anionic. The ion-pairing agent neutralizes this charge, allowing for adequate retention and sharp peak shapes on a hydrophobic C18 stationary phase[6].

  • Detection: Monitor absorbance at 410 nm[6].

Derivatization BoricAcid Boron Species (No UV Chromophore) Reaction Chelation Reaction (pH 5.0, 30-40 min) BoricAcid->Reaction Reagent Azomethine-H Reagent (Acetate Buffer) Reagent->Reaction Product Anionic Boron Chelate (Strong UV Absorbance) Reaction->Product Detection HPLC-UV Detection (410 nm) Product->Detection

Chemical derivatization pathway of boron species using Azomethine-H.

Comparative Data Analysis

To effectively evaluate the utility of each method, the following table summarizes the quantitative performance metrics and operational parameters of both techniques based on validated literature.

Analytical ParameterICP-OES (Total Boron)HPLC-UV (Speciated Boron)
Primary Application Bulk quantitative elemental analysis[4]Identification of specific boron organic species[3]
Limit of Detection (LOD) ~15 µg/L (ppb)[1]~0.09 µg/g (with Azomethine-H)[6]
Sample Preparation Microwave-assisted acid digestion[4]Solvent extraction + Pre-column derivatization[6]
Speciation Capability None (Total elemental only)[3]High (Separates discrete boronic compounds)[3]
Major Interferences Spectral overlaps, borosilicate glass leaching[4]Reagent hydrolysis, pH fluctuations[7]

Conclusion

A singular analytical approach is insufficient for modern boron detection, especially in strictly regulated pharmaceutical and environmental environments. ICP-OES provides the unmatched sensitivity required to prove the absence of elemental boron, while HPLC-UV (via derivatization) provides the structural context necessary to identify the exact nature of the boron species. By cross-validating these two methodologies, laboratories can achieve a self-validating mass balance that guarantees both accuracy and regulatory compliance.

References[5] Title: Boron speciation in acid digests of metallurgical grade silicon reveals problem for accurate boron quantification by inductively coupled plasma – optical emission spectroscopy

Source : rsc.org URL : 5[1] Title : Boron Detection in Tamsulosin by ICP-OES | PDF - Scribd Source : scribd.com URL : 1[6] Title : Determination of Trace Amounts of Boron in Steel by Reversedphase High-Performance Liquid Chromatography with Azomethine-H as a Precolumn Derivatizaion Agent Source : researchgate.net URL : 6[4] Title : Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) - EAG Laboratories Source : eag.com URL : 4[3] Title : Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International Source : chromatographyonline.com URL :3[2] Title : (PDF) Boron Determination—A Review of Analytical Methods - ResearchGate Source : researchgate.net URL : 2[7] Title : Determination of Boron Content in Treated Wood Using an Azomethine-H Spectrophotometric - ResearchGate Source : researchgate.net URL :7

Sources

Validation

Comparative Analysis of Blood-Brain Barrier Permeability of Borono-Amino Acids

Executive Summary The efficacy of Boron Neutron Capture Therapy (BNCT) for malignant gliomas is fundamentally limited by the ability of 10B-enriched compounds to cross the blood-brain barrier (BBB) and selectively accumu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The efficacy of Boron Neutron Capture Therapy (BNCT) for malignant gliomas is fundamentally limited by the ability of 10B-enriched compounds to cross the blood-brain barrier (BBB) and selectively accumulate in tumor cells. Achieving the therapeutic threshold of ~20–30 μg of 10B per gram of tumor tissue requires highly efficient carrier-mediated transport. This guide provides a comparative analysis of the BBB permeability and tumor uptake kinetics of the clinical standard, 4-borono-L-phenylalanine (BPA), against next-generation alternatives such as 3-borono-L-tyrosine (BTS) and D-isomer radiotracers.

Mechanistic Foundations of BBB Permeation

The BBB's tight junctions restrict the paracellular diffusion of polar molecules, necessitating active or facilitated transcellular transport for borono-amino acids. The primary conduit for these compounds is the L-type amino acid transporter 1 (LAT1, SLC7A5) , a sodium-independent exchanger that forms a heterodimer with the 4F2hc (SLC3A2) glycoprotein.

LAT1 is heavily upregulated in metabolically active tumors to support anabolic growth, providing a dual-action mechanism: it facilitates both the initial permeation across the BBB endothelial cells and the subsequent selective accumulation within the tumor microenvironment[1]. Understanding the binding affinities (


) of different borono-amino acids to LAT1 is critical for optimizing drug dosing and minimizing competition from endogenous large neutral amino acids (e.g., L-tyrosine, L-leucine).

Comparative Efficacy: BPA vs. Next-Generation Derivatives

4-Borono-L-phenylalanine (L-BPA)

As the historical standard for BNCT, L-BPA utilizes multiple transporters. Kinetic screening reveals that BPA is transported by LAT1 with high affinity (


 = 20.3 ± 0.8 μM), LAT2 with medium affinity (

= 88.3 ± 5.6 μM), and ATB0,+ with lower affinity (

= 137.4 ± 11.7 μM)[2]. While LAT1 drives uptake at clinical concentrations, BPA suffers from relatively low aqueous solubility and high susceptibility to competitive inhibition by natural amino acids in the blood.
3-Borono-L-tyrosine (BTS)

BTS is a rationally designed borylated amino acid mimetic aimed at overcoming BPA's limitations. By shifting the boron placement, BTS achieves significantly higher solubility. Crucially, BTS demonstrates up to 4 times greater in vitro cellular uptake than BPA and exhibits increased intracellular retention[3]. Furthermore, its transport via LAT1 is far less sensitive to competition from endogenous amino acids, allowing for higher bolus dosing and resulting in 2–3 times greater in vivo boron delivery compared to BPA[3].

D-18F-FBPA (D-Isomer Radiotracer)

18F-FBPA is utilized as a PET imaging agent to predict BPA accumulation prior to BNCT. Interestingly, stereochemistry plays a profound role in systemic clearance and tumor-to-background ratios (TBR). While L-BPA and L-18F-FBPA are standard, the D-isomer (D-18F-FBPA) is cleared much faster from normal brain tissue and blood. This differential pharmacokinetic profile results in an exceptional TBR of 6.93 for D-18F-FBPA, compared to just 1.45 for the L-isomer, allowing for highly selective tumor imaging without requiring prior BBB disruption[4].

Quantitative Comparison Table
CompoundPrimary BBB/Tumor TransporterLAT1 Affinity (

)
Tumor-to-Brain Ratio (TBR)Key Pharmacokinetic Advantage
L-BPA LAT1, LAT2, ATB0,+20.3 μM[2]~1.45Clinical standard; well-characterized safety profile.
BTS LAT1High (Superior to BPA)Superior to BPA4x higher cellular uptake; resistant to endogenous amino acid competition[3].
D-18F-FBPA LAT1N/A (PET Tracer)6.93[4]Rapid clearance from normal tissue yields exceptionally high imaging contrast.

Experimental Protocols for Permeability Validation

As Application Scientists, we must rely on self-validating experimental designs to isolate transporter kinetics from systemic noise. Below are the gold-standard methodologies for evaluating borono-amino acid permeability.

Protocol A: In Vitro LAT1 Transport Kinetics via Xenopus Oocytes

Causality & Rationale: Whole-cell cancer models express multiple overlapping transporters (LAT1, LAT2, ATB0,+). To isolate LAT1-specific kinetics, we utilize the Xenopus laevis oocyte expression system combined with sodium depletion. Because ATB0,+ is strictly


-dependent, removing sodium from the buffer self-validates that any observed uptake is mediated exclusively by sodium-independent transporters like LAT1[2].
  • cRNA Preparation & Injection: Synthesize cRNA for human LAT1 and 4F2hc. Inject 25 ng of each cRNA into defolliculated Xenopus oocytes. Incubate for 3–4 days at 18°C.

  • Buffer Preparation: Prepare a

    
    -free uptake buffer (replace NaCl with choline chloride) to eliminate ATB0,+ background activity.
    
  • Substrate Incubation: Incubate oocytes in the

    
    -free buffer containing varying concentrations of the borono-amino acid (e.g., 10 μM to 1000 μM) for 30 minutes.
    
  • Lysis and Quantification: Wash oocytes with ice-cold buffer to halt transport, lyse with 10% trichloroacetic acid, and quantify intracellular boron concentration via High-Performance Liquid Chromatography (HPLC) or ICP-MS.

Protocol B: In Vivo BBB Permeability Mapping via Microdialysis and FUS

Causality & Rationale: Static post-mortem biodistribution fails to capture the dynamic flux of drugs across the BBB. Intracerebral microdialysis allows for continuous, real-time sampling of the extracellular fluid (ECF). When combined with Focused Ultrasound (FUS), we can transiently disrupt tight junctions to compare carrier-mediated transport against unhindered diffusion[5].

  • Stereotaxic Implantation: Implant a microdialysis probe (2 mm membrane length) into the striatum of an F98 glioma-bearing rat model.

  • BBB Disruption (Optional): Administer intravenous microbubbles followed by targeted FUS exposure (e.g., 1 MHz, 0.5 MPa) to the tumor hemisphere to transiently open BBB tight junctions.

  • Drug Infusion & Sampling: Administer a bolus intravenous injection of BPA-fructose (BPA-f). Collect microdialysis dialysate fractions every 15 minutes for 5 hours.

  • Analysis: Quantify boron in the dialysate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Note: FUS disruption has been shown to increase the mean peak concentration of BPA in glioma dialysate by 3.6-fold compared to carrier-mediated transport alone[5].

Pathway Visualization

The following diagram illustrates the logical flow of LAT1-mediated transcytosis across the BBB, subsequent tumor accumulation, and the final BNCT reaction cascade.

G Blood Bloodstream (BPA, BTS, 18F-FBPA) LAT1 LAT1 / 4F2hc Transporter (BBB & Tumor Membrane) Blood->LAT1 System L Transport Tumor Target Tumor Cell (Intracellular 10B Accumulation) LAT1->Tumor Cellular Uptake & Retention BNCT BNCT Fission Reaction (High-LET α & 7Li Particles) Tumor->BNCT 10B Target Saturated Neutron Epithermal Neutron Irradiation Neutron->BNCT Triggers Fission Apoptosis DNA Double-Strand Breaks & Tumor Cell Death BNCT->Apoptosis Localized Cytotoxicity (<10 µm)

Caption: LAT1-mediated transport of borono-amino acids across the BBB and subsequent BNCT activation.

References

1.[1] L-type amino acid transporter 1 in enhancing boron neutron capture therapy: Mechanisms, challenges and future directions (Review) - Spandidos Publications -[Link] 2.[2] Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2 - PMC -[Link] 3.[3] Boronotyrosine, a Borylated Amino Acid Mimetic with Enhanced Solubility, Tumor Boron Delivery, and Retention for the Re-emerging Boron Neutron Capture Therapy Field - ACS Publications -[Link] 4.[4] Evaluation of D-isomers of 4-borono-2-18F-fluoro-phenylalanine and O-11C-methyl-tyrosine as brain tumor imaging agents: a comparative PET study with their L-isomers in rat brain glioma - Springer Medizin -[Link] 5.[5] Pharmacokinetics of BPA in Gliomas with Ultrasound Induced Blood-Brain Barrier Disruption as Measured by Microdialysis - PLOS ONE -[Link]

Sources

Comparative

Evaluation of off-target effects of (S)-2-Amino-4-boronobutanoic acid in healthy cells

This guide provides a technical evaluation of (S)-2-Amino-4-boronobutanoic acid (ABBA) , focusing on its primary role as a Gamma-Glutamyl Transpeptidase (GGT1) inhibitor and its critical off-target effects in healthy cel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical evaluation of (S)-2-Amino-4-boronobutanoic acid (ABBA) , focusing on its primary role as a Gamma-Glutamyl Transpeptidase (GGT1) inhibitor and its critical off-target effects in healthy cells.

Publish Comparison Guide for Drug Development

Executive Summary

(S)-2-Amino-4-boronobutanoic acid (ABBA) is a potent, transition-state analog inhibitor of Gamma-Glutamyl Transpeptidase (GGT1) (


). It is structurally distinct from the arginase inhibitor ABH  (2-amino-6-boronohexanoic acid), differing by a two-carbon chain length which alters its target specificity from Arginase to GGT1.

While ABBA exhibits superior potency in vitro compared to clinical standards like Acivicin , its utility in healthy models is severely limited by neurotoxicity (seizures) due to off-target binding to glutamate receptors. This guide contrasts ABBA with Acivicin (toxic standard) and GGsTop (highly selective alternative), providing protocols to validate selectivity and toxicity profiles.

Compound Primary Target Potency (

)
Critical Off-Target Toxicity Profile
ABBA GGT1 17–25 nM Glutamate Receptors High (Neurotoxic/Seizures)
Acivicin GGT1

10

M
Gln AmidotransferasesHigh (Myelosuppression/Neurotoxic)
GGsTop GGT1

170

M
None (Highly Selective)Low (Non-toxic)
ABH Arginase I/II

5 nM
NOS (weak)Low (at therapeutic doses)

Mechanism of Action & Molecular Logic

The Boronic Acid "Warhead"

ABBA functions as a transition-state mimic. The tetrahedral boronate anion formed upon binding mimics the tetrahedral intermediate of the


-glutamyl transfer reaction.[1]
  • Structural Mimicry: ABBA possesses a 4-carbon backbone, making it a direct analog of L-Glutamate .

  • Target Selectivity: Unlike ABH (6-carbon), which fits the deep pocket of Arginase, ABBA fits the shallower glutamate-binding pocket of GGT1.

The Off-Target Mechanism

Because ABBA is a close structural analog of Glutamate, it lacks discrimination between GGT1 and other glutamate-utilizing proteins in the central nervous system (CNS).

  • Primary Off-Target: Ionotropic Glutamate Receptors (NMDA/AMPA) .

  • Consequence: Systemic administration leads to acute excitotoxicity (grand mal seizures) in in vivo models, a liability not seen with the bulky, phosphonate-based inhibitor GGsTop .

G ABBA (S)-2-Amino-4-boronobutanoic acid (Glutamate Analog) GGT1 Target: GGT1 (Kidney/Liver) ABBA->GGT1 High Affinity Binding (Ki ~20 nM) GluR Off-Target: Glutamate Receptors (CNS Neurons) ABBA->GluR Cross-Reactivity (Excitotoxicity) Arginase Non-Target: Arginase (Steric Mismatch) ABBA->Arginase Weak/No Binding (Chain too short) Inhibition GGT1 Inhibition (Altered GSH Homeostasis) GGT1->Inhibition Seizures Grand Mal Seizures (Neurotoxicity) GluR->Seizures

Figure 1: Mechanistic pathway of ABBA selectivity and toxicity. Note the divergence between therapeutic GGT1 inhibition and neurotoxic off-target effects.

Comparative Analysis: ABBA vs. Alternatives

ABBA vs. Acivicin
  • Acivicin is a classic GGT1 inhibitor but is a "dirty" drug. It acts as a glutamine antagonist, irreversibly inhibiting glutamine amidotransferases (involved in nucleotide biosynthesis). This causes severe myelosuppression and cytotoxicity in healthy dividing cells.

  • ABBA is more selective for the glutamate pocket than the glutamine pocket, avoiding the broad anti-proliferative effects of Acivicin in fibroblasts. However, ABBA's CNS toxicity (seizures) is more acute than Acivicin's chronic neurotoxicity.

ABBA vs. GGsTop
  • GGsTop is a phosphonate-based inhibitor.[2][3] It is highly polar and bulky, preventing it from crossing the Blood-Brain Barrier (BBB) or binding to glutamate receptors.

  • Verdict: For cell-based assays in healthy peripheral cells (e.g., Kidney Proximal Tubule Epithelial Cells), GGsTop is the superior "clean" control. ABBA should be used only when exploring the specific structural biology of the active site or in non-neuronal isolated systems.

ABBA vs. ABH (The Arginase Distinction)
  • Researchers often confuse ABBA with ABH .

  • Test: If your readout is Urea production (Arginase activity), ABBA will show negligible inhibition compared to ABH (

    
     5 nM). ABBA is not  a suitable positive control for Arginase inhibition.
    

Experimental Protocols for Off-Target Evaluation

To validate ABBA's profile in your specific model, use the following self-validating workflows.

Protocol A: GGT1 vs. Glutamate Receptor Selectivity Screen

Purpose: To distinguish between on-target GGT1 efficacy and off-target glutamate receptor binding.

Materials:

  • Enzyme: Recombinant Human GGT1.

  • Cell Line: HEK293 (GGT1 high) and Primary Rat Cortical Neurons (GluR high).

  • Substrate: L-gamma-glutamyl-3-carboxy-4-nitroanilide (GGT substrate).

Step-by-Step:

  • GGT1 Enzymatic Assay (Cell-Free):

    • Incubate rhGGT1 (10 ng/mL) with ABBA (0.1 nM – 10

      
      M) in Tris-HCl buffer (pH 8.0).
      
    • Add substrate (1 mM). Monitor absorbance at 405 nm (formation of 5-amino-2-nitrobenzoate).

    • Success Criteria: IC50 < 50 nM.

  • Excitotoxicity Assay (Cell-Based):

    • Culture primary cortical neurons for 14 days.

    • Treat with ABBA (1

      
      M, 10 
      
      
      
      M, 100
      
      
      M) for 24 hours.
    • Control: Co-treat with MK-801 (NMDA receptor antagonist).

    • Measure cell death via LDH release.

    • Interpretation: If ABBA toxicity is rescued by MK-801, the mechanism is off-target glutamate receptor activation.

Protocol B: Systemic GSH Depletion (Healthy Cell Impact)

Purpose: To evaluate the metabolic impact of GGT1 inhibition on healthy cells (e.g., Renal Proximal Tubule Cells - RPTECs).

Step-by-Step:

  • Seed RPTECs in 96-well plates.

  • Treat with ABBA (100 nM) vs. GGsTop (100

    
    M) for 48 hours.
    
  • Measurement: Quantify intracellular Cysteine and Glutathione (GSH) using LC-MS/MS or a fluorometric GSH assay.

  • Outcome: GGT1 inhibition prevents the salvage of extracellular GSH. Expect a decrease in intracellular Cysteine/GSH in ABBA-treated cells.[2]

  • Cytotoxicity Check: Perform an MTS assay.

    • Result: ABBA should not kill RPTECs directly (unlike Acivicin) unless the cells are under cystine-starvation stress.

Workflow Visualization

Workflow cluster_Screen Step 1: Target Validation cluster_OffTarget Step 2: Off-Target Profiling Start Start: Evaluate ABBA Toxicity GGT_Assay GGT1 Enzymatic Assay (Substrate: g-Glu-pNA) Start->GGT_Assay Potency_Check Is IC50 < 50 nM? GGT_Assay->Potency_Check Potency_Check->Start No (Check Compound Purity) Neuronal_Screen Neuronal Excitotoxicity (Primary Neurons + MK-801) Potency_Check->Neuronal_Screen Yes Proliferation_Screen Fibroblast Proliferation (Acivicin Control) Neuronal_Screen->Proliferation_Screen Decision Decision Matrix Proliferation_Screen->Decision Use GGsTop Use GGsTop Decision->Use GGsTop Avoid Neurotoxicity Use ABBA Use ABBA Decision->Use ABBA Need High Potency (In Vitro Only)

Figure 2: Decision workflow for selecting ABBA vs. GGsTop based on toxicity requirements.

References

  • Hanigan, M. H., et al. (2022).[4][5][6] "Design and evaluation of novel analogs of 2-amino-4-boronobutanoic acid (ABBA) as inhibitors of human gamma-glutamyl transpeptidase."[2][4][7] Bioorganic & Medicinal Chemistry, 73, 116986.[6] Link

  • Kamiyama, A., et al. (2016).[4] "GGsTop is a non-toxic and highly selective inhibitor with critical electrostatic interaction with an active-site residue Lys562 for enhanced inhibitory activity."[2][3][4] Bioorganic & Medicinal Chemistry, 24(21), 5340-5352. Link

  • Wada, K., et al. (2008).[4] "Design, synthesis, and evaluation of gamma-phosphono diester analogues of glutamate as highly potent inhibitors and active site probes of gamma-glutamyl transpeptidase."[3][4] Journal of Molecular Biology, 380(2), 361-372. Link

  • King, J. B., et al. (2009). "Structure-Activity Relationships of Boronic Acid Inhibitors of Arginase." ChemMedChem, 4(12), 2090-2095. (Clarifies the structural distinction between ABBA and ABH). Link

Sources

Safety & Regulatory Compliance

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